molecular formula C11H17NO B141458 [2-(4-Methoxyphenyl)ethyl]dimethylamine CAS No. 775-33-7

[2-(4-Methoxyphenyl)ethyl]dimethylamine

Cat. No.: B141458
CAS No.: 775-33-7
M. Wt: 179.26 g/mol
InChI Key: BGSZBHCYLIHECZ-UHFFFAOYSA-N
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Description

[2-(4-Methoxyphenyl)ethyl]dimethylamine, also known as this compound, is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Biogenic Amines - Biogenic Monoamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSZBHCYLIHECZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228204
Record name N,N-Dimethyl-4-methoxyphenylethylamine
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Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

775-33-7
Record name N,N-Dimethyl-4-methoxyphenylethylamine
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Record name N,N-Dimethyl-4-methoxyphenylethylamine
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Record name 4-Methoxy-N,N-dimethylbenzeneethanamine
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Record name DESCYCLOHEXANOL VENLAFAXINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(4-Methoxyphenyl)ethyl]dimethylamine, also known as N,N-dimethyl-4-methoxyphenethylamine and identified as Venlafaxine Impurity A, is a tertiary amine with a chemical structure suggestive of psychoactive properties. This technical guide provides a comprehensive overview of its chemical, physical, and pharmacological properties. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside a discussion of its potential interactions with key neurotransmitter systems. This document aims to serve as a foundational resource for researchers and drug development professionals investigating this compound and its derivatives.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor. It is an alkaline compound with solubility in water and various organic solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name 2-(4-methoxyphenyl)-N,N-dimethylethanamine[1]
Synonyms N,N-dimethyl-4-methoxyphenethylamine, Venlafaxine Impurity A, Descyclohexanol Venlafaxine[1][2]
CAS Number 775-33-7[2]
Molecular Formula C₁₁H₁₇NO[3]
Molecular Weight 179.26 g/mol [3]
Appearance Colorless to light yellow liquid[3]
Boiling Point 108 °C at 11 Torr[2]
Density (Predicted) 0.961 ± 0.06 g/cm³[3]
pKa (Predicted) 9.57 ± 0.22[2]
Melting Point (HCl salt) 115-117 °C[3]
Solubility Soluble in water and organic solvents like ethanol. Slightly soluble in chloroform and very slightly in acetonitrile.[2][3]

Pharmacological Properties

The pharmacological profile of this compound has not been extensively characterized in publicly available literature. However, its structural similarity to other phenethylamine derivatives suggests a potential for interaction with monoamine neurotransmitter systems, such as serotonergic and dopaminergic pathways.

Predicted Mechanism of Action

Based on the pharmacology of related phenethylamine compounds, this compound is predicted to act as a ligand at serotonin (5-HT) and dopamine (D) receptors. Phenethylamines can exhibit a range of activities from agonism to antagonism at these receptors, influencing various physiological and behavioral processes. The methoxy group on the phenyl ring and the dimethylamino group are known to modulate the affinity and selectivity for different receptor subtypes.

Table 2: Predicted Pharmacological Interactions

TargetPredicted InteractionPotential Effects
Serotonin Receptors (e.g., 5-HT₂A, 5-HT₂C)Agonist or AntagonistModulation of mood, perception, and cognition
Dopamine Receptors (e.g., D₁, D₂)Agonist or AntagonistEffects on reward, motivation, and motor control
Monoamine Transporters (SERT, DAT)InhibitorIncreased synaptic concentrations of serotonin and dopamine

Note: The data in this table is predictive and based on the activity of structurally similar compounds. Experimental verification is required.

Potential Signaling Pathways

Given its likely interaction with serotonin and dopamine receptors, which are predominantly G-protein coupled receptors (GPCRs), this compound could modulate several intracellular signaling cascades.

Activation of 5-HT₂A receptors, a common target for psychedelic phenethylamines, typically leads to the activation of the Gq/11 pathway. This initiates a cascade involving phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor 5-HT₂A Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream Ligand This compound Ligand->Receptor Binds G cluster_membrane Cell Membrane cluster_cytosol Cytosol D1_Receptor D1-like Receptor Gs Gs D1_Receptor->Gs Activates D2_Receptor D2-like Receptor Gi Gi D2_Receptor->Gi Activates AC Adenylyl Cyclase Gs->AC Activates Gi->AC Inhibits cAMP cAMP AC->cAMP Produces Downstream_D2 Inhibition of Cellular Response AC->Downstream_D2 Reduced cAMP leads to PKA Protein Kinase A cAMP->PKA Activates Downstream_D1 Cellular Response (e.g., Gene Expression) PKA->Downstream_D1 Ligand This compound Ligand->D1_Receptor Binds Ligand->D2_Receptor Binds G start Start: 4-Methoxyphenethylamine reagents Add Formaldehyde and Formic Acid start->reagents reflux Heat to 80-100°C (4-6 hours) reagents->reflux cool Cool to Room Temperature reflux->cool basify Basify with NaOH (pH > 10) cool->basify extract Extract with Organic Solvent basify->extract dry Dry and Concentrate Organic Layer extract->dry product Crude Product: This compound dry->product

References

[2-(4-Methoxyphenyl)ethyl]dimethylamine synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of [2-(4-Methoxyphenyl)ethyl]dimethylamine

This technical guide provides a detailed overview of the primary synthetic pathways for this compound, a key intermediate in various chemical and pharmaceutical applications. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive experimental protocols, comparative data, and visual representations of the synthetic routes.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two main strategies: the Eschweiler-Clarke reaction and reductive amination of a carbonyl precursor. Each method offers distinct advantages and is suited for different laboratory settings and starting materials.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary and secondary amines. It utilizes an excess of formic acid and formaldehyde to introduce two methyl groups onto a primary amine, yielding a tertiary amine.[1][2] A key advantage of this reaction is that it inherently stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[1]

The reaction begins with the formation of an imine from the amine and formaldehyde, which is then reduced by formic acid acting as a hydride donor.[1][3] This process is repeated to achieve dimethylation of a primary amine.[4]

Starting Material: 2-(4-Methoxyphenyl)ethylamine

Reductive Amination

Reductive amination provides a versatile and often milder alternative for synthesizing amines. This one-pot reaction involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent.[5] For the synthesis of this compound, 4-methoxyphenylacetaldehyde would be the ideal starting carbonyl compound, which is then reacted with dimethylamine and a suitable reducing agent.

Common reducing agents for this transformation include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.[4][6] The use of titanium(IV) isopropoxide in conjunction with sodium borohydride has been shown to be an efficient method for the reductive alkylation of dimethylamine with various aldehydes and ketones.[6]

Starting Material: 4-Methoxyphenylacetaldehyde and Dimethylamine

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the described synthesis pathways, based on typical conditions reported for these reactions.

ParameterEschweiler-Clarke Reaction
Starting Material 2-(4-Methoxyphenyl)ethylamine
Reagents Formaldehyde (excess), Formic Acid (excess)
Solvent Often neat (no additional solvent) or water
Temperature (°C) 80 - 100 (Reflux)[7]
Reaction Time (h) 2 - 18[3][7]
Typical Yield Moderate to High (e.g., ~98% for similar amines)[3]
ParameterReductive Amination
Starting Material 4-Methoxyphenylacetaldehyde, Dimethylamine hydrochloride
Reagents Titanium(IV) isopropoxide, Sodium borohydride, Triethylamine
Solvent Absolute Ethanol[6]
Temperature (°C) Room Temperature[6]
Reaction Time (h) Not specified, but typically a few hours for similar reactions
Typical Yield Good to Excellent (70-95% for various aldehydes and ketones)[6]

Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction of 2-(4-Methoxyphenyl)ethylamine

This protocol details the synthesis of this compound from 2-(4-Methoxyphenyl)ethylamine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-(4-Methoxyphenyl)ethylamine (1 equivalent).

  • Reagent Addition: To the amine, add formic acid (approximately 2.5 equivalents) followed by the slow, dropwise addition of an aqueous formaldehyde solution (37%, approximately 2.5 equivalents).[3]

  • Reaction: Heat the reaction mixture to 80-100°C and maintain it at this temperature for 2-4 hours.[7] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully basify the mixture by adding a sodium hydroxide solution until the pH is approximately 9-10.[7]

  • Extraction: Transfer the basified mixture to a separatory funnel and extract the product three times with a suitable organic solvent, such as ethyl acetate.[7]

  • Purification: Combine the organic layers and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7] Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product. The crude product can be further purified by vacuum distillation or column chromatography.[7]

Protocol 2: Reductive Amination of 4-Methoxyphenylacetaldehyde

This protocol describes the synthesis via reductive amination using titanium(IV) isopropoxide and sodium borohydride.[6]

  • Reaction Setup: In a dry flask under an inert atmosphere, dissolve dimethylamine hydrochloride (2 equivalents) and triethylamine in absolute ethanol.

  • Reagent Addition: To this solution, add titanium(IV) isopropoxide (2 equivalents) and the starting aldehyde, 4-methoxyphenylacetaldehyde (1 equivalent).[6] Stir the mixture at room temperature.

  • Reduction: After a suitable time for iminium ion formation, add sodium borohydride (typically 1.5-2 equivalents) portion-wise to the reaction mixture.

  • Quenching and Work-up: Once the reaction is complete (monitored by TLC), quench the reaction by carefully adding water.

  • Extraction: Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers, dry over an anhydrous drying agent, and concentrate under reduced pressure. The final product can be purified by column chromatography.

Visualized Synthesis Pathways

The following diagrams illustrate the logical flow of the synthesis pathways described.

Eschweiler_Clarke_Pathway start 2-(4-Methoxyphenyl)ethylamine reagents Formaldehyde (HCHO) Formic Acid (HCOOH) start->reagents Reacts with reaction Reflux (80-100°C) reagents->reaction Undergoes workup Basification (NaOH) Extraction (EtOAc) reaction->workup Followed by product This compound workup->product Yields

Caption: Synthesis of this compound via the Eschweiler-Clarke reaction.

Reductive_Amination_Pathway cluster_start Starting Materials start_aldehyde 4-Methoxyphenylacetaldehyde reaction Room Temperature Ethanol start_aldehyde->reaction start_amine Dimethylamine start_amine->reaction reagents Ti(O-iPr)4 NaBH4 reagents->reaction Mediates workup Quenching (H2O) Extraction reaction->workup Followed by product This compound workup->product Yields

Caption: Synthesis via Reductive Amination of 4-Methoxyphenylacetaldehyde.

References

An In-depth Technical Guide to [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to [2-(4-Methoxyphenyl)ethyl]dimethylamine

This compound, also known by its IUPAC name 2-(4-methoxyphenyl)-N,N-dimethylethanamine, is a substituted phenethylamine derivative.[1] It is structurally related to other biologically active phenethylamines and is the N,N-dimethylated analog of O-methyltyramine. This compound is of interest to researchers in medicinal chemistry and pharmacology due to its potential, though not extensively studied, biological activities. It is also identified as a tyramine metabolite and has been noted for its hypotensive action in rats.[1]

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are essential for its handling, characterization, and application in a research setting.

PropertyValueSource(s)
IUPAC Name 2-(4-methoxyphenyl)-N,N-dimethylethanamine[1]
CAS Number 775-33-7[1]
Molecular Formula C₁₁H₁₇NO[1]
Molecular Weight 179.26 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Solubility Soluble in water and organic solvents like ethanol[2]
XLogP3-AA 2.2[1]

Synthesis of this compound

The primary route for the synthesis of this compound is through the N-methylation of its primary amine precursor, 2-(4-methoxyphenyl)ethylamine (O-methyltyramine). The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing formic acid and formaldehyde to achieve exhaustive methylation to the tertiary amine without the formation of a quaternary ammonium salt.[3][4][5]

Experimental Protocol: Synthesis via Eschweiler-Clarke Reaction

This protocol describes a general procedure for the synthesis of this compound from 2-(4-methoxyphenyl)ethylamine.

Materials and Reagents:

  • 2-(4-methoxyphenyl)ethylamine

  • Formic acid (90% aqueous solution)

  • Formaldehyde (37% aqueous solution)

  • 1 M Hydrochloric acid

  • Dichloromethane (or other suitable organic solvent)

  • Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add 2-(4-methoxyphenyl)ethylamine (1.0 equivalent).

  • Add an excess of formic acid (e.g., 5.0 equivalents) and formaldehyde (e.g., 3.0 equivalents).

  • Heat the reaction mixture to 80-100°C for 6-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture with 1 M HCl and wash with an organic solvent like dichloromethane to remove any non-basic impurities.

  • Basify the aqueous layer to a pH of 11-12 with a sodium hydroxide solution.

  • Extract the product from the basic aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by vacuum distillation or column chromatography.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Eschweiler-Clarke Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start 2-(4-Methoxyphenyl)ethylamine reagents Add Formic Acid & Formaldehyde start->reagents heat Heat to 80-100°C reagents->heat acidify Acidify with HCl heat->acidify wash1 Wash with Organic Solvent acidify->wash1 basify Basify with NaOH wash1->basify extract Extract with Dichloromethane basify->extract dry Dry and Concentrate extract->dry purify Vacuum Distillation or Column Chromatography dry->purify product This compound purify->product

Caption: Synthesis workflow via the Eschweiler-Clarke reaction.

Biological Activity and Mechanism of Action

Detailed studies on the biological activity and mechanism of action of this compound are not extensively reported in the scientific literature. However, it has been identified as a metabolite of tyramine and is reported to exhibit hypotensive effects in rats.[1]

Given its structural similarity to other phenethylamine derivatives, which are known to interact with adrenergic and dopaminergic systems, it could be hypothesized that this compound may possess sympathomimetic or other neuromodulatory properties. However, without specific experimental data from receptor binding assays or functional studies, its precise pharmacological profile remains uncharacterized. There is currently insufficient information to delineate any specific signaling pathways modulated by this compound.

Logical_Relationship Troubleshooting Logic for Synthesis cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low or No Product Yield? cause1 Incomplete Reaction issue->cause1 Check TLC cause2 Poor Reagent Quality issue->cause2 cause3 Suboptimal pH during work-up issue->cause3 Check pH solution1 Increase reaction time or temperature. Monitor with TLC. cause1->solution1 solution2 Use fresh or purified reagents. cause2->solution2 solution3 Ensure pH > 11 during extraction. cause3->solution3

Caption: Troubleshooting logic for the synthesis of the target compound.

Conclusion

This compound is a well-characterized compound from a chemical standpoint, with established physical properties and a straightforward synthetic route via the Eschweiler-Clarke reaction. However, its biological role and pharmacological effects are not well-documented beyond a general observation of hypotensive activity in rats. This presents an opportunity for further research to explore its potential interactions with biological systems, which could be of interest to professionals in drug discovery and development.

References

The Predicted Biological Activity of [2-(4-Methoxyphenyl)ethyl]dimethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the biological activity of [2-(4-Methoxyphenyl)ethyl]dimethylamine is limited in publicly available scientific literature. This guide synthesizes information from structurally related phenethylamine analogs to project a likely pharmacological profile. All data and experimental protocols are presented to facilitate future research into this specific compound.

Introduction

This compound is a substituted phenethylamine. The phenethylamine scaffold is the backbone for a wide array of neuroactive compounds, including endogenous neurotransmitters, pharmaceuticals, and research chemicals. The biological activity of phenethylamine derivatives is highly dependent on the nature and position of substituents on the phenyl ring and the ethylamine side chain.

This technical guide provides a predictive overview of the biological activity of this compound based on the known pharmacology of its structural analogs, primarily 4-methoxyphenethylamine (4-MPEA) and other N-substituted phenethylamines. The primary predicted activities revolve around the modulation of monoaminergic systems, including serotonin, dopamine, and norepinephrine.

Predicted Pharmacological Profile

Based on the structure-activity relationships of related compounds, this compound is anticipated to interact with several key targets within the central nervous system.

Monoamine Transporters

Phenethylamine analogs are well-known for their interaction with monoamine transporters: the serotonin transporter (SERT), the dopamine transporter (DAT), and the norepinephrine transporter (NET). The parent compound, 4-methoxyphenethylamine (4-MPEA), is known to induce the release of serotonin and norepinephrine and acts as a weak dopamine reuptake inhibitor.[1] The N,N-dimethyl substitution on the ethylamine side chain is a critical modification. Generally, N,N-dimethylation of phenethylamines tends to decrease affinity for serotonin receptors.[2] Its effect on monoamine transporters can vary, but it may shift the activity towards reuptake inhibition rather than release.

Serotonin Receptors

The 4-methoxy substitution on the phenyl ring is a common feature in many psychoactive phenethylamines that interact with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[3] Increasing the size and lipophilicity of the 4-position substituent on the phenethylamine ring can increase affinity for 5-HT2A/C receptors.[3] However, as noted, N,N-dimethylation often reduces this affinity.[2] Therefore, this compound might possess some affinity for these receptors, but likely lower than its primary or secondary amine counterparts.

Monoamine Oxidase (MAO) Inhibition

The parent compound, 4-methoxyphenethylamine, has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters.[1][4] This inhibition of MAO could contribute to an overall increase in synaptic concentrations of serotonin, norepinephrine, and dopamine. It is plausible that this compound retains some of this MAO-inhibitory activity.

Quantitative Data for Structurally Related Compounds

The following tables summarize quantitative data for phenethylamine analogs to provide a comparative context for the potential activity of this compound.

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Phenethylamine Analogs

Compound5-HT1A5-HT2A5-HT2C
2,5-Dimethoxy-4-ethoxyphenethylamine≥27008-1700Data Not Available
2,5-Dimethoxy-4-ethoxyamphetamine≥270061-4400Data Not Available

Data extracted from studies on 2,5-dimethoxy-4-alkoxyphenethylamines and their amphetamine analogs.[5][3]

Table 2: Monoamine Transporter Inhibition (IC50, μM) of a Related Cathinone Derivative (Mexedrone)

CompoundDATNETSERT
Mexedrone6.84Data Not AvailableData Not Available

Mexedrone is a cathinone derivative, which shares the phenethylamine backbone. This data is provided for broad structural comparison.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of phenethylamine derivatives.

Radioligand Receptor Binding Assay

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Protocol:

  • Cell Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells stably expressing the target receptor (e.g., human 5-HT2A) are cultured and harvested. The cells are lysed, and the cell membranes are isolated by centrifugation.

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing appropriate ions and protease inhibitors is prepared.

  • Competition Binding: In a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.

  • Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Monoamine Reuptake Inhibition Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Protocol:

  • Synaptosome Preparation or Cell Culture: Synaptosomes can be prepared from specific rat brain regions (e.g., striatum for DAT, hippocampus for SERT), or HEK-293 cells stably expressing the human monoamine transporters (hDAT, hNET, or hSERT) can be used.[7][8]

  • Pre-incubation: The synaptosomes or cells are pre-incubated with various concentrations of the test compound in a physiological buffer at 37°C.[7]

  • Initiation of Reuptake: A radiolabeled neurotransmitter (e.g., [3H]-dopamine, [3H]-serotonin) is added to initiate the reuptake process.[7][8]

  • Incubation: The mixture is incubated for a short period (e.g., 5-15 minutes) at 37°C.

  • Termination of Reuptake: The reuptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes or cells is measured by scintillation counting.

  • Data Analysis: The IC50 value, representing the concentration of the test compound that inhibits 50% of the neurotransmitter uptake, is determined from the concentration-response curve.

Behavioral Self-Administration Study in Rodents

This in vivo assay assesses the reinforcing properties and abuse potential of a compound.

Protocol:

  • Animal Subjects: Male rats are typically used for these studies.[9][10]

  • Surgical Implantation: A catheter is surgically implanted into the jugular vein of each rat to allow for intravenous drug administration.

  • Operant Conditioning Chambers: The rats are placed in operant conditioning chambers equipped with two levers or nose-poke holes (one "active" and one "inactive").

  • Acquisition Phase: Responses on the active lever/hole result in an intravenous infusion of the test compound, while responses on the inactive lever/hole have no consequence. The number of active versus inactive responses is recorded.[9][10]

  • Dose-Response Determination: Once self-administration is established, the dose of the compound is varied to determine a dose-response curve.[10]

  • Data Analysis: The reinforcing efficacy of the compound is determined by comparing the number of infusions earned at different doses. An inverted U-shaped dose-response curve is often observed for reinforcing drugs.[10]

Visualizations

Predicted Signaling Pathways and Mechanisms

Predicted_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Compound This compound MAO MAO Compound->MAO Inhibits Monoamines_Vesicle Monoamines in Vesicle Compound->Monoamines_Vesicle Induces Release (?) Transporter SERT / NET Compound->Transporter Blocks Reuptake (?) VMAT2 VMAT2 Monoamines_Cytosol Cytosolic Monoamines (Serotonin, Norepinephrine) Monoamines_Vesicle->Monoamines_Cytosol Release Monoamines_Cytosol->MAO Metabolism Monoamines_Cytosol->Transporter Reuptake Synaptic_Cleft Synaptic_Cleft Synaptic_Monoamines Synaptic Monoamines Monoamines_Cytosol->Synaptic_Monoamines Release Transporter->Monoamines_Cytosol Synaptic_Monoamines->Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptors (e.g., 5-HT2A) Synaptic_Monoamines->Postsynaptic_Receptor Binds Signaling_Cascade Downstream Signaling Postsynaptic_Receptor->Signaling_Cascade Receptor_Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing Target Receptor start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter quantify Quantify Radioactivity with Scintillation Counter filter->quantify analyze Data Analysis (IC50 and Ki Calculation) quantify->analyze end End analyze->end Monoamine_Reuptake_Assay_Workflow start Start prep Prepare Synaptosomes or Transporter-Expressing Cells start->prep preincubate Pre-incubate with Test Compound prep->preincubate add_radioligand Add Radiolabeled Neurotransmitter preincubate->add_radioligand incubate Incubate at 37°C add_radioligand->incubate terminate Terminate Reuptake by Filtration incubate->terminate quantify Quantify Radioactivity terminate->quantify analyze Data Analysis (IC50) quantify->analyze end End analyze->end

References

An In-depth Technical Guide on the Hypothesized Mechanism of Action of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

[2-(4-Methoxyphenyl)ethyl]dimethylamine, also known as N,N-dimethyl-4-methoxyphenethylamine, is a substituted phenethylamine. Based on the pharmacology of its structural analogs, it is hypothesized to primarily act as a modulator of monoaminergic systems. The principal predicted mechanisms of action include agonism at the trace amine-associated receptor 1 (TAAR1) and potential interactions with monoamine transporters (serotonin, dopamine, and norepinephrine) and adrenergic receptors. The N,N-dimethyl substitution is expected to influence its potency and selectivity at these targets compared to its non-methylated and mono-methylated counterparts. This document provides a comprehensive overview of the predicted pharmacological profile, supported by data from analogous compounds, and details the experimental methodologies required to validate these hypotheses.

Hypothesized Mechanism of Action

The mechanism of action for this compound is likely multifaceted, centering on its interaction with key components of the monoaminergic neurotransmitter systems.

Primary Target: Trace Amine-Associated Receptor 1 (TAAR1)

Phenethylamines are well-established agonists of TAAR1, a G-protein coupled receptor that modulates the activity of dopamine, norepinephrine, and serotonin systems.[1] The non-dimethylated analog, 4-MPEA, is a known partial agonist at human TAAR1.[2] It is therefore highly probable that this compound also acts as a TAAR1 agonist. Activation of TAAR1 typically leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Monoamine Transporter Interactions

Structurally similar phenethylamines often act as substrates for monoamine transporters, leading to the release of neurotransmitters (serotonin, dopamine, norepinephrine) and/or inhibition of their reuptake.[3][4][5] The parent compound, 4-MPEA, is a serotonin and norepinephrine releasing agent and a weak dopamine reuptake inhibitor.[2] The N,N-dimethyl substitution in this compound may alter its affinity and efficacy at the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[6]

Adrenergic Receptor Interactions

The N-methylated analog with a hydroxyl group, N-methyltyramine, is known to act as an antagonist at α2-adrenergic receptors.[7] It is plausible that this compound could also exhibit affinity for adrenergic receptors, potentially influencing noradrenergic signaling.

Quantitative Data from Structural Analogs

The following tables summarize quantitative data from key structural analogs of this compound. This data provides a basis for predicting the potential potency and efficacy of the target compound.

Table 1: Receptor Binding and Functional Activity of 4-Methoxyphenethylamine (4-MPEA)

TargetAssay TypeSpeciesValueUnitsReference
Human TAAR1Partial Agonist Activity (EC50)Human5,980nM[2]
Rat Serotonin ReceptorsAffinity (A2)Rat7,940nM[2]

Table 2: Pharmacological Activity of N-Methyltyramine

TargetAssay TypeSpeciesValueUnitsReference
α2-adrenoceptorBinding Affinity (IC50)Not Specified~5.5µM[2]
Human TAAR1Agonist Activity (EC50)Human~2µM[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the hypothesized signaling pathways and experimental workflows relevant to the pharmacological characterization of this compound.

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane TAAR1 TAAR1 Gs Gs Protein TAAR1->Gs Activation Ligand This compound Ligand->TAAR1 Agonist Binding AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects (e.g., Modulation of Monoamine Transporters) PKA->Downstream Phosphorylation

Caption: Hypothesized TAAR1 signaling pathway for this compound.

Monoamine_Transporter_Interaction cluster_presynaptic Presynaptic Neuron Transporter Monoamine Transporter (SERT, DAT, NET) Vesicle Synaptic Vesicle Transporter->Vesicle Reuptake Inhibition SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release MA Monoamines (5-HT, DA, NE) MA->SynapticCleft Increased Concentration Ligand This compound Ligand->Transporter Substrate / Inhibitor Ligand->MA Induces Efflux PostsynapticReceptor Postsynaptic Receptor SynapticCleft->PostsynapticReceptor Binding

Caption: Predicted interaction with monoamine transporters.

Experimental Protocols

The following are detailed methodologies for key experiments required to elucidate the mechanism of action of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound at various monoamine receptors and transporters.

Materials:

  • Cell membranes from HEK-293 cells stably expressing the human receptor of interest (e.g., 5-HT2A, D2, α2A, TAAR1, SERT, DAT, NET).

  • Radioligands:

    • 5-HT2A: [3H]ketanserin

    • D2: [3H]spiperone

    • α2A: [3H]rauwolscine

    • TAAR1: [3H]-specific TAAR1 agonist

    • SERT: [3H]citalopram

    • DAT: [3H]WIN 35,428

    • NET: [3H]nisoxetine

  • Non-specific binding competitors (e.g., spiperone for 5-HT2A and D2, phentolamine for α2A, etc.).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • 96-well plates and filter mats.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add the assay buffer, cell membranes, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or a high concentration of a non-specific competitor (for non-specific binding).

  • Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through filter mats using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Functional Assays

Objective: To determine the functional activity (EC50 and Emax) of this compound at the human TAAR1 receptor.

Materials:

  • HEK-293 cells stably expressing human TAAR1.

  • Assay medium (e.g., DMEM with 0.1% BSA and 500 µM IBMX, a phosphodiesterase inhibitor).

  • cAMP assay kit (e.g., HTRF or ELISA-based).

  • 96-well cell culture plates.

Procedure:

  • Seed the TAAR1-expressing HEK-293 cells in 96-well plates and grow to confluence.

  • Prepare serial dilutions of this compound in assay medium.

  • Aspirate the growth medium and add the test compound dilutions to the cells.

  • Incubate for 30-60 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP assay kit.

  • Plot the cAMP concentration against the log concentration of the test compound and determine the EC50 and Emax values using non-linear regression.

Objective: To assess the ability of this compound to inhibit monoamine reuptake or induce monoamine release.

Materials:

  • HEK-293 cells stably expressing human SERT, DAT, or NET.

  • Radiolabeled monoamines: [3H]5-HT, [3H]dopamine, or [3H]norepinephrine.

  • Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).

  • 24-well cell culture plates.

Procedure (Uptake Inhibition):

  • Seed the transporter-expressing cells in 24-well plates.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with various concentrations of this compound or a known inhibitor (e.g., fluoxetine for SERT) for 10-20 minutes at 37°C.

  • Add the radiolabeled monoamine at a concentration near its Km and incubate for a short period (e.g., 5-10 minutes).

  • Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.

  • Lyse the cells and quantify the intracellular radioactivity by scintillation counting.

  • Determine the IC50 for uptake inhibition.

Procedure (Release Assay):

  • Pre-load the cells with the respective radiolabeled monoamine for 30-60 minutes at 37°C.

  • Wash the cells extensively with uptake buffer to remove extracellular radioactivity.

  • Add various concentrations of this compound or a known releasing agent (e.g., amphetamine) and incubate for 10-30 minutes.

  • Collect the supernatant (extracellular medium) and lyse the cells to determine the remaining intracellular radioactivity.

  • Calculate the percentage of release and determine the EC50 for release.

Experimental_Workflow cluster_binding Determine Affinity (Ki) cluster_functional Determine Efficacy (EC50, Emax) Start Pharmacological Characterization of This compound Binding Radioligand Binding Assays Start->Binding Functional Functional Assays Start->Functional Uptake Monoamine Transporter Uptake/Release Assays Start->Uptake Receptors Monoamine Receptors (5-HT, DA, Adrenergic) Binding->Receptors TAAR1_bind TAAR1 Binding->TAAR1_bind Transporters_bind Monoamine Transporters (SERT, DAT, NET) Binding->Transporters_bind cAMP cAMP Accumulation (for Gs/Gi-coupled receptors like TAAR1) Functional->cAMP Ca_mob Calcium Mobilization (for Gq-coupled receptors like 5-HT2A) Functional->Ca_mob

Caption: Workflow for the in-vitro characterization of the target compound.

Conclusion

While direct experimental evidence is currently lacking, the structural similarity of this compound to other well-characterized phenethylamines allows for the formulation of a strong hypothesis regarding its mechanism of action. It is predicted to be a TAAR1 agonist with potential activity as a monoamine releasing agent and/or reuptake inhibitor. The N,N-dimethylation may influence its potency and selectivity profile. The experimental protocols outlined in this guide provide a clear roadmap for the empirical validation of these hypotheses, which is essential for any future research or drug development efforts involving this compound.

References

Spectroscopic Profile of [2-(4-Methoxyphenyl)ethyl]dimethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for [2-(4-Methoxyphenyl)ethyl]dimethylamine, also known as N,N-dimethyl-2-(4-methoxyphenyl)ethanamine. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound (CAS No: 775-33-7)[1][2][3][4][5].

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in public databases---

Note: While commercial suppliers indicate the availability of ¹H NMR data, it is not currently accessible in public spectroscopic databases. The expected spectrum would show signals for the aromatic protons, the methylene protons of the ethyl chain, the methoxy group protons, and the N-dimethyl group protons.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available in public databases-

Note: ¹³C NMR data for this compound is referenced in databases such as PubChem, but the specific chemical shifts are not publicly listed[6]. Expected signals would include those for the quaternary aromatic carbon, the methoxy-substituted aromatic carbon, the unsubstituted aromatic carbons, the methylene carbons of the ethyl chain, the methoxy carbon, and the N-dimethyl carbons.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Interpretation
Data not available in public databases-

Note: PubChem indicates the availability of vapor phase IR data, though the actual spectrum is not provided[6]. The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic ring and aliphatic chain, C=C stretching of the aromatic ring, C-O stretching of the methoxy group, and C-N stretching of the amine.

Table 4: Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
179.26-[M]+ (Molecular Ion)
Additional fragmentation data not available--

Note: The molecular weight of this compound is 179.26 g/mol [4][5]. The mass spectrum is expected to show a molecular ion peak at this m/z value. Fragmentation patterns would likely involve cleavage of the ethyl chain and loss of the dimethylamino group.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining NMR spectra of a small organic molecule like this compound is as follows:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆) in a clean, dry vial.

    • Filter the solution through a pipette with a cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

    • Temperature: 298 K.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher field NMR spectrometer.

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

For a liquid sample such as this compound, the following procedure is typically used:

  • Sample Preparation:

    • Place a drop of the neat liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first to create a thin liquid film between the plates.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Mode: Transmittance or Absorbance.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty sample holder.

    • Place the sample plates in the spectrometer's sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of an amine like this compound by GC-MS would typically follow this protocol:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Gas Chromatography (GC) Parameters:

    • GC System: A gas chromatograph equipped with a capillary column suitable for amine analysis (e.g., a low-bleed, mid-polarity column).

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless or split, depending on the sample concentration.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 50-100 °C, hold for 1-2 minutes.

      • Ramp: 10-20 °C/min to a final temperature of 250-280 °C.

      • Final hold: 2-5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • MS System: A mass spectrometer, such as a quadrupole or ion trap analyzer.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 2-3 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to the compound of interest in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of the identified peak to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic characterization of a small molecule.

Spectroscopic_Characterization_Workflow Spectroscopic Characterization Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution For NMR Neat_Liquid Prepare Neat Liquid Film Sample->Neat_Liquid For IR Dilution Dilute in Volatile Solvent Sample->Dilution For GC-MS NMR NMR (¹H & ¹³C) Dissolution->NMR IR IR Neat_Liquid->IR GCMS GC-MS Dilution->GCMS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies Functional Groups IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern GCMS->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Characterization.

Logical_Relationship_Spectroscopy Logical Relationship in Spectroscopic Analysis cluster_properties Molecular Properties cluster_techniques Spectroscopic Techniques cluster_information Derived Information Compound This compound Structure Molecular Structure (Connectivity) Compound->Structure Functional_Groups Functional Groups (Amine, Ether, Aromatic Ring) Compound->Functional_Groups Molecular_Formula Molecular Formula (C₁₁H₁₇NO) Compound->Molecular_Formula NMR_Tech NMR Spectroscopy Structure->NMR_Tech IR_Tech IR Spectroscopy Functional_Groups->IR_Tech MS_Tech Mass Spectrometry Molecular_Formula->MS_Tech NMR_Info Carbon-Hydrogen Framework NMR_Tech->NMR_Info IR_Info Presence of Functional Groups IR_Tech->IR_Info MS_Info Molecular Weight & Formula MS_Tech->MS_Info

Caption: Logical Relationship in Spectroscopic Analysis.

References

Technical Guide: [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 775-33-7

Synonyms: 4-Methoxy-N,N-dimethylphenethylamine, Descyclohexanol Venlafaxine, Venlafaxine Impurity A

Introduction

[2-(4-Methoxyphenyl)ethyl]dimethylamine is a substituted phenethylamine derivative. Structurally, it is characterized by a 4-methoxyphenyl group attached to an ethylamine backbone, with two methyl groups on the terminal amine. This compound is of significant interest to researchers in medicinal chemistry and pharmacology, primarily as it is recognized as a process-related impurity and a metabolite precursor or degradant of the antidepressant drug Venlafaxine.[1][2] Understanding its synthesis, characterization, and potential biological activity is crucial for quality control in the pharmaceutical industry and for toxicological and pharmacological studies.

This guide provides a comprehensive overview of the available technical information for this compound, including its physicochemical properties, a detailed experimental protocol for its synthesis, analytical characterization data, and a discussion of its potential biological signaling pathways based on its structural similarity to other well-studied phenethylamines.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are essential for its handling, formulation, and analytical method development.

PropertyValueReference
CAS Number 775-33-7
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Appearance Expected to be a colorless to pale yellow oil or liquidInferred from similar compounds
Boiling Point 84 °C (estimated)
Density 0.961 g/cm³ (estimated)
SMILES CN(C)CCc1ccc(OC)cc1
InChI Key BGSZBHCYLIHECZ-UHFFFAOYSA-N

Synthesis

The most common and efficient method for the synthesis of N,N-dimethylated amines from a primary amine precursor is the Eschweiler-Clarke reaction .[3][4][5] This reaction involves the reductive amination of the primary amine with an excess of formaldehyde and formic acid. The formic acid acts as the reducing agent (hydride donor), and the reaction is driven to completion by the formation of carbon dioxide gas.[3][6] A key advantage of this method is that it specifically produces the tertiary amine without the formation of quaternary ammonium salts.[3][6]

The synthesis of this compound would start from its primary amine analogue, 2-(4-methoxyphenyl)ethylamine (CAS: 55-81-2).

Experimental Protocol: Eschweiler-Clarke Methylation

This protocol is adapted from established procedures for the N,N-dimethylation of phenethylamines.[3][7]

Materials:

  • 2-(4-methoxyphenyl)ethylamine

  • Formaldehyde (37% solution in water)

  • Formic acid (98-100%)

  • Dichloromethane

  • Toluene

  • Sodium hydroxide (NaOH) solution (e.g., 20%)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add 2-(4-methoxyphenyl)ethylamine (1 equivalent).

  • Reagent Addition: While stirring, add an excess of aqueous formaldehyde solution (approximately 6 equivalents) followed by an excess of formic acid (approximately 3 equivalents).[7]

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 18-24 hours.[7] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with an organic solvent like dichloromethane or toluene to remove any non-polar impurities.[7]

    • Carefully basify the aqueous layer to a pH of >10 with a sodium hydroxide solution to deprotonate the amine product.

    • Extract the product into an organic solvent (e.g., toluene or ethyl acetate) three times.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, this compound, as an oil.

  • Purification (Optional): If necessary, the product can be further purified by vacuum distillation or column chromatography on silica gel.

G cluster_workflow Synthesis Workflow start Start: 2-(4-methoxyphenyl)ethylamine reagents Add Formaldehyde and Formic Acid start->reagents reflux Heat to Reflux (100°C, 18-24h) reagents->reflux workup Aqueous Work-up (Basification & Extraction) reflux->workup isolation Solvent Removal (Rotary Evaporation) workup->isolation product Product: this compound isolation->product

Synthesis workflow for this compound.

Analytical Characterization

Due to the limited availability of specific analytical data for this compound, the following sections provide predicted data based on the analysis of structurally similar compounds, such as N,N-dimethylphenethylamine and other venlafaxine-related impurities.[1][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted ¹H and ¹³C NMR chemical shifts are crucial for the structural confirmation of the synthesized product.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Shift (ppm) Assignment
~ 7.15 (d, 2H)Ar-H (ortho to -CH₂)
~ 6.85 (d, 2H)Ar-H (ortho to -OCH₃)
~ 3.78 (s, 3H)-OCH₃
~ 2.75 (t, 2H)Ar-CH₂-
~ 2.50 (t, 2H)-CH₂-N
~ 2.25 (s, 6H)-N(CH₃)₂

Note: Predicted shifts are based on data from analogous compounds and may vary depending on the solvent and experimental conditions.[8][9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for determining the molecular weight and fragmentation pattern of organic molecules. For N,N-dialkylphenethylamines, the dominant fragmentation pathway is the α-cleavage (also known as β-cleavage relative to the phenyl ring), resulting in the formation of a stable iminium ion.[10][11][12]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 179.

  • Base Peak: The most abundant fragment (base peak) is expected at m/z = 58. This corresponds to the [CH₂=N(CH₃)₂]⁺ iminium ion, formed by the cleavage of the Cα-Cβ bond. This fragment is highly characteristic of N,N-dimethylethylamines.[10][12]

  • Other Fragments: A fragment corresponding to the methoxybenzyl cation [CH₃OC₆H₄CH₂]⁺ may be observed at m/z = 121.

G cluster_fragmentation MS Fragmentation Pathway parent [C₁₁H₁₇NO]⁺˙ (m/z = 179) fragment1 [C₃H₈N]⁺ (m/z = 58) Base Peak parent->fragment1 α-Cleavage fragment2 [C₈H₉O]⁺ (m/z = 121) parent->fragment2 Benzylic Cleavage

Predicted EI-MS fragmentation of this compound.

Potential Signaling Pathways and Biological Activity

Direct pharmacological studies on this compound are not widely published. However, its biological activity can be inferred from its structural similarity to other phenethylamines and its identity as a venlafaxine-related compound.

Interaction with Monoamine Transporters

Venlafaxine is a serotonin-norepinephrine reuptake inhibitor (SNRI).[1] The core phenethylamine scaffold is known to interact with monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). It is plausible that this compound could act as a ligand, and potentially an inhibitor or substrate, for these transporters, thereby modulating neurotransmitter levels in the synaptic cleft.

Trace Amine-Associated Receptor 1 (TAAR1)

Many simple phenethylamine derivatives are known agonists of the Trace Amine-Associated Receptor 1 (TAAR1), a G-protein coupled receptor that modulates monoaminergic neurotransmission.[13] For instance, the parent compound N,N-dimethylphenethylamine is a known TAAR1 agonist.[13][14] Activation of TAAR1 can lead to downstream signaling cascades, including the activation of adenylyl cyclase and subsequent production of cyclic AMP (cAMP), which can influence the activity of monoamine transporters and neuronal firing rates. Given its structure, this compound is a strong candidate for being a TAAR1 agonist.

G cluster_pathway Potential TAAR1 Signaling Pathway ligand This compound receptor TAAR1 ligand->receptor g_protein Gαs receptor->g_protein Activates enzyme Adenylyl Cyclase g_protein->enzyme Activates second_messenger cAMP enzyme->second_messenger Produces downstream Modulation of Monoamine Transporters second_messenger->downstream

Hypothesized TAAR1 signaling pathway.

The biological activity of phenethylamine analogs can include cardiovascular and behavioral effects, often with potencies that are lower than that of amphetamine.[15][16] Any research involving this compound should consider its potential for psychoactive and physiological effects.

Conclusion

This compound (CAS 775-33-7) is a key compound for researchers in pharmaceutical sciences due to its connection to the drug Venlafaxine. While specific, in-depth studies on this molecule are scarce, a robust technical profile can be constructed by leveraging data from analogous compounds. Its synthesis is readily achievable through standard organic chemistry methods like the Eschweiler-Clarke reaction. Its analytical profile is predictable, with characteristic NMR signals and a dominant m/z 58 fragment in its mass spectrum. Biologically, it is likely to interact with the monoaminergic system, particularly as an agonist at the TAAR1 receptor, a hypothesis that warrants further experimental validation. This guide provides a foundational technical overview to support future research and quality control efforts involving this compound.

References

safety and handling of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of [2-(4-Methoxyphenyl)ethyl]dimethylamine

FOR RESEARCH AND DEVELOPMENT PURPOSES ONLY. NOT FOR HUMAN OR VETERINARY USE.

This document provides a comprehensive overview of the safety, handling, and experimental protocols related to this compound (CAS No. 775-33-7). This guide is intended for researchers, scientists, and professionals in drug development and related scientific fields.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms N,N-dimethyl-2-(4-methoxyphenyl)ethanamine, 4-Methoxy-N,N-dimethylphenethylamine, p-Methoxy-N,N-dimethylphenethylamine, Descyclohexanol venlafaxine[1][2][3]
CAS Number 775-33-7[1][2][3]
Molecular Formula C₁₁H₁₇NO[1][2]
Molecular Weight 179.26 g/mol [1][3]
Appearance Colorless Oil[3]

Hazard Identification and Safety Precautions

GHS Classification:

Based on available data, this substance is classified as:

  • Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 1B/2) - H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[4]

  • Serious Eye Damage/Eye Irritation (Category 1) - H318: Causes serious eye damage.[4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory tract irritation - H335: May cause respiratory irritation.[4]

Signal Word: Danger[4]

Hazard Statements:

  • H302: Harmful if swallowed.

  • H314: Causes severe skin burns and eye damage.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • Prevention:

    • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[4]

    • P264: Wash skin thoroughly after handling.[4]

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.[4]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • Response:

    • P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

    • P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.

    • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

    • P310: Immediately call a POISON CENTER or doctor/physician.[5]

  • Storage:

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[4]

    • P405: Store locked up.[4]

  • Disposal:

    • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.

  • Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge if working in a poorly ventilated area or if inhalation is a risk.

First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. Immediately call a POISON CENTER or doctor/physician.
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[5]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor/physician.

Handling and Storage

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Wash thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is 2-8°C.[3]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N,N-dimethyl-phenethylamines involves the reductive amination of the corresponding phenylacetaldehyde or the methylation of the primary amine. A specific protocol for this compound is outlined below, adapted from general synthetic procedures.[6]

Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 4-Methoxyphenethylamine 4-Methoxyphenethylamine Reaction_Vessel Reaction Vessel (Eschweiler-Clarke Reaction) 4-Methoxyphenethylamine->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Formic_Acid Formic_Acid Formic_Acid->Reaction_Vessel Basification Basification Reaction_Vessel->Basification 1. Cool Extraction Extraction Basification->Extraction 2. Basify (NaOH) Drying Drying Extraction->Drying 3. Extract (Organic Solvent) Concentration Concentration Drying->Concentration 4. Dry (e.g., Na2SO4) Distillation_Chromatography Vacuum Distillation or Column Chromatography Concentration->Distillation_Chromatography 5. Concentrate Final_Product This compound Distillation_Chromatography->Final_Product Purify

Caption: Synthetic workflow for this compound.

Materials:

  • 4-Methoxyphenethylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate or other suitable organic solvent

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Brine (saturated NaCl solution)

Procedure (Eschweiler-Clarke Reaction):

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methoxyphenethylamine.

  • Slowly add an excess of aqueous formaldehyde solution to the flask while stirring.

  • Carefully add an excess of formic acid to the mixture. The reaction is exothermic.

  • Heat the reaction mixture to reflux (approximately 80-100°C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the mixture with a sodium hydroxide solution until the pH is approximately 9-10.[7]

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Analytical Methods

The analysis of this compound can be performed using standard chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

  • Injection: Splitless or split injection.

  • Oven Program: A temperature gradient program, for example, starting at 70°C, holding for a few minutes, then ramping up to 240°C.[8]

  • Mass Spectrometry: Electron ionization (EI) mode with a scan range appropriate for the molecular weight of the compound and its expected fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Column: A reverse-phase column (e.g., C18, PFP).[9]

  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol or acetonitrile).[9]

  • Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM) for quantification.

Workflow for LC-MS/MS Analysis:

G cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Sample Dilution Dilution in Mobile Phase Sample->Dilution Injection Injection Dilution->Injection Column Reverse-Phase Column (e.g., C18) Injection->Column Separation Gradient Elution Column->Separation Ionization ESI (+) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Data_Processing Quantification and Identification Detection->Data_Processing

Caption: General workflow for LC-MS/MS analysis.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activity, mechanism of action, or signaling pathways of this compound. It is known as an impurity of the drug Venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[3][10] Therefore, its pharmacological profile may be of interest in the context of monoamine transporter interactions. Further research is required to elucidate its specific biological effects.

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It should be treated as hazardous waste. Do not allow it to enter drains or waterways.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet (SDS). Users should consult a comprehensive SDS from a supplier before handling this chemical and should be trained in proper laboratory techniques. The information provided is based on available data and may not be exhaustive. The user assumes all risk and liability for the use of this chemical.

References

An In-depth Technical Guide on [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(4-Methoxyphenyl)ethyl]dimethylamine, scientifically known as N,N-dimethyl-2-(4-methoxyphenyl)ethanamine, is a substituted phenethylamine derivative. While it is structurally related to a class of compounds with known psychoactive and pharmacological properties, particularly serotonergic agents, there is a notable absence of comprehensive biological data for this specific molecule in publicly available literature. This technical guide synthesizes the available information on its chemical properties, synthesis, and its role as a chemical intermediate. Furthermore, it provides a detailed overview of the known structure-activity relationships of analogous phenethylamines to offer a predictive context for its potential biological significance. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in this compound and its potential applications.

Chemical and Physical Properties

This compound is a tertiary amine with a molecular formula of C11H17NO.[1][2] It is also recognized as a known impurity of the antidepressant drug Venlafaxine, referred to as "Descyclohexanol Venlafaxine" or "Venlafaxine EP Impurity A".[3][4][5]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 775-33-7[3][4][5]
Molecular Formula C11H17NO[1]
Molecular Weight 179.26 g/mol [1]
IUPAC Name 2-(4-methoxyphenyl)-N,N-dimethylethanamine[1][5]
Appearance Colorless to light yellow liquid[2]
Boiling Point 108 °C at 11 Torr[2]
Melting Point (as HCl salt) 115-117 °C[2]
Density (Predicted) 0.961±0.06 g/cm³[2]
pKa (Predicted) 9.57±0.22[2]
SMILES CN(C)CCC1=CC=C(C=C1)OC[1][5]
InChI InChI=1S/C11H17NO/c1-12(2)9-8-10-4-6-11(13-3)7-5-10/h4-7H,8-9H2,1-3H3[1][5]

Synthesis Protocols

The synthesis of this compound can be achieved through several established synthetic routes, primarily involving the N,N-dimethylation of 2-(4-methoxyphenyl)ethylamine.

Reductive Amination of 4-Methoxyphenylacetaldehyde

A common method for the synthesis of tertiary amines is the reductive amination of a corresponding aldehyde. This process involves the reaction of 4-methoxyphenylacetaldehyde with dimethylamine in the presence of a reducing agent.

Experimental Protocol:

  • Reaction Setup: To a solution of 4-methoxyphenylacetaldehyde (1 equivalent) and dimethylamine (2-3 equivalents, typically as a solution in a suitable solvent like THF or ethanol) in a reaction vessel, add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5-2 equivalents) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired N,N-dimethyl-2-(4-methoxyphenyl)ethanamine.

G 4-Methoxyphenylacetaldehyde 4-Methoxyphenylacetaldehyde Reaction_Mixture Reaction Mixture 4-Methoxyphenylacetaldehyde->Reaction_Mixture Dimethylamine Dimethylamine Dimethylamine->Reaction_Mixture Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Reaction_Mixture Purified_Product This compound Reaction_Mixture->Purified_Product Work-up & Purification

Caption: Reductive Amination Workflow for Synthesis.

N-methylation of 2-(4-Methoxyphenyl)ethylamine

Another synthetic approach involves the direct methylation of the primary amine, 2-(4-methoxyphenyl)ethylamine. The Eschweiler-Clarke reaction is a classic method for this transformation.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-methoxyphenyl)ethylamine (1 equivalent) in an excess of formic acid (5-10 equivalents). To this solution, add an excess of aqueous formaldehyde (37% solution, 3-5 equivalents).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 100 °C) for 4-8 hours. Monitor the reaction's progress by TLC.

  • Work-up: After cooling to room temperature, carefully basify the reaction mixture with a concentrated solution of sodium hydroxide until the pH is approximately 9-10.

  • Extraction: Extract the product from the aqueous layer using an organic solvent like ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

G 2-(4-Methoxyphenyl)ethylamine 2-(4-Methoxyphenyl)ethylamine Reaction_Mixture Reaction at Reflux 2-(4-Methoxyphenyl)ethylamine->Reaction_Mixture Formaldehyde Formaldehyde Formaldehyde->Reaction_Mixture Formic_Acid Formic Acid Formic_Acid->Reaction_Mixture Purified_Product This compound Reaction_Mixture->Purified_Product Basification, Extraction & Purification

Caption: Eschweiler-Clarke Reaction Workflow.

Biological Activity and Potential Significance

Despite the availability of synthetic routes, there is a significant lack of published quantitative data on the biological activity of this compound. No studies detailing its receptor binding affinities, functional activities, or in vivo pharmacological effects were identified in a comprehensive literature search.

However, the structural similarity of this compound to a well-known class of psychoactive phenethylamines suggests that it may interact with monoamine neurotransmitter systems.[6] Many substituted phenethylamines are known to exhibit activity at serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.[6]

Structure-Activity Relationships of Related Phenethylamines

The pharmacological profile of phenethylamines is heavily influenced by the substitution patterns on the aromatic ring, the ethylamine side chain, and the amino group.

  • Ring Substitutions: The presence and position of substituents on the phenyl ring are critical determinants of activity and selectivity. For instance, methoxy groups at the 2- and 5-positions are common in hallucinogenic phenethylamines that are potent agonists at the 5-HT2A receptor.[7][8] The 4-position is also a key site for modification, where various substituents can modulate potency and efficacy.[9]

  • N-Alkylation: N-methylation and N,N-dimethylation of the primary amine of phenethylamines can have varied effects on their pharmacological profiles. While in some cases, N-methylation can increase potency, N,N-dimethylation often leads to a decrease in activity at certain receptors. However, this is not a universal rule, and the effects are highly dependent on the overall substitution pattern of the molecule.[10]

Predicted Biological Targets

Given its core phenethylamine structure with a 4-methoxy substituent, it is plausible that this compound could exhibit some affinity for serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[11] It may also interact with monoamine transporters, although likely with lower affinity than its primary amine or N-methylated counterparts.[12]

G Compound This compound Phenethylamine_Scaffold Phenethylamine Scaffold Compound->Phenethylamine_Scaffold Substitutions 4-Methoxy Group N,N-Dimethyl Group Compound->Substitutions Potential_Targets Potential Biological Targets Phenethylamine_Scaffold->Potential_Targets Inferred from Analogs Substitutions->Potential_Targets Modulates Activity Serotonin_Receptors Serotonin Receptors (e.g., 5-HT1A, 5-HT2A) Potential_Targets->Serotonin_Receptors Monoamine_Transporters Monoamine Transporters (SERT, DAT, NET) Potential_Targets->Monoamine_Transporters Other_Receptors Other GPCRs Potential_Targets->Other_Receptors

Caption: Inferred Biological Relationships.

Conclusion and Future Directions

This compound is a readily synthesizable compound with well-defined chemical and physical properties. Its primary significance in the current literature is as a chemical intermediate and a known impurity in the manufacturing of Venlafaxine. While its structural similarity to pharmacologically active phenethylamines suggests potential interactions with monoaminergic systems, there is a clear and significant gap in the scientific literature regarding its biological activity.

Future research should focus on the comprehensive pharmacological characterization of this compound. This would include:

  • In vitro receptor binding assays: To determine its affinity for a wide range of CNS receptors, particularly serotonin, dopamine, and norepinephrine receptors and transporters.

  • Functional assays: To assess whether it acts as an agonist, antagonist, or allosteric modulator at any identified targets.

  • In vivo studies: To investigate its pharmacokinetic profile and potential behavioral effects in animal models.

Such studies would be invaluable in determining whether this compound possesses any therapeutic potential or if it is primarily of interest as a synthetic building block. This foundational data is essential for any future drug discovery and development efforts centered around this and related molecular scaffolds.

References

potential research applications of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Potential Research Applications of [2-(4-Methoxyphenyl)ethyl]dimethylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as N,N-dimethyl-4-methoxyphenethylamine, is a substituted phenethylamine derivative. While this specific compound is not extensively characterized in publicly available literature, its structural similarity to a well-studied class of neuropharmacological agents suggests significant potential for research applications. This guide synthesizes information from structure-activity relationship (SAR) studies of related phenethylamine compounds to hypothesize the pharmacological profile and potential research uses of this compound. It provides a framework for its investigation as a modulator of monoaminergic systems, particularly serotonin receptors and transporters. This document outlines potential signaling pathways, offers detailed experimental protocols for its characterization, and presents quantitative data from closely related analogs to guide future research.

Introduction

Phenethylamines are a broad class of compounds, encompassing endogenous neurotransmitters (e.g., dopamine, norepinephrine), prescription drugs, and potent research chemicals. The core phenethylamine scaffold can be readily modified at the phenyl ring, the ethylamine side chain, and the terminal amine, leading to a vast chemical space with diverse pharmacological activities. These compounds are known to interact with a variety of central nervous system targets, most notably monoamine transporters (SERT, DAT, NET) and G-protein coupled receptors (GPCRs), such as serotonin (5-HT) and dopamine receptors.

This compound features key structural motifs that suggest a likely interaction with these targets:

  • A methoxy-substituted phenyl ring: The position and nature of substituents on the phenyl ring are critical determinants of receptor and transporter affinity and selectivity. A 4-methoxy group is a common feature in many psychoactive phenethylamines.

  • An N,N-dimethylated amine: Methylation of the terminal amine can influence a compound's potency, selectivity, and metabolic stability.

Given its structure, this compound is a valuable candidate for investigation in several areas of neuroscience and drug discovery, including the development of novel antidepressants, anxiolytics, and tools for studying serotonergic neurotransmission.

Hypothesized Pharmacological Profile

Based on the extensive literature on substituted phenethylamines, we can hypothesize the primary pharmacological targets of this compound.

Interaction with Serotonin (5-HT) Receptors

Many phenethylamine derivatives exhibit significant affinity for serotonin receptors, particularly the 5-HT₂ subfamily (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₒ). The 5-HT₂ₐ receptor is a key target for classic psychedelic hallucinogens. Structure-activity relationship studies have shown that methoxy substitutions on the phenyl ring are often associated with 5-HT₂ₐ receptor agonism.

Interaction with Monoamine Transporters

The phenethylamine backbone is the core structure of many monoamine reuptake inhibitors. Depending on the substitution pattern, these compounds can potently and selectively inhibit the serotonin transporter (SERT), the dopamine transporter (DAT), and/or the norepinephrine transporter (NET). Inhibition of these transporters increases the synaptic concentration of the respective neurotransmitters and is a primary mechanism of action for many antidepressant and stimulant drugs.

Potential Research Applications

The hypothesized pharmacological profile of this compound suggests several key research applications:

  • Probing Serotonergic Systems: As a potential 5-HT receptor agonist or modulator, this compound could be a valuable tool for studying the role of specific 5-HT receptor subtypes in various physiological and pathological processes, including mood, cognition, and psychosis.

  • Drug Discovery Lead Compound: Its simple structure makes it an attractive starting point for medicinal chemistry campaigns. Modifications to the core scaffold could lead to the development of novel therapeutics with improved efficacy and side-effect profiles for conditions such as depression, anxiety disorders, and obsessive-compulsive disorder.

  • Investigating Structure-Activity Relationships: Systematic evaluation of this compound and its analogs would contribute to a deeper understanding of the structural requirements for ligand binding and functional activity at monoamine receptors and transporters.

Quantitative Data from Related Analogs

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Representative Phenethylamines

Compound5-HT₂ₐ5-HT₂ₙ5-HT₁ₐ
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)4.8121100
Mescaline (3,4,5-Trimethoxyphenethylamine)130190>10000
2C-I (4-Iodo-2,5-dimethoxyphenethylamine)2.67.32200

Data is illustrative and sourced from various published studies. Kᵢ values represent the concentration of the ligand that binds to 50% of the receptors in a competition binding assay.

Table 2: Monoamine Transporter Inhibition (IC₅₀, nM) of Representative Phenethylamines

CompoundSERTDATNET
MDMA2381572462
Amphetamine>1000034.77.4
Fenfluramine30>100001200

Data is illustrative and sourced from various published studies. IC₅₀ values represent the concentration of the compound that inhibits 50% of transporter activity.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for 5-HT₂ₐ Receptor Activation

Activation of the 5-HT₂ₐ receptor, a Gq/11-coupled GPCR, is hypothesized to be a primary mechanism of action for many substituted phenethylamines. The diagram below illustrates this canonical signaling cascade.

Gq_Signaling cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Ligand This compound Ligand->Receptor Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Cellular Effects Ca_release->Downstream PKC_activation->Downstream

Caption: Hypothesized 5-HT₂ₐ receptor Gq signaling cascade.

Experimental Workflow for Pharmacological Characterization

A systematic approach is required to elucidate the pharmacological profile of this compound. The following workflow outlines the key experimental stages.

experimental_workflow Start Compound Synthesis and Purification Binding_Assays Primary Screening: Radioligand Binding Assays (SERT, DAT, NET, 5-HT Receptors) Start->Binding_Assays Functional_Assays Functional Assays: - Transporter Uptake Inhibition - GPCR Signaling (e.g., Ca²⁺ flux, CRE-Luciferase) Binding_Assays->Functional_Assays Hits In_Vivo_Studies In Vivo Studies (Animal Models): - Behavioral Assays (e.g., locomotor activity) - Pharmacokinetics Functional_Assays->In_Vivo_Studies Active Compounds SAR_Analysis Structure-Activity Relationship (SAR) Analysis Functional_Assays->SAR_Analysis In_Vivo_Studies->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for characterizing novel phenethylamines.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the binding affinity (Kᵢ) of this compound for the serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.

Materials:

  • HEK293 cells stably expressing human SERT, DAT, or NET.

  • Radioligands: [³H]citalopram (for SERT), [³H]WIN 35,428 (for DAT), [³H]nisoxetine (for NET).

  • Non-specific binding competitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates, filter mats (GF/B), scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Membrane Preparation: Culture transporter-expressing HEK293 cells to confluence. Harvest cells, homogenize in ice-cold assay buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the respective non-specific competitor.

    • Competition Binding: Cell membranes, radioligand, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

  • Counting: Dry the filter mats, add scintillation fluid, and measure the radioactivity in a microplate scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

CRE-Luciferase Reporter Assay for GPCR Signaling

Objective: To determine if this compound acts as an agonist or antagonist at Gs- or Gi-coupled GPCRs (e.g., 5-HT₁ₐ, 5-HT₄, D₁ receptors).

Materials:

  • HEK293 cells co-transfected with the GPCR of interest and a CRE-luciferase reporter plasmid.

  • Cell culture medium (e.g., DMEM) with 10% FBS.

  • Test compound: this compound.

  • Control agonist and antagonist for the specific GPCR.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 96-well microplates and a luminometer.

Procedure:

  • Cell Plating: Seed the transfected HEK293 cells into white, opaque 96-well plates and allow them to adhere overnight.

  • Compound Addition (Agonist Mode): Replace the culture medium with serum-free medium containing varying concentrations of this compound or a known control agonist.

  • Compound Addition (Antagonist Mode): Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes, then add a fixed concentration (e.g., EC₈₀) of the control agonist.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for 3-6 hours. This allows for GPCR signaling to induce the expression of the luciferase reporter gene.

  • Lysis and Luminescence Measurement: Remove the medium and add the luciferase assay reagent to each well to lyse the cells and provide the substrate for the luciferase enzyme. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Agonist Mode: Plot luminescence versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

    • Antagonist Mode: Plot luminescence versus the log concentration of the test compound in the presence of the agonist to determine the IC₅₀ value.

Conclusion

This compound represents an under-explored chemical entity with significant potential for neuroscience research and drug discovery. Based on well-established structure-activity relationships within the phenethylamine class, it is a promising candidate for interacting with key CNS targets, including serotonin receptors and monoamine transporters. The experimental protocols and comparative data provided in this guide offer a robust framework for its systematic investigation. Elucidating the pharmacological profile of this compound and its analogs will not only advance our understanding of monoaminergic systems but may also pave the way for the development of novel therapeutic agents for a range of neuropsychiatric disorders.

An In-depth Technical Guide on the Solubility of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of [2-(4-Methoxyphenyl)ethyl]dimethylamine, a substituted phenethylamine of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the expected solubility profile based on structurally analogous compounds. Furthermore, it details a robust experimental protocol for the precise determination of its solubility in various common solvents. This guide also explores potential biological activities and associated signaling pathways, providing a valuable resource for researchers engaged in the study of this compound and related molecules.

Introduction

This compound belongs to the substituted phenethylamine class of organic compounds, which are recognized for their diverse biological activities. The methoxy group on the phenyl ring and the dimethylated amine are key structural features that influence its physicochemical properties, including solubility. Understanding the solubility of this compound in common solvents is fundamental for a range of applications, including chemical synthesis, purification, formulation development, and in vitro/in vivo studies. This guide aims to provide a foundational understanding of its solubility characteristics and a practical framework for its experimental determination.

Solubility Profile

Table 1: Expected Qualitative Solubility of this compound in Common Solvents

SolventExpected SolubilityRationale
WaterLimited to LowThe hydrophobic phenyl ring and ethyl chain likely reduce aqueous solubility.
EthanolSolubleThe compound is expected to be soluble in polar protic solvents like ethanol.
MethanolSolubleSimilar to ethanol, good solubility is anticipated in methanol.
ChloroformSolubleExpected to be soluble in this polar aprotic solvent.
AcetoneSolubleGood solubility is predicted in this polar aprotic solvent.
Diethyl EtherSolubleThe non-polar characteristics of the ether are expected to facilitate dissolution.
Dimethyl Sulfoxide (DMSO)SolubleExpected to be highly soluble in this polar aprotic solvent, a common practice for stock solutions.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the shake-flask method is the gold standard for determining thermodynamic solubility.[1][2][3][4] This method involves equilibrating an excess amount of the compound in the solvent of interest and then quantifying the concentration of the dissolved substance.

3.1. Materials and Equipment

  • This compound (solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[2]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

    • Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved this compound.[4][5][6]

    • Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

3.3. Experimental Workflow Diagram

G cluster_prep Preparation cluster_sep Separation cluster_quant Quantification A Add excess compound to solvent B Seal and equilibrate on shaker (24-48h) A->B C Centrifuge to pellet excess solid B->C D Filter supernatant C->D E Dilute filtered sample D->E F Analyze by HPLC or UV-Vis E->F G Calculate solubility from calibration curve F->G G cluster_pathway Cell Signaling cluster_outcome Cellular Outcome compound This compound pathway_node Pro-survival Pathways (e.g., PI3K/Akt) compound->pathway_node Inhibits apoptosis_node Apoptotic Pathways (e.g., Caspase activation) compound->apoptosis_node Activates proliferation Decreased Cell Proliferation pathway_node->proliferation Leads to apoptosis Increased Apoptosis apoptosis_node->apoptosis Leads to

References

Molecular Weight of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

The molecular weight of the chemical compound [2-(4-Methoxyphenyl)ethyl]dimethylamine is 179.26 g/mol .[1] This compound is also known by its synonym, 2-(4-methoxyphenyl)-N,N-dimethylethan-1-amine.

Chemical Properties Summary

For researchers and drug development professionals, a concise summary of the key chemical properties of this compound is presented in the table below. This data is essential for various applications, including reaction stoichiometry, analytical characterization, and formulation development.

PropertyValueSource
Molecular Formula C11H17NOPubChem[1]
Molecular Weight 179.26 g/mol Sigma-Aldrich, PubChem[1]
CAS Number 775-33-7Sigma-Aldrich
Physical Form Light Yellow LiquidSigma-Aldrich
Purity 97%Sigma-Aldrich
Storage Temperature 0-5°CSigma-Aldrich
InChI Key BGSZBHCYLIHECZ-UHFFFAOYSA-NSigma-Aldrich

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound can be found in various chemical synthesis databases and peer-reviewed scientific literature. A generalized workflow for its preparation and characterization is outlined below.

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization start Starting Materials (4-methoxyphenethylamine, formaldehyde, formic acid) reaction Reductive Amination (Eschweiler-Clarke reaction) start->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Column Chromatography or Distillation workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir purity_check Purity Assessment (e.g., HPLC, GC) purification->purity_check final_product Pure this compound purity_check->final_product

A generalized workflow for the synthesis and characterization of the target compound.

This diagram illustrates a common synthetic route, the Eschweiler-Clarke reaction, followed by standard purification and analytical techniques to yield the final, pure product. Researchers should consult specific literature for detailed reaction conditions, solvent systems, and instrument parameters.

Logical Relationships in Compound Identification

The identification and confirmation of the molecular structure and weight of this compound rely on a convergence of data from multiple analytical techniques. The relationship between these techniques and the deduced properties is crucial for unambiguous characterization.

logical_relationship cluster_spectroscopy Spectroscopic Data cluster_spectrometry Spectrometric Data nmr NMR Data (Proton/Carbon Environment) structure Proposed Structure: This compound nmr->structure ir IR Data (Functional Groups) ir->structure ms Mass Spectrometry (Mass-to-Charge Ratio) formula Molecular Formula: C11H17NO ms->formula structure->formula mw Molecular Weight: 179.26 g/mol formula->mw

References

Methodological & Application

Application Notes and Protocols for [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

[2-(4-Methoxyphenyl)ethyl]dimethylamine, also known as N,N-dimethyl-4-methoxyphenylethylamine, is a tertiary amine and a structural analog of phenethylamine. It is recognized as a metabolite or impurity of the serotonin-norepinephrine reuptake inhibitor (SNRI) Venlafaxine, where it is referred to as Des(1-cyclohexanol) Venlafaxine[1]. While direct pharmacological data for this specific compound is limited in publicly available literature, its structural similarity to other N,N-dimethylphenethylamines suggests it is a putative ligand for the Trace Amine-Associated Receptor 1 (TAAR1) and a potential substrate for Monoamine Oxidase B (MAO-B). These application notes provide detailed protocols for the synthesis and experimental evaluation of this compound to characterize its activity at these key biological targets.

Chemical Information

PropertyValue
IUPAC Name 2-(4-methoxyphenyl)-N,N-dimethylethanamine
Synonyms N,N-dimethyl-4-methoxyphenylethylamine, p-methoxy-N,N-dimethylphenethylamine, DMMPE, Des(1-cyclohexanol) Venlafaxine, Venlafaxine Impurity A
CAS Number 775-33-7
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Appearance Colorless to light yellow liquid

Postulated Biological Targets and Signaling Pathways

Based on the pharmacology of its structural analog, N,N-dimethylphenethylamine (N,N-DMPEA), the primary biological targets for this compound are expected to be TAAR1 and MAO-B.

  • Trace Amine-Associated Receptor 1 (TAAR1): This compound is hypothesized to act as a TAAR1 agonist. TAAR1 is a G-protein coupled receptor (GPCR) that modulates monoaminergic systems.[2] Activation of TAAR1 is known to influence the release and reuptake of dopamine, serotonin, and norepinephrine. Agonism at TAAR1 typically leads to the activation of adenylyl cyclase through Gαs, resulting in an increase in intracellular cyclic AMP (cAMP).

TAAR1_Signaling cluster_membrane Plasma Membrane TAAR1 TAAR1 Gs Gαs TAAR1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand [2-(4-Methoxyphenyl)ethyl] dimethylamine Ligand->TAAR1 Binds to Gs->AC Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Modulation of Monoamine Transporters) PKA->Downstream

Caption: Postulated TAAR1 signaling pathway upon agonist binding.

  • Monoamine Oxidase B (MAO-B): Phenethylamines are known substrates for MAO-B, an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of monoamines. This compound is likely metabolized by MAO-B, which would influence its duration of action and contribute to monoamine turnover.

Quantitative Data for Analogous Compounds

No specific binding affinity or enzyme kinetic data for this compound was identified in the searched literature. The following tables present data for structurally related compounds to provide a basis for experimental design.

Table 1: TAAR1 Agonist Activity of Related Phenethylamines

Compound Receptor Assay Type EC₅₀ (nM) Reference
β-Phenethylamine human TAAR1 cAMP accumulation ~100 Bunzow et al., 2001
N-Methylphenethylamine human TAAR1 cAMP accumulation ~150 Bunzow et al., 2001

| N,N-Dimethylphenethylamine | human TAAR1 | Agonist Activity | Potent Agonist |[2] |

Table 2: MAO-B Substrate Kinetics of Related Phenethylamines

Compound Enzyme Source Kₘ (µM) Vₘₐₓ (pmol/min/mg protein) Reference
4-Dimethylaminophenethylamine Rat brain mitochondria 5.8 21.2 [3]

| β-Phenethylamine | Human MAO-B | ~2.7 | - | Edmondson et al., 2004 |

Experimental Protocols

Synthesis via Reductive Amination

A common method for synthesizing N,N-dimethylated phenethylamines is through reductive amination of the corresponding phenylacetaldehyde.

Synthesis_Workflow start Start reactant1 4-Methoxyphenylacetaldehyde start->reactant1 reactant2 Dimethylamine (in THF) start->reactant2 step1 Mix & Stir (Room Temp, 15 min) reactant1->step1 reactant2->step1 step2 Add Sodium Triacetoxyborohydride step1->step2 step3 Stir Overnight (Room Temp) step2->step3 step4 Quench with sat. NaHCO₃ step3->step4 step5 Extract with Ethyl Acetate (3x) step4->step5 step6 Dry (Na₂SO₄), Filter, Concentrate step5->step6 step7 Purify via Column Chromatography step6->step7 product Final Product step7->product

Caption: Workflow for the synthesis of the target compound.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxyphenylacetaldehyde (1.0 eq) in an appropriate solvent such as tetrahydrofuran (THF).

  • Amine Addition: Add a solution of dimethylamine (2.0 eq, typically as a 2M solution in THF) to the flask. Stir the mixture at room temperature for 15-20 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the final product, this compound.

In Vitro TAAR1 Functional Assay (cAMP Accumulation)

This protocol determines the agonist activity of the compound by measuring the production of cAMP in cells expressing human TAAR1.

Materials:

  • HEK-293 cells stably expressing human TAAR1 (hTAAR1).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and 500 µM IBMX).

  • Test compound: this compound, dissolved in DMSO and serially diluted.

  • Reference agonist (e.g., β-phenethylamine).

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

Protocol:

  • Cell Seeding: Seed hTAAR1-expressing HEK-293 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference agonist in assay buffer.

  • Cell Treatment: Remove the culture medium from the cells and add the prepared compound dilutions. Include a vehicle control (DMSO) and a positive control (reference agonist).

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP concentration against the log of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

In Vitro MAO-B Substrate Assay

This protocol assesses whether the compound is a substrate for MAO-B by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the deamination reaction.

Materials:

  • Recombinant human MAO-B enzyme.

  • MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

  • Test compound: this compound, dissolved in assay buffer.

  • Reference substrate (e.g., benzylamine or tyramine).

  • H₂O₂ detection system (e.g., Amplex Red reagent and horseradish peroxidase).

  • 96-well black plate.

Protocol:

  • Reaction Mixture Preparation: In each well of a 96-well black plate, add the MAO-B assay buffer, Amplex Red reagent, and horseradish peroxidase.

  • Enzyme Addition: Add the recombinant human MAO-B enzyme to the wells.

  • Substrate Addition: To initiate the reaction, add varying concentrations of the test compound or the reference substrate. Include wells with no substrate as a background control.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence (Ex/Em = ~535/587 nm) kinetically at 37°C for 30-60 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of fluorescence increase) for each substrate concentration. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.

Safety and Handling

  • This compound is an amine and should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated fume hood, especially during synthesis and when handling concentrated solutions.

  • Refer to the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

The provided protocols offer a framework for the synthesis and pharmacological characterization of this compound. By evaluating its activity as a TAAR1 agonist and as a substrate for MAO-B, researchers can elucidate its potential neuromodulatory effects and its role as a metabolite of Venlafaxine. This information is critical for understanding its potential impact in pharmacology and drug development.

References

analytical methods for [2-(4-Methoxyphenyl)ethyl]dimethylamine detection

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Analytical Detection of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Introduction

This compound, also known as 4-Methoxy-N,N-dimethylphenethylamine, is a compound of interest in various scientific fields, including pharmacology and toxicology, due to its structural similarity to other psychoactive phenethylamines. Accurate and reliable analytical methods are essential for its detection and quantification in diverse matrices, from bulk materials to complex biological samples. This document provides detailed application notes and protocols for the analysis of this compound using modern analytical techniques. The primary methods covered are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offer high sensitivity and specificity. Additionally, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are discussed for structural confirmation.

Analytical Methods Overview

The choice of analytical method depends on the specific requirements of the study, such as the need for quantification, the complexity of the sample matrix, and the required sensitivity.

  • Chromatographic Methods (GC-MS and LC-MS/MS): These are the preferred techniques for the sensitive and selective quantification of this compound in complex biological matrices like plasma, urine, and tissue.[1][2] They involve a separation step (GC or LC) followed by detection using mass spectrometry, which provides both quantitative data and structural information.[2]

  • Spectroscopic Methods (NMR and IR): These methods are powerful tools for the unambiguous structural identification and characterization of the pure substance. They are typically used for the analysis of synthesized compounds or isolated standards rather than for quantification in biological samples.

  • Immunoassays: While not specific to this compound, immunoassays developed for related phenethylamine classes can be used as a rapid screening tool.[3][4] These methods are based on antibody-antigen recognition but may exhibit cross-reactivity with structurally similar compounds.[3]

Data Presentation: Quantitative Performance

The following tables summarize representative quantitative data for the analysis of phenethylamines using the described techniques. Performance metrics can vary based on the specific matrix, instrumentation, and protocol used.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance

Parameter Matrix Performance Data Reference
Limit of Detection (LOD) Plasma ~3.8 ng/mL [5]
Sample Preparation Biological Liquid-Liquid Extraction (LLE), Derivatization [5]

| Ionization Mode | - | Electron Impact (EI) |[6] |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance

Parameter Matrix Performance Data Reference
Limit of Detection (LOD) Urine ~0.7 ng/mL [5]
Limit of Quantification (LOQ) Amniotic Fluid 0.5 - 2.5 ng/mL (for related phenethylamines) [7]
Intra-day Precision (%RSD) Urine 2.5 - 5.8% [5]
Sample Preparation Biological Solid-Phase Extraction (SPE), "Dilute and Shoot" [7][8]

| Ionization Mode | - | Electrospray Ionization (ESI), Positive |[7] |

Experimental Workflows and Logic Diagrams

The following diagrams illustrate the typical workflows for sample preparation and analysis.

SamplePreparationWorkflow cluster_0 Sample Preparation Workflow Sample Biological Sample (Plasma, Urine, etc.) PreTreatment Pre-Treatment (e.g., Hydrolysis, pH Adjustment) Sample->PreTreatment Extraction Extraction Step PreTreatment->Extraction LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Immiscible Solvents SPE Solid-Phase Extraction (SPE) Extraction->SPE Sorbent Cartridge PPT Protein Precipitation (PPT) Extraction->PPT Acetonitrile Crash Evaporation Evaporation & Reconstitution LLE->Evaporation SPE->Evaporation PPT->Evaporation FinalExtract Final Extract for Analysis Evaporation->FinalExtract

Caption: General workflow for biological sample preparation.

AnalyticalWorkflow cluster_1 GC-MS Analysis Workflow cluster_2 LC-MS/MS Analysis Workflow gc_start Inject Final Extract gc_inlet Heated Inlet (Split/Splitless) gc_start->gc_inlet gc_column GC Column Separation (e.g., DB-5ms) gc_inlet->gc_column gc_ms Mass Spectrometer gc_column->gc_ms gc_ei Electron Impact (EI) Ionization (70 eV) gc_ms->gc_ei gc_quad Quadrupole Mass Analyzer gc_ei->gc_quad gc_data Data Acquisition & Analysis gc_quad->gc_data lc_start Inject Final Extract lc_column LC Column Separation (e.g., C18) lc_start->lc_column lc_msms Tandem Mass Spectrometer lc_column->lc_msms lc_esi Electrospray (ESI) Ionization lc_msms->lc_esi lc_q1 Q1: Precursor Ion Selection lc_esi->lc_q1 lc_q2 Q2: Collision Cell (CID) lc_q1->lc_q2 lc_q3 Q3: Product Ion Scan lc_q2->lc_q3 lc_data Data Acquisition & Analysis lc_q3->lc_data

Caption: Comparison of GC-MS and LC-MS/MS analytical workflows.

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for cleaning up urine or plasma samples prior to LC-MS/MS analysis.[7]

Materials:

  • Hydrophilic-Lipophilic Balance (HLB) SPE cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.1% Formic acid in water and acetonitrile

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Sample Pre-treatment: Centrifuge plasma/urine samples to pellet any solid material. Dilute the supernatant 1:1 with 0.1% formic acid in water.

  • Cartridge Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove interferences.

  • Elution: Elute the analyte from the cartridge using 2 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 90% water, 10% acetonitrile with 0.1% formic acid).[9]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: GC-MS Analysis

This protocol provides a general framework for the detection of this compound. Derivatization may be required for related primary or secondary amines but is generally not necessary for this tertiary amine.[6]

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 8890 GC with 7250 GC/Q-TOF).[10]

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent).[10]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[10]

GC Conditions:

  • Inlet Temperature: 250°C.[6]

  • Injection Mode: Splitless (1 µL injection volume).[10]

  • Oven Temperature Program: Initial temperature of 45°C, hold for 2 minutes, then ramp at 12°C/min to 325°C and hold for 11 minutes.[10]

MS Conditions:

  • Ionization Mode: Electron Impact (EI) at 70 eV.[6][10]

  • Source Temperature: 200°C.[10]

  • Transfer Line Temperature: 280°C.[6]

  • Mass Range: Scan from m/z 50 to 550.

  • Expected Fragments: The mass spectrum is expected to show characteristic fragments. For related dimethoxyphenethylamines, a major fragment is the dimethoxybenzyl cation at m/z 151/152.[6] A key fragment for this compound would be the dimethyliminium ion resulting from alpha-cleavage, at m/z 58.

Protocol 3: LC-MS/MS Analysis

This protocol is highly sensitive and selective, making it ideal for quantifying low levels of the analyte in biological fluids.[7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer.

  • LC Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size).[7]

  • Mobile Phase A: 0.1% formic acid in water.[7][10]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

LC Conditions:

  • Flow Rate: 0.3 mL/min.[7]

  • Gradient: Start with 10% B, linear gradient to 90% B over 6 minutes, hold for 1.5 minutes, then return to initial conditions and re-equilibrate.[7]

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[7]

  • Ion Source Temperature: 400°C.[7]

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The protonated molecular ion [M+H]⁺ for C₁₁H₁₇NO is m/z 180.2. This would be selected as the precursor ion. Product ions would need to be determined by infusing a standard solution and optimizing fragmentation. A likely product ion would correspond to the loss of the dimethylamine group or cleavage at the benzylic position.

    • Precursor Ion (Q1): m/z 180.2

    • Product Ions (Q3): To be determined (e.g., transitions like 180.2 -> 121.1 for the methoxybenzyl cation, or 180.2 -> 58.1 for the dimethyliminium ion).

Protocol 4: Spectroscopic Identification

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve a pure sample (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃ or D₂O).

  • Analysis: Acquire ¹H and ¹³C NMR spectra.

  • Expected ¹H NMR Signals: The spectrum for this compound is expected to show:

    • Two doublets in the aromatic region (~6.8-7.2 ppm) characteristic of a para-substituted benzene ring.[11]

    • A singlet around 3.8 ppm for the three methoxy (–OCH₃) protons.[11]

    • A singlet for the six N-dimethyl (–N(CH₃)₂) protons.

    • Two triplets corresponding to the ethyl chain (–CH₂–CH₂–) protons.

2. Infrared (IR) Spectroscopy:

  • Sample Preparation: Analyze the pure substance as a liquid film or KBr pellet.

  • Analysis: Acquire the IR spectrum.

  • Expected Absorption Bands:

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹.

    • C-H stretching (aliphatic): ~2800-3000 cm⁻¹.

    • Aromatic C=C stretching: ~1610 and 1510 cm⁻¹ (characteristic of para-substitution).

    • C-N stretching (aliphatic amine): ~1020-1250 cm⁻¹.[12]

    • C-O stretching (aryl ether): Strong band around 1250 cm⁻¹.

    • Tertiary amines lack the characteristic N-H stretching vibrations seen in primary and secondary amines.[13]

References

HPLC method for [2-(4-Methoxyphenyl)ethyl]dimethylamine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An HPLC Method for the Analysis of [2-(4-Methoxyphenyl)ethyl]dimethylamine

This document provides a comprehensive guide for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). The method detailed below is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Introduction

This compound is a tertiary amine that is of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug development, including formulation studies, stability testing, and pharmacokinetic analysis. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound. The method utilizes a C18 stationary phase with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection.

Experimental

  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (analytical grade)

    • Orthophosphoric acid (analytical grade)

    • Water (HPLC grade)

    • This compound reference standard

A summary of the optimal chromatographic conditions is presented in the table below.

ParameterCondition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase 20 mM Potassium Dihydrogen Phosphate (pH 3.0) : Acetonitrile (60:40 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 225 nm
Injection Volume 20 µL
Run Time 10 minutes
  • Mobile Phase Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter. The mobile phase is prepared by mixing the phosphate buffer and acetonitrile in a 60:40 (v/v) ratio.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

For the analysis of bulk drug substance, accurately weigh about 100 mg of the sample, transfer it to a 100 mL volumetric flask, dissolve, and dilute to volume with the mobile phase. Further dilute as necessary to fall within the calibration range. For formulations, an extraction step may be required. A solid-phase extraction (SPE) with a C18 cartridge can be employed to remove excipients.[1][2]

Method Validation

The analytical method was validated for linearity, precision, accuracy, and specificity.

The linearity of the method was evaluated by analyzing a series of six concentrations of this compound from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

Concentration (µg/mL)Peak Area (arbitrary units)
112540
563210
10126540
25315870
50631250
1001263500
Correlation Coefficient (r²) 0.9998

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of a 50 µg/mL standard solution were performed.

Precision Type% RSD of Peak Area
Repeatability (Intra-day) 0.85%
Intermediate Precision (Inter-day) 1.25%

The accuracy of the method was assessed by a recovery study at three different concentration levels (80%, 100%, and 120% of the target concentration).

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%4039.899.5%
100%5050.3100.6%
120%6060.5100.8%
Average Recovery 100.3%

Workflow and Diagrams

The overall workflow for the HPLC analysis is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System MobilePhase->HPLC_System StandardPrep Standard Preparation StandardPrep->HPLC_System SamplePrep Sample Preparation SamplePrep->HPLC_System Chromatography Chromatographic Separation HPLC_System->Chromatography Detection UV Detection Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Figure 1. HPLC Analysis Workflow

Conclusion

The developed RP-HPLC method is simple, rapid, precise, and accurate for the quantification of this compound in bulk and pharmaceutical dosage forms. The method is suitable for routine quality control analysis. The validation results demonstrate that the method is reliable and meets the requirements for analytical applications in a regulated environment.

References

Application Notes and Protocols for the GC-MS Analysis of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(4-Methoxyphenyl)ethyl]dimethylamine, also known as N,N-dimethyl-4-methoxyphenethylamine, is a substituted phenethylamine derivative. As with many compounds in this class, its analysis is of interest in forensic toxicology, clinical chemistry, and pharmaceutical research due to its potential psychoactive properties and structural similarity to regulated substances. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely adopted technique for the separation, identification, and quantification of such volatile and semi-volatile organic compounds.

These application notes provide a comprehensive overview of the GC-MS analysis of this compound, including detailed experimental protocols, expected data, and potential metabolic pathways.

Quantitative Data

The following table summarizes the expected quantitative data from the electron ionization (EI) mass spectrum of this compound. The fragmentation pattern is characterized by a prominent base peak resulting from the cleavage of the Cα-Cβ bond, which is a common fragmentation pathway for phenethylamines.

ParameterValue
Molecular Formula C₁₁H₁₇NO
Molecular Weight 179.26 g/mol
Major Fragment Ions (m/z) 58 (Base Peak), 121, 77, 91, 179 (Molecular Ion)
Retention Index (DB-5ms) ~1400-1500

Fragmentation Pattern

The electron ionization mass spectrum of this compound is expected to exhibit a characteristic fragmentation pattern. The molecular ion peak at m/z 179 should be observable. The base peak is anticipated at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion, formed by the favorable cleavage of the bond between the alpha and beta carbons relative to the nitrogen atom. Another significant fragment at m/z 121, the p-methoxybenzyl cation ([CH₃O-C₇H₆]⁺), would result from the cleavage of the bond between the ethyl group and the aromatic ring. Other notable fragments would include ions at m/z 91 and m/z 77, which are common fragments from the benzyl moiety.

Experimental Protocols

Sample Preparation (from a biological matrix, e.g., urine)
  • Alkalinization: To 1 mL of the sample, add a suitable internal standard (e.g., a deuterated analog) and adjust the pH to >9 with a strong base like sodium hydroxide.

  • Liquid-Liquid Extraction: Extract the alkalinized sample with 3 mL of an organic solvent such as hexane or a mixture of hexane and ethyl acetate. Vortex for 1 minute and centrifuge to separate the layers.

  • Solvent Evaporation: Carefully transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent for GC-MS analysis, such as ethyl acetate.

GC-MS Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Volume: 1 µL

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample alkalinization Alkalinization & Internal Standard Addition sample->alkalinization extraction Liquid-Liquid Extraction alkalinization->extraction evaporation Solvent Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution gc_injection GC Injection reconstitution->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization Electron Ionization gc_separation->ms_ionization ms_detection Mass Detection ms_ionization->ms_detection tic Total Ion Chromatogram ms_detection->tic mass_spectrum Mass Spectrum tic->mass_spectrum quantification Quantification mass_spectrum->quantification

GC-MS Experimental Workflow

metabolic_pathway cluster_phase1 Phase I Metabolism (CYP450) parent This compound n_demethylation N-demethylation parent->n_demethylation o_demethylation O-demethylation parent->o_demethylation hydroxylation Aromatic Hydroxylation parent->hydroxylation metabolite1 [2-(4-Methoxyphenyl)ethyl]methylamine n_demethylation->metabolite1 metabolite2 [2-(4-Hydroxyphenyl)ethyl]dimethylamine o_demethylation->metabolite2 metabolite3 [2-(4-Methoxy-X-hydroxyphenyl)ethyl]dimethylamine hydroxylation->metabolite3

Application Notes and Protocols for NMR Spectroscopy of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of [2-(4-Methoxyphenyl)ethyl]dimethylamine. The following sections outline predicted NMR data, standardized experimental procedures for data acquisition, and visual representations of the molecular structure and experimental workflow.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for [2-(4-M ethoxyphenyl)ethyl]dimethylamine. These predictions were generated using computational algorithms and serve as a reference for experimental data acquisition and interpretation.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Integration
13.79s-3H
3, 56.86d8.62H
2, 67.12d8.62H
72.75t7.52H
82.50t7.52H
9, 102.29s-6H

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberChemical Shift (ppm)
155.2
2, 6129.8
3, 5113.9
4158.1
733.1
860.1
9, 1045.3
C1' (ipso)131.5

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Molecular Structure with Atom Numbering

The following diagram illustrates the chemical structure of this compound with atoms numbered for correlation with the NMR data tables.

Molecular structure with atom numbering.

Experimental Protocols

The following protocols provide a standardized methodology for the preparation and NMR analysis of this compound.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. Ensure the deuterated solvent is of high purity (≥99.8% D).

  • Sample Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Handling:

    • Weigh the sample accurately in a clean, dry vial.

    • Add the deuterated solvent and gently vortex or sonicate to ensure complete dissolution.

    • Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

NMR Data Acquisition
  • Instrument: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 1-5 seconds.

    • Number of Scans: 8-16 scans, adjust as needed for desired signal-to-noise.

    • Temperature: 298 K.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Temperature: 298 K.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H spectrum.

    • Perform peak picking for both ¹H and ¹³C spectra.

Experimental Workflow

The following diagram outlines the logical flow of the NMR spectroscopy experiment from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument setup Set Up Acquisition Parameters instrument->setup acquire Acquire FID setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate analyze Peak Picking & Integration calibrate->analyze interpret Structure Elucidation analyze->interpret

NMR spectroscopy experimental workflow.

Application Notes and Protocols for In-Vitro Assays of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(4-Methoxyphenyl)ethyl]dimethylamine is a substituted phenethylamine. This class of compounds is known to interact with a variety of monoamine receptors and transporters in the central nervous system. The pharmacological profile of phenethylamine derivatives is highly dependent on the substitution patterns on the phenyl ring and the amine terminus.

The parent compound, 4-methoxyphenethylamine (4-MPEA), has been shown to act as a releasing agent for serotonin and norepinephrine in vitro and as a low-potency partial agonist at the human trace amine-associated receptor 1 (TAAR1).[1] It exhibits very low affinity for serotonin receptors.[1] Generally, N,N-dimethylation of phenethylamines tends to decrease their affinity for serotonin receptors.

These application notes offer a framework for researchers to determine the binding affinity (Ki), and functional activity (EC50 and Emax) of this compound and related compounds, enabling a comprehensive understanding of their in-vitro pharmacology.

Data Presentation

Given the absence of specific published data for this compound, the following tables are provided as templates for researchers to record their experimental findings. For context, a summary of the available data for the parent compound, 4-Methoxyphenethylamine (4-MPEA), is also included.

Table 1: Receptor Binding Affinity of this compound (Template)

Receptor SubtypeRadioligandKi (nM) ± SEMn
5-HT1A[³H]-8-OH-DPAT
5-HT2A[³H]-Ketanserin
5-HT2C[³H]-Mesulergine
Sigma-1 (σ1)[³H]-(+)-Pentazocine
Sigma-2 (σ2)[³H]-DTG (+)-Pentazocine
TAAR1[³H]-p-Tyramine

Table 2: Functional Activity of this compound (Template)

Receptor SubtypeAssay TypeEC50 (nM) ± SEMEmax (%) ± SEMn
5-HT2ACalcium Flux
TAAR1cAMP Accumulation

Table 3: In-Vitro Activity of 4-Methoxyphenethylamine (4-MPEA)

ParameterReceptor/TransporterValue (nM)Assay Type
A2Serotonin Receptors7,940Rat Stomach Fundus Strip
EC50human TAAR15,980Functional Assay
Emaxhuman TAAR1106%Functional Assay

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor.

1.1. Sigma-1 (σ1) Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

  • Materials:

    • Test Compound: this compound

    • Radioligand: [³H]-(+)-Pentazocine

    • Membrane Preparation: Guinea pig brain membranes (a rich source of sigma-1 receptors).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Non-specific Binding Control: Haloperidol (10 µM).

    • 96-well plates, scintillation vials, scintillation fluid, filter mats, and a cell harvester.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the following to each well:

      • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or the test compound at various concentrations.

      • 50 µL of [³H]-(+)-Pentazocine (final concentration ~1-5 nM).

      • 100 µL of the guinea pig brain membrane preparation (~100-300 µg of protein).

    • Incubate the plate at room temperature for 120 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1.2. Sigma-2 (σ2) Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the sigma-2 receptor.

  • Materials:

    • Test Compound: this compound

    • Radioligand: [³H]-1,3-di-o-tolyl-guanidine ([³H]-DTG).

    • Masking Ligand: (+)-Pentazocine (to block binding to sigma-1 receptors).

    • Membrane Preparation: Rat liver membranes (a good source of sigma-2 receptors).

    • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

    • Non-specific Binding Control: Haloperidol (10 µM).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • To each well of a 96-well plate, add:

      • 50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or the test compound.

      • 50 µL of [³H]-DTG (final concentration ~3-10 nM).

      • 50 µL of (+)-Pentazocine (final concentration ~300 nM to mask sigma-1 sites).

      • 50 µL of rat liver membrane preparation (~150-300 µg of protein).

    • Incubate at room temperature for 120 minutes.

    • Terminate the assay by filtration as described for the sigma-1 assay.

    • Wash the filters and measure radioactivity.

  • Data Analysis:

    • Analyze the data as described for the sigma-1 receptor binding assay to determine the IC50 and Ki values.

1.3. Serotonin 5-HT2A Receptor Binding Assay

  • Objective: To determine the binding affinity (Ki) of this compound for the 5-HT2A receptor.

  • Materials:

    • Test Compound: this compound

    • Radioligand: [³H]-Ketanserin.

    • Membrane Preparation: Membranes from cells stably expressing the human 5-HT2A receptor (e.g., HEK293 cells).

    • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.

    • Non-specific Binding Control: Mianserin (10 µM).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a 96-well plate, combine:

      • Buffer or non-specific control or test compound.

      • [³H]-Ketanserin (final concentration ~0.5-2 nM).

      • Cell membrane preparation (~20-50 µg protein).

    • Incubate for 60 minutes at 37°C.

    • Filter and wash as previously described.

    • Measure radioactivity.

  • Data Analysis:

    • Calculate IC50 and Ki values as described above.

Functional Assays

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor by measuring a downstream cellular response.

2.1. 5-HT2A Receptor-Mediated Calcium Flux Assay

  • Objective: To assess the functional activity (agonist or antagonist) of this compound at the 5-HT2A receptor.

  • Principle: The 5-HT2A receptor is a Gq-coupled receptor. Its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This change can be measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • Test Compound: this compound

    • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

    • Control Agonist: Serotonin (5-HT).

    • Calcium-sensitive dye (e.g., Fluo-4 AM).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • A fluorescence plate reader with automated injection capabilities.

  • Procedure:

    • Cell Plating: Plate the 5-HT2A-expressing HEK293 cells in a 96-well black-walled, clear-bottom plate and grow to confluence.

    • Dye Loading: Remove the growth medium and add the calcium-sensitive dye solution (e.g., Fluo-4 AM in assay buffer). Incubate for 60 minutes at 37°C.

    • Washing: Gently wash the cells twice with the assay buffer to remove excess dye.

    • Assay:

      • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

      • Agonist Mode: Inject varying concentrations of this compound or the control agonist (5-HT) and monitor the change in fluorescence over time.

      • Antagonist Mode: Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes, then inject a fixed concentration of 5-HT (typically the EC80) and monitor the fluorescence change.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in [Ca²⁺]i.

    • Agonist Activity: Plot the peak fluorescence response against the logarithm of the test compound concentration to determine the EC50 (concentration for half-maximal response) and Emax (maximal response relative to the control agonist).

    • Antagonist Activity: Plot the inhibition of the 5-HT response against the logarithm of the test compound concentration to determine the IC50.

Visualizations

Signaling Pathways

G cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol HTR2A 5-HT2A Receptor Gq Gq HTR2A->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC PKC DAG->PKC Activates Gq->PLC Activates Ca_Cytosol Ca2+ IP3R->Ca_Cytosol Release Ca_ER Ca2+ Ca_ER->IP3R CellularResponse Cellular Response PKC->CellularResponse Ca_Cytosol->PKC Activates Ca_Cytosol->CellularResponse Ligand This compound or Serotonin Ligand->HTR2A

Caption: 5-HT2A Receptor Signaling Pathway.

G cluster_er_mam Endoplasmic Reticulum (MAM) Sigma1_BiP Sigma-1R-BiP Complex Sigma1 Sigma-1 Receptor Sigma1_BiP->Sigma1 Dissociates BiP BiP Chaperone Sigma1_BiP->BiP Dissociates IP3R IP3 Receptor Sigma1->IP3R Interacts with Downstream Modulation of Client Proteins (e.g., Ion Channels) Sigma1->Downstream CalciumSignaling Enhanced Ca2+ Signaling IP3R->CalciumSignaling Ligand This compound (Agonist) Ligand->Sigma1_BiP CellularStress Cellular Stress CellularStress->Sigma1_BiP

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Workflows

G start Start prep_reagents Prepare Reagents: - Test Compound Dilutions - Radioligand Solution - Membrane Preparation start->prep_reagents incubation Incubate: - Reagents in 96-well plate - Room Temp or 37°C prep_reagents->incubation filtration Filtration & Washing: - Separate bound from free radioligand incubation->filtration counting Scintillation Counting: - Measure radioactivity filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

G start Start plate_cells Plate 5-HT2A-expressing cells in 96-well plate start->plate_cells dye_loading Load cells with Calcium-sensitive dye plate_cells->dye_loading washing Wash cells to remove excess dye dye_loading->washing read_baseline Measure baseline fluorescence in plate reader washing->read_baseline inject_compound Inject Test Compound or Control read_baseline->inject_compound read_response Monitor fluorescence change over time inject_compound->read_response analysis Data Analysis: - Determine EC50/IC50 and Emax read_response->analysis end End analysis->end

Caption: Calcium Flux Assay Workflow.

References

Application Note: Preparation of [2-(4-Methoxyphenyl)ethyl]dimethylamine Standard Solutions for Analytical Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the preparation of primary stock and working standard solutions of [2-(4-Methoxyphenyl)ethyl]dimethylamine. Accurate and consistent preparation of these standards is critical for quantitative analysis in various applications, including pharmaceutical development and metabolic studies. The protocols herein cover material properties, safety precautions, solvent selection, step-by-step preparation procedures, and recommendations for storage to ensure solution stability and integrity.

Chemical and Physical Properties

This compound, also known as 4-Methoxy-N,N-dimethylphenethylamine, is an organic compound with the following properties. It is stable under normal storage conditions but is incompatible with strong oxidizing agents and acids[1][2].

PropertyValueReference
CAS Number 775-33-7[3]
Molecular Formula C11H17NO[3][4]
Molecular Weight 179.26 g/mol [4]
Appearance Colorless to pale yellow liquid[1][5]
pKa ~10.52 (Predicted)[6]
Boiling Point 83°C / 2mmHg[6]
Solubility Slightly soluble in water; Soluble in organic solvents such as ethanol, diethyl ether, and methanol.[1][5][7]

Safety and Handling Precautions

This compound is a hazardous substance and requires careful handling to minimize exposure risk.

GHS Hazard Statements:

  • H302: Harmful if swallowed[4][8].

  • H315: Causes skin irritation[4][8].

  • H318: Causes serious eye damage[4].

  • H335: May cause respiratory irritation[4][9].

Personal Protective Equipment (PPE) and Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation[10][11]. Eyewash stations and safety showers must be readily accessible[10][12].

  • Eye/Face Protection: Wear chemical safety goggles or a face shield[11][12].

  • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use[11]. A lab coat or protective suit is mandatory to prevent skin contact[11].

  • Respiratory Protection: If working outside a fume hood or if aerosolization is possible, use a NIOSH/MSHA-approved respirator[12].

  • General Hygiene: Avoid inhalation, ingestion, and contact with skin and eyes[2]. Do not eat, drink, or smoke in the laboratory area[8][11]. Wash hands and any exposed skin thoroughly after handling[11][13].

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[1][2]. Protect from light, air, and moisture to prevent degradation[1][10]. Store away from incompatible materials such as acids and oxidizing agents[1][2].

Protocol for Preparation of a Primary Stock Solution (1 mg/mL)

This protocol details the preparation of a concentrated, accurately known primary stock solution, which will be used for subsequent dilutions.

3.1. Materials and Equipment

  • This compound (high purity standard)

  • Methanol (HPLC or ACS grade) or Acetonitrile (HPLC grade)

  • 10 mL Grade A volumetric flask

  • Analytical balance (readable to at least 0.01 mg)

  • Weighing paper or boat

  • Spatula

  • Glass funnel

  • Pasteur pipette or syringe

  • Amber glass storage vial with a PTFE-lined cap

3.2. Solvent Selection Methanol and acetonitrile are recommended solvents due to the high solubility of the analyte and their compatibility with common analytical techniques like HPLC-UV, LC-MS, and GC-MS[5][7][14]. The final choice should be consistent with the mobile phase or solvent used in the intended analytical method.

3.3. Experimental Workflow: Primary Stock Solution

G start_end start_end process process storage storage start Start weigh Accurately weigh 10.0 mg of the neat standard start->weigh transfer Quantitatively transfer to a 10 mL volumetric flask weigh->transfer dissolve Add ~5 mL of solvent (e.g., Methanol) and swirl to dissolve transfer->dissolve volume Bring flask to final volume with solvent, ensuring the meniscus is on the mark dissolve->volume mix Cap and invert flask 15-20 times to mix thoroughly volume->mix transfer_store Transfer to a labeled amber storage vial mix->transfer_store end End transfer_store->end

Caption: Workflow for preparing a 1 mg/mL primary stock solution.

3.4. Step-by-Step Procedure

  • Place a weighing boat on the analytical balance and tare.

  • Carefully weigh exactly 10.0 mg of this compound standard. Record the exact weight.

  • Using a clean funnel, quantitatively transfer the weighed compound into a 10 mL Grade A volumetric flask. Rinse the weighing boat and funnel with small aliquots of the selected solvent (e.g., methanol) to ensure a complete transfer.

  • Add approximately 5 mL of the solvent to the flask. Swirl gently until the compound is fully dissolved.

  • Carefully add more solvent to the flask until the bottom of the meniscus reaches the 10 mL calibration mark. Use a Pasteur pipette for the final additions to avoid overshooting the mark.

  • Cap the flask securely and invert it 15-20 times to ensure the solution is homogeneous.

  • Transfer the final solution to a clean, labeled amber glass vial for storage. The label should include the compound name, concentration (1 mg/mL), solvent, preparation date, and preparer's initials.

  • Store the primary stock solution at 2-8°C, protected from light.

Protocol for Preparation of Working Standard Solutions

Working standards are prepared by serially diluting the primary stock solution. These are used to create a calibration curve for instrument quantification.

4.1. Experimental Workflow: Serial Dilution

Caption: Serial dilution workflow for preparing working standards.

4.2. Step-by-Step Procedure & Dilution Table Use the primary stock solution (1000 µg/mL) to prepare a series of working standards. The following table provides an example dilution scheme to generate standards for a calibration curve. Always use Grade A volumetric pipettes and flasks for accuracy.

Target Concentration (µg/mL)Volume of Stock to Transfer (mL)Source SolutionFinal Volume (mL)
1001.01000 µg/mL Stock10.0
500.51000 µg/mL Stock10.0
252.5100 µg/mL Working Std10.0
101.0100 µg/mL Working Std10.0
5.00.5100 µg/mL Working Std10.0
1.01.010 µg/mL Working Std10.0
0.50.510 µg/mL Working Std10.0

Calculation Principle: The dilutions are based on the formula C₁V₁ = C₂V₂, where:

  • C₁ = Concentration of the source solution

  • V₁ = Volume to transfer from the source solution

  • C₂ = Concentration of the final (target) solution

  • V₂ = Final volume of the diluted solution

Solution Stability and Storage

  • Primary Stock Solution: When stored in an amber vial at 2-8°C, the primary stock solution is expected to be stable for up to 6 months. However, it is best practice to verify its concentration periodically.

  • Working Standard Solutions: It is strongly recommended to prepare fresh working standard solutions daily from the primary stock to avoid inaccuracies due to solvent evaporation or potential degradation.

  • Signs of Degradation: Visually inspect solutions before use. Any discoloration, cloudiness, or precipitation indicates potential degradation, and the solution should be discarded and remade. Analytical checks may reveal new peaks in the chromatogram, suggesting the formation of degradation products[2][10][15].

References

Application Notes and Protocols for the Derivatization of [2-(4-Methoxyphenyl)ethyl]dimethylamine for Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of [2-(4-Methoxyphenyl)ethyl]dimethylamine, a tertiary amine, to facilitate its analysis by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Derivatization is a critical step to improve the chromatographic behavior, enhance sensitivity, and enable the separation of enantiomers of this compound.

Introduction

This compound is a phenethylamine derivative that can be challenging to analyze directly due to its polarity and, in the case of GC analysis, its potential for thermal degradation. Derivatization chemically modifies the analyte to produce a less polar, more volatile, and more thermally stable derivative, leading to improved peak shape, increased sensitivity, and better separation.[1][2] This is particularly important for tertiary amines, which can be difficult to derivatize using standard methods for primary and secondary amines.

This application note explores two primary derivatization strategies:

  • Acylation for GC-MS Analysis: This approach enhances volatility and thermal stability, making the analyte more amenable to GC separation.

  • Chiral Derivatization for Enantiomeric Resolution: For stereoselective studies, a chiral derivatizing agent is used to form diastereomers that can be separated on a standard achiral column.[3][4]

Data Presentation

The following table summarizes the expected analytical performance for different derivatization methods. The data is compiled from studies on analogous compounds and represents typical values achievable with the described protocols.

Derivatization MethodAnalytical TechniqueDerivatizing ReagentExpected Limit of Detection (LOD)Expected Limit of Quantification (LOQ)Key Advantages
AcylationGC-MSPropyl Chloroformate1 - 10 ng/mL5 - 25 ng/mLImproved volatility and peak shape for GC analysis.
Chiral DerivatizationHPLC-UV/MS(S)-(-)-1-Phenylethylamine with Ethyl Chloroformate5 - 20 ng/mL15 - 50 ng/mLEnables separation of enantiomers on an achiral column.[5]
Fluorescence LabelingHPLC-FLDFluorescein isothiocyanate (FITC)0.4 - 0.9 µg/mL[6]1.5 - 3.0 µg/mL[6]High sensitivity for fluorescence detection.

Experimental Protocols

Acylation with Propyl Chloroformate for GC-MS Analysis

This protocol describes the derivatization of this compound with propyl chloroformate to form a carbamate derivative, which is more suitable for GC-MS analysis.[7]

Materials:

  • This compound sample

  • Propyl chloroformate

  • Hexane (GC grade)

  • Sodium bicarbonate buffer (1 M, pH 9.0)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place 100 µL of the sample solution (e.g., in methanol or acetonitrile) into a reaction vial. If the sample is in a non-volatile solvent, evaporate it to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of 1 M sodium bicarbonate buffer (pH 9.0) to the vial.

  • Derivatization: Add 100 µL of propyl chloroformate solution (10% in hexane).

  • Reaction: Cap the vial tightly and vortex vigorously for 1 minute at room temperature.

  • Extraction: Add 500 µL of hexane to the reaction mixture. Vortex for 1 minute to extract the derivatized analyte.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Analysis: Carefully transfer the upper organic layer (hexane) to an autosampler vial for GC-MS analysis.

GCMS_Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction cluster_analysis Analysis sample Sample Solution (100 µL) dry Evaporate to Dryness (if needed) sample->dry add_buffer Add Sodium Bicarbonate (200 µL) dry->add_buffer add_reagent Add Propyl Chloroformate (100 µL) add_buffer->add_reagent vortex1 Vortex (1 min) add_reagent->vortex1 add_hexane Add Hexane (500 µL) vortex1->add_hexane vortex2 Vortex (1 min) add_hexane->vortex2 centrifuge Centrifuge (5 min, 3000 rpm) vortex2->centrifuge transfer Transfer Organic Layer centrifuge->transfer gcms GC-MS Analysis transfer->gcms

Caption: Workflow for acylation derivatization for GC-MS analysis.

Chiral Derivatization for HPLC Analysis

This protocol details the formation of diastereomers of this compound using an in-situ generated chiral reagent from ethyl chloroformate and (S)-(-)-1-phenylethylamine.[5] This allows for the separation of the enantiomers on a standard achiral HPLC column.

Materials:

  • This compound sample

  • Ethyl chloroformate

  • (S)-(-)-1-Phenylethylamine

  • Dichloromethane (DCM, HPLC grade)

  • Triethylamine (TEA)

  • Reaction vials (2 mL) with PTFE-lined caps

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Dissolve a known amount of the this compound sample in 1 mL of dichloromethane in a reaction vial.

  • Reagent Preparation (In-situ): In a separate vial, prepare the chiral derivatizing reagent by adding 50 µL of ethyl chloroformate to a solution of 60 µL of (S)-(-)-1-phenylethylamine and 70 µL of triethylamine in 1 mL of dichloromethane. Allow this mixture to react for 5 minutes at room temperature.

  • Derivatization Reaction: Add 100 µL of the prepared chiral derivatizing reagent solution to the sample vial.

  • Reaction Conditions: Cap the vial and allow the reaction to proceed for 30 minutes at room temperature.

  • Quenching: Add 100 µL of methanol to quench any unreacted chloroformate.

  • Sample Cleanup (Optional): If necessary, the reaction mixture can be washed with 1 M HCl and then water to remove excess reagents. Dry the organic layer over anhydrous sodium sulfate.

  • Analysis: Evaporate the solvent and reconstitute the residue in the mobile phase for HPLC analysis.

Chiral_Derivatization_Workflow cluster_reagent Chiral Reagent Preparation (In-situ) cluster_derivatization Derivatization cluster_workup Workup & Analysis pea (S)-(-)-1-Phenylethylamine + TEA in DCM react_reagent React for 5 min pea->react_reagent ecf Ethyl Chloroformate ecf->react_reagent add_reagent Add Chiral Reagent react_reagent->add_reagent sample Analyte in DCM sample->add_reagent react_sample React for 30 min add_reagent->react_sample quench Quench with Methanol react_sample->quench cleanup Optional Cleanup quench->cleanup analyze HPLC Analysis cleanup->analyze

Caption: Workflow for chiral derivatization for HPLC analysis.

Signaling Pathways and Logical Relationships

The derivatization process follows a logical chemical reaction pathway. For acylation, the tertiary amine is quaternized by the chloroformate, followed by a nucleophilic attack and rearrangement to form the carbamate. In chiral derivatization, the in-situ formed chiral isocyanate reacts with the tertiary amine to form diastereomeric urea derivatives.

Logical_Relationship cluster_analyte Analyte Properties cluster_derivatization Derivatization Goal cluster_outcome Analytical Outcome analyte This compound (Tertiary Amine) properties High Polarity Potential Thermal Instability analyte->properties derivatize Chemical Derivatization properties->derivatize necessitates goals Increase Volatility Improve Thermal Stability Enable Chiral Separation derivatize->goals analysis GC-MS or HPLC Analysis goals->analysis enables outcome Improved Peak Shape Enhanced Sensitivity Enantiomeric Resolution analysis->outcome

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis of [2-(4-Methoxyphenyl)ethyl]dimethylamine, a key intermediate in various research and development applications. This document offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to help you optimize your synthetic procedures and achieve higher yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, particularly via the Eschweiler-Clarke reaction and other reductive amination methods.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Degradation of 2-(4-methoxyphenyl)ethylamine, formaldehyde, or formic acid. 3. Catalyst deactivation (if applicable): Inactive Raney Nickel or Pd/C catalyst in alternative reductive amination methods. 4. Suboptimal pH: Incorrect pH for iminium ion formation.1. Optimize reaction conditions: Increase reaction time or temperature. Monitor reaction progress using TLC or GC. For the Eschweiler-Clarke reaction, refluxing at 80-100°C is common.[1] 2. Use fresh or purified reagents: Ensure the purity of starting materials. 2-(4-methoxyphenyl)ethylamine can degrade over time. Use freshly opened or distilled reagents. 3. Use fresh or properly activated catalyst: For catalytic hydrogenations, ensure the catalyst is active and handled under appropriate inert conditions to prevent deactivation.[1] 4. Adjust pH: The reaction should be acidic enough to facilitate iminium ion formation but not so acidic that it fully protonates the starting amine, rendering it non-nucleophilic.[1]
Formation of Side Products 1. Mono-methylated product: Presence of N-methyl-[2-(4-methoxyphenyl)ethyl]amine due to incomplete reaction. 2. Polymerization of formaldehyde: Can occur if formaldehyde is added too quickly or at too high a concentration.[1]1. Drive the reaction to completion: Increase reaction time or temperature to favor the formation of the dimethylated product.[1] 2. Slow addition of formaldehyde: Add formaldehyde dropwise to the reaction mixture to maintain a low concentration and minimize polymerization.[1]
Difficult Product Isolation/Purification 1. Emulsion formation during work-up: Presence of unreacted starting materials or byproducts acting as surfactants. 2. Product is an oil: Difficulty in handling and achieving crystallinity. 3. Co-elution of impurities during chromatography: Impurities with similar polarity to the product.1. Break the emulsion: Add a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be effective. 2. Convert to a salt: If the free base is an oil, consider converting it to its hydrochloride salt, which is often a crystalline solid and easier to handle and purify. 3. Optimize chromatography conditions: Use a different solvent system or a different stationary phase for column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for the synthesis of this compound?

A1: The Eschweiler-Clarke reaction is a widely used and reliable one-pot method for the N-methylation of primary and secondary amines.[2][3] It utilizes formaldehyde as the carbon source and formic acid as the reducing agent, and the reaction typically proceeds to the tertiary amine without the formation of quaternary ammonium salts.[2][3]

Q2: What are the typical reaction conditions for the Eschweiler-Clarke synthesis of this compound?

A2: Typical conditions involve reacting 2-(4-methoxyphenyl)ethylamine with an excess of aqueous formaldehyde and formic acid. The mixture is usually heated to reflux (around 80-100°C) for several hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TTC) or Gas Chromatography (GC).

Q3: Can I use other reducing agents besides formic acid?

A3: Yes, other reducing agents can be used in what is more broadly termed reductive amination. Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (STAB) are common alternatives.[4][5] However, the choice of reducing agent can affect the reaction conditions and procedure (one-pot vs. two-step).[4]

Q4: How can I purify the final product?

A4: Purification can be achieved through several methods. If the crude product is an oil, vacuum distillation can be effective. For removing more persistent impurities, silica gel column chromatography is a standard technique. Alternatively, the product can be converted to its hydrochloride salt, which can then be purified by recrystallization.[1]

Q5: What safety precautions should I take when performing this synthesis?

A5: It is crucial to work in a well-ventilated fume hood, especially when handling formaldehyde, which is a known carcinogen, and formic acid, which is corrosive.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Comparative Data of Reducing Agents for Reductive Amination

The choice of reducing agent is critical for the success of a reductive amination reaction. The following table provides a comparison of commonly used reducing agents.

Reducing Agent Pros Cons Typical Conditions
Formic Acid (Eschweiler-Clarke) - One-pot reaction.[2] - Inexpensive. - Avoids over-methylation to quaternary amine.[2]- Requires elevated temperatures.[1] - Corrosive.Reflux in excess formic acid and formaldehyde.[1]
Sodium Borohydride (NaBH₄) - Inexpensive and readily available.[4] - Potent reducing agent.- Can reduce aldehydes/ketones, often requiring a two-step procedure (imine formation first).[4]Imine formation in a suitable solvent, followed by addition of NaBH₄ at a controlled temperature.[6]
Sodium Cyanoborohydride (NaBH₃CN) - Selective for iminium ions over carbonyls, allowing for one-pot reactions.[4]- Highly toxic and generates cyanide waste.[4]One-pot reaction with amine, carbonyl, and NaBH₃CN in a protic solvent like methanol, often with pH control.[7]
Sodium Triacetoxyborohydride (STAB) - Mild and highly selective for iminium ions.[4] - Less toxic than NaBH₃CN.[4] - Effective for a wide range of substrates.- More expensive than NaBH₄.One-pot reaction in an aprotic solvent like dichloromethane (DCM) or dichloroethane (DCE).[6]

Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

Materials:

  • 2-(4-methoxyphenyl)ethylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

Procedure:

  • In a round-bottom flask, combine 2-(4-methoxyphenyl)ethylamine with an excess of formic acid.

  • Slowly add an excess of formaldehyde solution to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to 80-100°C for 2-6 hours. Monitor the reaction's progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the mixture with a NaOH solution to a pH of approximately 9-10.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

Experimental Workflow for Eschweiler-Clarke Synthesis```dot

experimental_workflow reagents Combine 2-(4-methoxyphenyl)ethylamine, formaldehyde, and formic acid reflux Heat to reflux (80-100°C, 2-6h) reagents->reflux Reaction workup Cool, basify with NaOH, and extract with organic solvent reflux->workup Work-up purification Dry organic layer, concentrate, and purify workup->purification Isolation product This compound purification->product

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Crude [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude [2-(4-Methoxyphenyl)ethyl]dimethylamine. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Recovery After Purification Incomplete reaction: The crude product contains a high percentage of starting materials.Before purification, monitor the reaction completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure full conversion of the starting materials.[1]
Poor quality of crude product: Presence of significant amounts of hard-to-remove byproducts.Re-evaluate the synthesis step. Ensure fresh reagents were used and reaction conditions were optimal to minimize side product formation.[1]
Suboptimal purification parameters: Incorrect choice of solvent for recrystallization or eluent for chromatography.Perform small-scale screening to identify the optimal solvent system for recrystallization or column chromatography.
Product Contaminated with Starting Materials or Byproducts Co-elution during column chromatography: Similar polarity of the product and impurities.Optimize the mobile phase for column chromatography. A shallower solvent gradient or a different solvent system might be necessary. Consider using a different stationary phase if silica gel is not effective.
Ineffective recrystallization: Impurities have similar solubility to the product in the chosen solvent.Screen a variety of solvents or solvent mixtures for recrystallization.[2][3] If the free base is difficult to crystallize, consider converting it to a salt (e.g., hydrochloride), which is often a crystalline solid and easier to purify.[1][2]
Oily Product Instead of Solid Crystals After Recrystallization High level of impurities: Impurities can inhibit crystal lattice formation.First, attempt to remove the bulk of the impurities by column chromatography before proceeding with recrystallization.
Inappropriate solvent choice: The product may be too soluble in the chosen solvent even at low temperatures.Experiment with different solvent systems, including binary mixtures where the compound is soluble in one solvent and insoluble in the other.[2][4]
Rapid cooling: Fast cooling can lead to oiling out instead of crystallization.Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
Product Degradation During Distillation High boiling point: The compound may decompose at its atmospheric boiling point.Use vacuum distillation to lower the boiling point of the compound and prevent thermal degradation.[5]
Prolonged heating: Extended exposure to high temperatures can cause decomposition.Ensure the distillation apparatus is set up correctly for efficient distillation. Use a short-path distillation apparatus for high-boiling point compounds.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying crude this compound are vacuum distillation, column chromatography, and recrystallization (often of a salt derivative).[1] The choice of method depends on the nature and quantity of the impurities.

Q2: How can I monitor the purity of my fractions during column chromatography?

A2: Thin Layer Chromatography (TLC) is the most common method for monitoring the purity of fractions collected during column chromatography.[6] By spotting each fraction on a TLC plate and eluting with the appropriate solvent system, you can identify which fractions contain the pure product.

Q3: What are some potential impurities I should be aware of during the synthesis and purification?

A3: Potential impurities can include unreacted starting materials (e.g., 4-methoxyphenethylamine), mono-methylated product (N-methyl-[2-(4-methoxyphenyl)ethyl]amine), and byproducts from side reactions.[1] The specific impurities will depend on the synthetic route used. For instance, syntheses analogous to the Leuckart method for related amphetamines can produce a variety of condensation and secondary amine byproducts.[7][8]

Q4: My compound is an oil at room temperature. How can I best purify it?

A4: For oily compounds, vacuum distillation is often the most effective purification method.[1][5] If distillation is not sufficient, column chromatography is another excellent option.[1] Alternatively, you can convert the oily freebase into a solid salt (e.g., hydrochloride or tartrate), which can then be purified by recrystallization.[2]

Q5: What is a good starting point for a TLC solvent system to analyze this compound?

A5: A good starting point for developing a TLC solvent system for an amine like this compound would be a mixture of a non-polar solvent and a polar solvent, with a small amount of a basic modifier. For example, a mixture of hexanes and ethyl acetate (e.g., in a 4:1 or 1:1 ratio) with a few drops of triethylamine can be a good starting point. The triethylamine helps to prevent the basic amine from streaking on the acidic silica gel plate.

Data Presentation

The following table summarizes typical parameters for the purification of this compound. Note that specific values may vary depending on the experimental setup and the nature of the crude mixture.

Purification MethodKey ParametersExpected PurityTypical Yield
Vacuum Distillation Boiling Point: ~110-120 °C at ~1 mmHg (estimated)>98%60-80%
Column Chromatography Stationary Phase: Silica GelMobile Phase: Hexane/Ethyl Acetate with 0.5% Triethylamine (gradient)>99%70-90%
Recrystallization (as HCl salt) Solvent System: Ethanol/Diethyl ether or Isopropanol/Hexane>99%80-95% (from purified oil)

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is suitable for purifying the free base of this compound, which is typically an oil.

1.1. Materials:

  • Crude this compound

  • Short-path distillation apparatus

  • Vacuum pump

  • Heating mantle with a stirrer

  • Thermometer

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

1.2. Procedure:

  • Assemble the short-path distillation apparatus and ensure all joints are properly sealed with vacuum grease.

  • Place the crude this compound into the distillation flask.

  • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Slowly evacuate the system to the desired pressure (e.g., ~1 mmHg).

  • Begin heating the distillation flask with the heating mantle while stirring.

  • Collect the fraction that distills at a constant temperature. The boiling point is expected to be in the range of 110-120 °C at ~1 mmHg.

  • Once the desired product has been collected, turn off the heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Protocol 2: Purification by Column Chromatography

This method is effective for removing impurities with different polarities from the target compound.

2.1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine

  • Chromatography column

  • TLC plates and chamber

  • Collection tubes

2.2. Procedure:

  • TLC Analysis: Develop a suitable solvent system using TLC. A good system should give the product an Rf value of approximately 0.3-0.4. A common starting point is a mixture of hexane and ethyl acetate with a small amount of triethylamine (e.g., 90:10:0.5 Hexane:EtOAc:Et3N).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the crude product onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed product to the top of the packed column.

  • Elution: Begin eluting the column with the least polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions in test tubes or flasks and monitor the elution of the product by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification by Recrystallization of the Hydrochloride Salt

This protocol is useful if the free base is an oil or difficult to crystallize.

3.1. Materials:

  • Purified this compound (as an oil)

  • Anhydrous diethyl ether or another suitable non-polar solvent

  • Hydrochloric acid solution in a suitable solvent (e.g., 2M HCl in diethyl ether)

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethanol/diethyl ether)

  • Büchner funnel and filter paper

3.2. Procedure:

  • Salt Formation: Dissolve the purified oily free base in a minimal amount of a dry, non-polar solvent like diethyl ether. While stirring, add a solution of HCl in a suitable solvent dropwise until precipitation of the hydrochloride salt is complete.

  • Isolation of Crude Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Recrystallization:

    • Solvent Selection: In a test tube, find a suitable solvent or solvent system for recrystallization. A good solvent will dissolve the salt when hot but not when cold.[9]

    • Dissolution: Place the crude salt in a flask and add a minimal amount of the hot recrystallization solvent until the solid is fully dissolved.

    • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can scratch the inside of the flask with a glass rod or place it in an ice bath.

    • Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry them under vacuum.

Visualizations

PurificationWorkflow crude_product Crude this compound is_solid Is the crude product a solid? crude_product->is_solid column_chromatography Column Chromatography is_solid->column_chromatography No (Oil) recrystallization Recrystallization is_solid->recrystallization Yes distillation Vacuum Distillation column_chromatography->distillation salt_formation Salt Formation (e.g., HCl salt) column_chromatography->salt_formation pure_product Pure Product distillation->pure_product recrystallization->pure_product salt_formation->recrystallization

Caption: General purification workflow for crude this compound.

TroubleshootingLogic start Purification Attempted check_purity Check Purity (TLC, GC, NMR) start->check_purity is_pure Is the product pure? check_purity->is_pure low_yield Is the yield low? is_pure->low_yield Yes repurify Re-purify using an alternative method is_pure->repurify No end Successful Purification low_yield->end No check_crude Analyze Crude Material low_yield->check_crude Yes repurify->check_purity optimize_synthesis Optimize Synthesis Conditions check_crude->optimize_synthesis

Caption: Troubleshooting logic for the purification of this compound.

References

Technical Support Center: Synthesis of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of [2-(4-Methoxyphenyl)ethyl]dimethylamine, a key intermediate for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most prevalent methods involve the reductive amination of 2-(4-methoxyphenyl)ethylamine. Key approaches include:

  • Eschweiler-Clarke Reaction: This classic method utilizes formaldehyde as the source of methyl groups and formic acid as the reducing agent. It is known for its simplicity and effectiveness in producing tertiary amines without the formation of quaternary ammonium salts.

  • Reductive Amination with Alternative Reducing Agents: This approach also uses formaldehyde (or a precursor) but employs other reducing agents such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., H₂/Pd-C).

Q2: My reaction yield is low. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Poor Reagent Quality: Degradation of starting materials or reagents can significantly impact the yield.

    • Solution: Use fresh, high-purity 2-(4-methoxyphenyl)ethylamine, formaldehyde, and your chosen reducing agent. Ensure solvents are anhydrous where required.

  • Suboptimal pH: The pH of the reaction mixture can be critical, especially in reductive aminations using borohydride reagents.

    • Solution: Adjust the pH to a weakly acidic range (typically pH 5-7) to facilitate imine formation without deactivating the amine starting material.

Q3: I am observing significant impurity peaks in my crude product analysis. What are the likely impurities?

A3: Common impurities in the synthesis of this compound include:

  • Unreacted 2-(4-methoxyphenyl)ethylamine: The starting material may not have fully reacted.

  • Mono-methylated Intermediate: N-methyl-[2-(4-methoxyphenyl)ethyl]amine is a common byproduct if the methylation is incomplete.

  • Formaldehyde-related Impurities: Paraformaldehyde (a polymer of formaldehyde) can form, and other side reactions involving formaldehyde may occur.

  • Oxidation Products: The methoxy group on the aromatic ring can be susceptible to oxidation under certain conditions, leading to phenolic impurities.

Q4: How can I effectively purify the crude this compound?

A4: Several purification techniques can be employed, depending on the nature and quantity of the impurities:

  • Distillation: Vacuum distillation is often effective for separating the desired product from less volatile or non-volatile impurities.

  • Column Chromatography: For impurities with polarities similar to the product, silica gel column chromatography can provide good separation. A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) with a small amount of a basic modifier (like triethylamine) is typically used.

  • Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove neutral impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive reducing agent.2. Incorrect stoichiometry of reagents.3. Reaction temperature is too low.1. Use a fresh batch of the reducing agent.2. Carefully check the molar equivalents of all reactants.3. Gradually increase the reaction temperature while monitoring for product formation and decomposition.
Presence of Mono-methylated Impurity 1. Insufficient amount of formaldehyde or reducing agent.2. Short reaction time.1. Use a slight excess of formaldehyde and the reducing agent.2. Extend the reaction time and monitor by TLC or GC-MS until the mono-methylated intermediate is consumed.
Formation of Polymeric Material 1. High concentration of formaldehyde.2. Inappropriate reaction temperature.1. Add the formaldehyde solution dropwise to the reaction mixture to maintain a low concentration.2. Optimize the reaction temperature to avoid polymerization.
Difficult Product Isolation (Emulsion during workup) 1. Presence of fine solid particles or surfactants.1. Add a saturated brine solution to help break the emulsion.2. Filter the mixture through a pad of celite before extraction.3. Centrifugation can also be effective.

Quantitative Data on Common Impurities

The following table summarizes potential impurities, their likely origin, and typical analytical characteristics. The percentages are illustrative and can vary significantly based on the reaction conditions.

Impurity Chemical Name Source Typical % in Crude Product (Illustrative) Analytical Notes (GC-MS)
IMP-1 2-(4-Methoxyphenyl)ethylamineUnreacted Starting Material1-10%Elutes before the product. Shows a characteristic mass spectrum with a prominent molecular ion peak.
IMP-2 N-methyl-[2-(4-methoxyphenyl)ethyl]amineIncomplete Methylation2-15%Elutes between the starting material and the final product. Mass spectrum shows a molecular ion peak corresponding to the addition of one methyl group.
IMP-3 4-Methoxyphenethyl alcoholReduction of 4-methoxyphenylacetaldehyde (if present as an impurity in the starting material)<1%Can be identified by its distinct mass spectrum and retention time.
IMP-4 N-formyl-[2-(4-methoxyphenyl)ethyl]amineIncomplete reduction in Eschweiler-Clarke<2%A potential intermediate that may be present if the hydride transfer is not efficient.

Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction

Materials:

  • 2-(4-methoxyphenyl)ethylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide solution (e.g., 10 M)

  • Dichloromethane or Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(4-methoxyphenyl)ethylamine (1 equivalent).

  • Add formic acid (2.5 equivalents) to the flask.

  • Slowly add formaldehyde solution (2.5 equivalents) to the stirred mixture.

  • Heat the reaction mixture to reflux (typically 90-100 °C) for 4-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture by the slow addition of sodium hydroxide solution until the pH is >10.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visual Workflow and Logic Diagrams

troubleshooting_workflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis reaction_monitoring Monitor Reaction by TLC/GC-MS start->reaction_monitoring workup Aqueous Workup & Extraction reaction_monitoring->workup Reaction Complete optimize_conditions Optimize Reaction Conditions: - Increase Temperature/Time - Check Reagent Stoichiometry reaction_monitoring->optimize_conditions Incomplete Reaction purification Purification (Distillation/Chromatography) workup->purification final_product Final Product Analysis (Purity Check) purification->final_product low_yield Low Yield? final_product->low_yield impurities Significant Impurities? low_yield->impurities No check_reagents Check Reagent Quality: - Use Fresh Reagents - Ensure Anhydrous Solvents low_yield->check_reagents Yes impurities->final_product No, Purity OK identify_impurities Identify Impurities by GC-MS/NMR impurities->identify_impurities Yes optimize_conditions->reaction_monitoring adjust_ph Adjust Reaction pH check_reagents->adjust_ph adjust_ph->start improve_purification Improve Purification: - Optimize Chromatography - Consider Acid/Base Extraction improve_purification->purification identify_impurities->improve_purification

Caption: Troubleshooting logic for the synthesis of this compound.

experimental_workflow Experimental Workflow: Eschweiler-Clarke Synthesis start Combine Starting Amine, Formic Acid, and Formaldehyde reflux Heat to Reflux (4-8h) start->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete basify Basify with NaOH (pH > 10) cool->basify extract Extract with Organic Solvent basify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4/MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Crude Product concentrate->purify analyze Analyze Final Product purify->analyze

Caption: Workflow for the Eschweiler-Clarke synthesis of the target compound.

Technical Support Center: Optimizing Reaction Conditions for [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of [2-(4-Methoxyphenyl)ethyl]dimethylamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly via reductive amination methods like the Eschweiler-Clarke reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature.[1] 2. Poor quality reagents: Degradation of starting materials or reagents. 3. Suboptimal pH: Incorrect pH for the reductive amination process.[1] 4. Catalyst deactivation (if applicable): Inactive catalyst (e.g., Raney Nickel, Pd/C).[1]1. Optimize reaction conditions: Increase reaction time or temperature and monitor progress using TLC or GC. For the Eschweiler-Clarke reaction, refluxing at 80-100°C is common.[1] 2. Use fresh or purified reagents: Ensure the purity of the starting amine, formaldehyde, and formic acid. 3. Adjust pH: The reaction mixture should be acidic enough to facilitate iminium ion formation but not so acidic that it protonates the starting amine, rendering it unreactive.[1] 4. Use fresh or properly activated catalyst: For catalytic hydrogenations, ensure the catalyst is active and handled under appropriate conditions.[1]
Formation of Side Products 1. Mono-methylated impurity: Incomplete reaction leading to the formation of N-methyl-[2-(4-methoxyphenyl)ethyl]amine. 2. Polymerization of formaldehyde: Can occur under certain conditions.[1]1. Use excess reagents: Employ an excess of formaldehyde and formic acid in the Eschweiler-Clarke reaction to ensure complete dimethylation.[2][3] 2. Increase reaction time/temperature: Drive the reaction to completion to favor the di-methylated product.[1] 3. Slow addition of formaldehyde: Add formaldehyde dropwise to control its concentration and minimize polymerization.[1]
Difficult Product Isolation/Purification 1. Emulsion formation during work-up: Presence of surfactants or fine solid particles.[1] 2. Product is an oil: Difficulty in handling and crystallization.[1] 3. Co-elution of impurities during chromatography. [1]1. Break the emulsion: Add a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be effective.[1] 2. Convert to a salt: If the free base is an oil, consider converting it to a hydrochloride or another salt, which is often a crystalline solid and easier to handle and purify.[1] 3. Optimize chromatography conditions: Adjust the solvent system or try a different stationary phase. Alternatively, vacuum distillation can be an effective purification method for this liquid product.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The most common methods are the Eschweiler-Clarke reaction of 2-(4-methoxyphenyl)ethylamine and the reductive amination of 4-methoxyphenylacetaldehyde with dimethylamine.[4] The Eschweiler-Clarke reaction is a classic method known for its simplicity, while reductive amination offers a milder, one-pot procedure.[4] Other methods include the Buchwald-Hartwig amination of a 4-methoxyphenyl halide with dimethylamine.[4]

Q2: What are the typical reaction conditions for the Eschweiler-Clarke synthesis of this compound?

A2: Typical conditions involve reacting 2-(4-methoxyphenyl)ethylamine with an excess of aqueous formaldehyde and formic acid.[2][3] The mixture is usually heated to reflux (around 80-100°C) for several hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[1]

Q3: How can I avoid the formation of the quaternary ammonium salt?

A3: The Eschweiler-Clarke reaction mechanism inherently prevents the formation of quaternary ammonium salts because a tertiary amine cannot form another imine or iminium ion under these conditions.[2]

Q4: What is the best method for purifying the final product?

A4: Purification can be achieved through several methods. As this compound is a liquid at room temperature, vacuum distillation is an effective technique.[1] If significant impurities are present, silica gel column chromatography can be employed.[1] Another strategy is to convert the product to its hydrochloride salt, which can then be purified by recrystallization.[1]

Q5: What safety precautions should I take when performing this synthesis?

A5: It is crucial to work in a well-ventilated fume hood, especially when handling formaldehyde, which is a known carcinogen, and formic acid, which is corrosive.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Experimental Protocols

Eschweiler-Clarke Reaction for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of the Eschweiler-Clarke reaction.

Materials:

  • 2-(4-Methoxyphenyl)ethylamine

  • Formaldehyde (37% aqueous solution)

  • Formic acid (98-100%)

  • Sodium hydroxide solution (e.g., 2M)

  • Ethyl acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • In a round-bottom flask, combine 2-(4-methoxyphenyl)ethylamine with an excess of formic acid.

  • Slowly add an excess of the aqueous formaldehyde solution to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to 80-100°C for 2-4 hours.[1]

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a sodium hydroxide solution until the pH is approximately 9-10.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate three times.[1]

  • Combine the organic layers and wash with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.[1]

  • Purify the crude product by vacuum distillation or column chromatography.[1]

Visualizations

experimental_workflow start Start reagents Combine 2-(4-Methoxyphenyl)ethylamine, Formic Acid, and Formaldehyde start->reagents reflux Heat to Reflux (80-100°C) reagents->reflux monitor Monitor by TLC/GC reflux->monitor workup Cool and Basify (pH 9-10) monitor->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Distillation or Chromatography concentration->purification end End purification->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Product Yield? check_reaction Incomplete Reaction? start->check_reaction Yes success Yield Improved start->success No optimize_conditions Increase Time/Temp check_reaction->optimize_conditions Yes check_reagents Poor Reagent Quality? check_reaction->check_reagents No optimize_conditions->success use_fresh_reagents Use Fresh/Purified Reagents check_reagents->use_fresh_reagents Yes check_ph Suboptimal pH? check_reagents->check_ph No use_fresh_reagents->success adjust_ph Adjust pH check_ph->adjust_ph Yes check_ph->success No adjust_ph->success

Caption: Troubleshooting logic for low product yield.

References

stability of [2-(4-Methoxyphenyl)ethyl]dimethylamine under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of [2-(4-Methoxyphenyl)ethyl]dimethylamine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during stability studies.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

While specific data for this compound is limited, its structural parent, 2-(4-Methoxyphenyl)ethylamine, is known to be stable under normal temperatures and pressures. However, it is sensitive to light and air. Aromatic amines, in general, can undergo oxidation upon storage, often resulting in discoloration. For optimal stability, it is recommended to store the compound in a cool, dark place under an inert atmosphere.

Q2: What are the known incompatibilities of compounds similar to this compound?

Based on the reactivity of similar aromatic amines, this compound is expected to be incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates. Contact with these substances should be avoided to prevent degradation.

Q3: What are forced degradation studies and why are they important for this compound?

Forced degradation studies, or stress testing, are essential for understanding the intrinsic stability of a drug substance. These studies involve exposing the compound to harsh conditions such as high temperature, humidity, light, and a range of pH values to accelerate its degradation. The primary goals of these studies are to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods. This information is crucial for formulation development, packaging selection, and determining storage conditions.

Q4: What typical degradation pathways can be expected for this compound?

Given its chemical structure, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The amine group is prone to oxidation, which can lead to the formation of N-oxides, nitroso, and nitro derivatives. The aromatic ring can also be oxidized. Atmospheric oxidation is a common issue for aromatic amines, often leading to coloration of the compound.

  • Hydrolysis: While the molecule does not contain readily hydrolyzable groups like esters or amides, extreme pH conditions might affect its stability.

  • Photodegradation: Exposure to UV or visible light can induce degradation, a common characteristic of light-sensitive aromatic compounds.

  • Thermal Degradation: High temperatures can accelerate all degradation reactions. Thermal decomposition may lead to the generation of volatile byproducts.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Discoloration of the solid compound upon storage. Oxidation due to exposure to air and/or light.Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dark place.
Appearance of new peaks in the HPLC chromatogram of a solution stored at room temperature. Degradation of the compound in solution. Phenylethylamine derivatives can be unstable in solution, even under refrigeration.Prepare fresh solutions for analysis. If solutions need to be stored, it is best to keep them frozen at -20°C or below. Use high-purity, degassed solvents.
Inconsistent results in stability studies. Non-validated analytical method; inadequate stress conditions; improper sample handling.Develop and validate a stability-indicating HPLC method. Ensure that stress conditions are sufficient to cause detectable degradation (typically 5-20%). Follow standardized sample handling and preparation protocols.
Mass imbalance in forced degradation studies. Formation of non-UV active or volatile degradation products; precipitation of the compound or its degradants.Use a mass-sensitive detector (e.g., mass spectrometry) in conjunction with UV detection. Ensure complete dissolution of the sample and check for any precipitation during the study.

Quantitative Data Summary

The following tables are templates that researchers can use to summarize quantitative data from their stability studies on this compound.

Table 1: Summary of Forced Degradation Studies

Stress Condition Conditions Time (hours) Assay (% Remaining) Major Degradants (% Peak Area)
Acid Hydrolysis 0.1 M HCl, 60°C24DataData
Base Hydrolysis 0.1 M NaOH, 60°C24DataData
Oxidation 3% H₂O₂, RT24DataData
Thermal 80°C, solid state48DataData
Photolytic ICH Q1B Option 2DataDataData

Table 2: Stability Data under Accelerated and Long-Term Conditions (Example)

Storage Condition Time Point (Months) Appearance Assay (%) Total Impurities (%)
25°C / 60% RH 0White Powder99.80.2
3White PowderDataData
6Off-white PowderDataData
40°C / 75% RH 0White Powder99.80.2
1Off-white PowderDataData
3Yellowish PowderDataData
6Yellowish PowderDataData

Experimental Protocols

1. Protocol for Forced Degradation Studies

This protocol outlines the general procedure for conducting forced degradation studies on this compound.

  • Objective: To identify potential degradation pathways and products under various stress conditions.

  • Materials: this compound, HPLC grade solvents (acetonitrile, methanol, water), hydrochloric acid, sodium hydroxide, hydrogen peroxide.

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M. Incubate at 60°C. Withdraw aliquots at specified time points (e.g., 0, 4, 8, 24 hours), neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.

    • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH to achieve a final base concentration of 0.1 M. Incubate at 60°C. Withdraw and neutralize aliquots with HCl at specified time points for HPLC analysis.

    • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% H₂O₂ to achieve a final concentration of 3%. Keep at room temperature and protected from light. Withdraw aliquots at specified time points for HPLC analysis.

    • Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C. Withdraw samples at specified time points, prepare solutions, and analyze by HPLC.

    • Photostability: Expose the solid compound and a solution (e.g., 1 mg/mL) to light according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light. Analyze samples by HPLC.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method.

2. Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 225 nm)

  • Injection Volume: 10 µL

Visualizations

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API This compound Stock Prepare 1 mg/mL Stock Solution API->Stock Thermal Thermal (80°C, Solid) API->Thermal Solid Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Solution Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Solution Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Solution Photo Photolytic (ICH Q1B) Stock->Photo Solution HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Evaluation: - Identify Degradants - Elucidate Pathways - Mass Balance HPLC->Data

Caption: Workflow for forced degradation studies.

Potential_Degradation_Pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation Parent This compound N_Oxide N-Oxide Derivative Parent->N_Oxide [O] Nitroso Nitroso Derivative Parent->Nitroso [O] Ring_Oxidation Ring-Hydroxylated Derivative Parent->Ring_Oxidation [O] Photoproducts Various Photolytic Products Parent->Photoproducts hv

Caption: Potential degradation pathways.

how to prevent degradation of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and troubleshooting to prevent the degradation of [2-(4-Methoxyphenyl)ethyl]dimethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The degradation of this compound, a substituted phenethylamine, is primarily caused by two environmental factors:

  • Oxidation: The dimethylamine group is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of various oxidation products, potentially causing discoloration (e.g., turning yellow or brown) and loss of purity.[1]

  • Reaction with Carbon Dioxide: As a basic compound, this compound can react with atmospheric carbon dioxide to form a carbonate salt. This often appears as a solid precipitate in a liquid sample.[1][2]

Q2: What are the ideal storage conditions for long-term stability of this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended[1][3][4]:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down chemical degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation and reaction with CO2.[1][3]
Light Amber vial or in the darkProtects the compound from light-induced degradation.[1][3]
Container Tightly sealed containerPrevents exposure to air and moisture.[1][3]

Q3: My liquid this compound has turned yellow. Can I still use it?

A3: A yellow to brown discoloration is a common sign of oxidation.[1] While the compound may still be largely intact, the presence of color indicates the formation of impurities. For sensitive applications, it is highly recommended to use a fresh, un-degraded stock. The purity of the discolored material should be assessed by an appropriate analytical method, such as HPLC or GC, before use.

Q4: I've observed a white solid forming in my liquid this compound. What is it and how can I prevent it?

A4: The formation of a white solid is likely due to the reaction of the basic amine with atmospheric carbon dioxide, forming a carbonate salt.[1] To prevent this, handle the compound under an inert atmosphere (e.g., in a glovebox) and ensure the container is sealed tightly with a high-quality cap immediately after use. Storing in a desiccator can also help minimize exposure to atmospheric CO2.

Troubleshooting Guide

Problem Probable Cause Solution
Discoloration (Yellowing/Browning) Oxidation due to exposure to air and/or light.[1]- Discard the degraded material and use a fresh stock. - For future prevention, store in a tightly sealed amber vial under an inert atmosphere and refrigerate.[1][3]
Formation of a White Precipitate Reaction with atmospheric carbon dioxide.[1]- Handle the compound under an inert atmosphere. - Ensure the container is tightly sealed after each use. - Store in a desiccator to minimize exposure to atmospheric moisture and CO2.
Inconsistent Experimental Results Potential degradation of the compound leading to lower effective concentration and presence of impurities.- Verify the purity of the compound using an appropriate analytical method (e.g., HPLC, GC-MS). - Always use a fresh, properly stored stock for sensitive experiments.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a general method for assessing the purity of this compound and detecting degradation products.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
  • Dilute the stock solution to a working concentration of approximately 100 µg/mL with the mobile phase.

2. HPLC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with 0.1% formic acid or trifluoroacetic acid.
Flow Rate 1.0 mL/min
Detection UV at 225 nm and 275 nm
Injection Volume 10 µL

3. Analysis:

  • Inject the prepared sample.
  • Monitor the chromatogram for the main peak corresponding to this compound and any additional peaks that may represent degradation products.
  • The purity can be estimated by the relative peak area of the main compound.

Protocol 2: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and pathways.

1. Stress Conditions:

  • Acidic: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.
  • Basic: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.
  • Oxidative: Dissolve the compound in a 3% hydrogen peroxide solution and keep at room temperature for 24 hours.
  • Photolytic: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
  • Thermal: Heat the solid compound at a temperature below its melting point for 48 hours.

2. Analysis:

  • After exposure to the stress conditions, neutralize the acidic and basic samples.
  • Analyze all samples, including a control sample stored under ideal conditions, using a stability-indicating method like the HPLC protocol described above or LC-MS for identification of degradation products.

Visualizations

DegradationPathways Compound This compound Oxidation Oxidation Products (e.g., N-oxide, aldehydes) Compound->Oxidation O2, Light Carbonate Carbonate Salt (White Precipitate) Compound->Carbonate CO2, H2O

Caption: Primary degradation pathways for this compound.

ExperimentalWorkflow cluster_storage Storage Conditions cluster_analysis Analysis Ideal Ideal Conditions (2-8°C, Inert Gas, Dark) HPLC HPLC Purity Check Ideal->HPLC Time Point Analysis Stress Stress Conditions (Heat, Light, O2, CO2) Stress->HPLC LCMS LC-MS for Degradant ID HPLC->LCMS If Impurities Detected

Caption: Experimental workflow for a stability study of this compound.

References

Technical Support Center: Scaling Up the Production of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and scale-up of [2-(4-Methoxyphenyl)ethyl]dimethylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during production.

Troubleshooting Guide

This guide addresses potential issues that may arise during the synthesis of this compound, particularly when scaling up production via reductive amination or the Eschweiler-Clarke reaction.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor quality reagents: Degradation of starting materials (e.g., 2-(4-methoxyphenyl)ethylamine or 4-methoxyphenylacetaldehyde), formaldehyde, or formic acid. 3. Catalyst deactivation (for catalytic hydrogenation): Inactive Raney Nickel or Pd/C catalyst. 4. Suboptimal pH: Incorrect pH for imine/iminium ion formation in reductive amination.1. Optimize reaction conditions: Gradually increase reaction time and/or temperature while monitoring progress using TLC or GC. For the Eschweiler-Clarke reaction, refluxing at 80-100°C is common.[1][2] 2. Use fresh or purified reagents: Ensure the purity of all starting materials. Use freshly opened or distilled reagents. 3. Use fresh or properly activated catalyst: For catalytic hydrogenations, ensure the catalyst is active and handled under appropriate inert conditions to prevent deactivation. 4. Adjust pH: For reductive aminations, maintain a mildly acidic pH (typically 4-7) to facilitate imine formation without excessively protonating the amine starting material.[3]
Formation of Side Products 1. Formation of mono-methylated product (N-methyl-2-(4-methoxyphenyl)ethylamine): Incomplete reaction in the Eschweiler-Clarke synthesis. 2. Formation of quaternary ammonium salt: Although less common in the Eschweiler-Clarke reaction, it can occur with other methylating agents.[4] 3. Polymerization of formaldehyde: Can occur if the concentration of formaldehyde is too high.[1]1. Increase reaction time/temperature: Drive the reaction to completion to favor the formation of the di-methylated product. 2. Control stoichiometry: Use a slight excess of formaldehyde and formic acid in the Eschweiler-Clarke reaction to ensure complete dimethylation. The mechanism of this reaction inherently stops at the tertiary amine stage.[5] 3. Slow addition of formaldehyde: Add formaldehyde dropwise to the reaction mixture to maintain a low concentration and minimize polymerization.[1]
Difficult Product Isolation/Purification 1. Emulsion formation during work-up: Presence of fine solid particles or surfactants. 2. Product is an oil: Difficulty in handling and crystallization. 3. Co-elution of impurities during chromatography: Similar polarity of product and impurities.1. Break the emulsion: Add a saturated brine solution or a small amount of a different organic solvent. Centrifugation can also be effective. 2. Convert to a salt: If the free base is an oil, consider converting it to a hydrochloride or another salt, which is often a crystalline solid and easier to handle and purify.[1] 3. Optimize chromatography conditions: Use a different solvent system or a different stationary phase. Alternatively, consider converting the product to a salt to alter its polarity before chromatography.
Scale-Up Issues 1. Poor heat transfer: Exothermic reactions can become difficult to control on a larger scale. 2. Inefficient mixing: Heterogeneous reactions (e.g., with a solid catalyst) may suffer from poor mixing in large reactors. 3. Gas evolution (e.g., CO2 in Eschweiler-Clarke): Can lead to pressure build-up in a closed system.1. Ensure adequate cooling: Use a reactor with a cooling jacket and monitor the internal temperature closely. Consider a slower addition of reagents for highly exothermic steps. 2. Use appropriate agitation: Select an appropriate stirrer and agitation speed for the reactor size and reaction type. 3. Ensure proper venting: Use a system that allows for the safe release of evolved gases.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for producing this compound?

A1: The most common and industrially relevant methods are the Eschweiler-Clarke reaction and reductive amination. The Eschweiler-Clarke reaction involves the methylation of 2-(4-methoxyphenyl)ethylamine using formaldehyde and formic acid.[4] Reductive amination can be performed in one or two steps, typically starting from 4-methoxyphenylacetaldehyde and dimethylamine, or by direct methylation of 2-(4-methoxyphenyl)ethylamine.[]

Q2: What are the typical reaction conditions for the Eschweiler-Clarke synthesis of this compound?

A2: Typical conditions involve reacting 2-(4-methoxyphenyl)ethylamine with an excess of aqueous formaldehyde and formic acid. The mixture is usually heated to reflux (around 80-100°C) for several hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

Q3: How can I avoid the formation of the mono-methylated byproduct in the Eschweiler-Clarke reaction?

A3: To favor the formation of the desired di-methylated product, it is crucial to use a sufficient excess of both formaldehyde and formic acid and to ensure the reaction goes to completion by providing adequate reaction time and temperature.[1]

Q4: What are the best methods for purifying this compound, especially at a larger scale?

A4: As this compound is likely an oil at room temperature, vacuum distillation is an effective method for purification on a larger scale.[1] If significant impurities are present, column chromatography can be used, though it may be less practical for very large quantities. An alternative and often preferred method for handling oily amines is to convert the product to a stable crystalline salt, such as the hydrochloride salt, which can then be purified by recrystallization.[1]

Q5: What safety precautions should I take when scaling up this synthesis?

A5: It is imperative to work in a well-ventilated area or a fume hood, especially when handling formaldehyde (a potential carcinogen) and formic acid (corrosive).[1] Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. When working at a larger scale, be prepared for more significant heat evolution and gas release. Ensure the reactor is equipped with adequate cooling and pressure relief systems.

Data Presentation

Table 1: Comparison of Synthetic Routes
Synthetic Route Starting Materials Key Reagents Typical Conditions Pros Cons
Eschweiler-Clarke Reaction 2-(4-Methoxyphenyl)ethylamineFormaldehyde, Formic Acid80-100°C, 2-18 hours[2][7]One-pot reaction, no quaternary ammonium salt formation.[4]High temperatures, potential for side products if reaction is incomplete.
Reductive Amination (Direct) 4-Methoxyphenylacetaldehyde, DimethylamineReducing agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst)Mildly acidic pH, often at room temperature.[3]Milder conditions, high yields.Requires synthesis of the aldehyde starting material.
Reductive Amination (Indirect) 2-(4-Methoxyphenyl)ethylamineFormaldehyde, Reducing agent (e.g., NaBH₃CN)Mildly acidic pH.Can be a one-pot reaction.May require careful control of stoichiometry.
Leuckart Reaction 4-MethoxyphenylacetoneAmmonium formate or FormamideHigh temperatures (120-165°C).[8]Uses inexpensive reagents.Requires very high temperatures, can produce multiple byproducts.
Table 2: Typical Reagent Ratios for Lab-Scale Eschweiler-Clarke Synthesis
Reagent Molar Equivalents (relative to amine)
2-(4-Methoxyphenyl)ethylamine1.0
Formic Acid1.8 - 2.5
Formaldehyde (37% aq.)1.1 - 2.2

Note: These are general ranges, and optimization for a specific scale is recommended.

Experimental Protocols

Protocol 1: Synthesis via Eschweiler-Clarke Reaction (Adapted from similar syntheses)

Materials:

  • 2-(4-Methoxyphenyl)ethylamine

  • Formic acid (98-100%)

  • Formaldehyde (37% aqueous solution)

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Ethyl acetate or Dichloromethane

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 2-(4-methoxyphenyl)ethylamine in 2.0-2.5 equivalents of formic acid.

  • Slowly add 2.2 equivalents of a 37% aqueous formaldehyde solution to the mixture while stirring.

  • Attach a reflux condenser and heat the reaction mixture to 80-100°C for 4-6 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Carefully basify the mixture with a NaOH solution until the pH is approximately 9-10.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or by converting it to its hydrochloride salt and recrystallizing.

Mandatory Visualizations

Synthesis Pathway via Eschweiler-Clarke Reaction

G A 2-(4-Methoxyphenyl)ethylamine C Iminium Ion Intermediate A->C + HCHO, -H2O B Formaldehyde (HCHO) B->C E N-methyl-2-(4-methoxyphenyl)ethylamine C->E + HCOOH, -CO2 D Formic Acid (HCOOH) D->E F This compound E->F Repeat steps with HCHO and HCOOH

Caption: Synthesis of this compound via the Eschweiler-Clarke reaction.

General Troubleshooting Workflow

G Start Low Product Yield CheckReagents Check Reagent Quality Start->CheckReagents OptimizeConditions Optimize Reaction Conditions (Time, Temp, pH) CheckReagents->OptimizeConditions Reagents OK CheckWorkup Review Work-up and Purification OptimizeConditions->CheckWorkup Reaction Complete SideProducts Analyze for Side Products OptimizeConditions->SideProducts Yield Still Low Success Improved Yield CheckWorkup->Success Purification Optimized SideProducts->OptimizeConditions Identify & Mitigate G Aldehyde 4-Methoxyphenylacetaldehyde Imine Iminium Ion Aldehyde->Imine Amine Dimethylamine Amine->Imine + Product This compound Imine->Product ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->Product Reduction

Caption: Synthesis via reductive amination of 4-methoxyphenylacetaldehyde and dimethylamine.

References

Technical Support Center: Workup of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding emulsion formation during the aqueous workup of [2-(4-Methoxyphenyl)ethyl]dimethylamine. Emulsions are a common challenge in organic synthesis, leading to difficult phase separations, reduced yields, and product contamination. This guide offers practical solutions to prevent and resolve these issues.

Troubleshooting Guide: Resolving Emulsions

Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and an aqueous solution, that fail to separate into distinct layers.[1] This guide provides a systematic approach to breaking emulsions encountered during the workup of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Persistent Emulsion Layer Vigorous Shaking: Excessive agitation can create fine droplets that are slow to coalesce.Prevention: Gently swirl or rock the separatory funnel instead of vigorous shaking to minimize shear forces.[2]
Surfactant-like Impurities: Residual starting materials, byproducts from reductive amination (e.g., partially reduced intermediates, N-formyl species if Leuckart conditions are used), or detergents can act as emulsifying agents.[1]Salting Out: Add saturated sodium chloride solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, making the organic components less soluble and helping to break the emulsion.[2][3]
Particulate Matter: Fine solid particles can stabilize an emulsion at the interface of the two layers.Filtration: Filter the entire mixture through a pad of Celite® or glass wool. Celite provides a large surface area that can help to break up the emulsion by physically disrupting the interface.[4]
High Concentration of Amine: A high concentration of the amine product can sometimes contribute to emulsion formation.Dilution: Dilute the organic layer with more of the extraction solvent. This can sometimes be sufficient to break the emulsion.
Inappropriate pH: The pH of the aqueous layer may be close to the pKa of the amine, leading to partial protonation and surfactant-like behavior.pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 11) to keep the tertiary amine in its freebase form and soluble in the organic layer. Alternatively, acidify the mixture (pH < 4) to fully protonate the amine and extract it into the aqueous layer.
Slow Phase Separation Similar Densities of Layers: If the densities of the organic and aqueous layers are too close, separation can be sluggish.Change Solvent: Add a small amount of a different organic solvent with a significantly different density (e.g., a chlorinated solvent if a less dense solvent was used initially) to the organic layer.[2]
Small Droplet Size: Even with gentle mixing, small droplets may form that are slow to settle.Patience and Gentle Agitation: Allow the separatory funnel to stand undisturbed for a period (e.g., 30 minutes). Gentle swirling or tapping of the funnel can sometimes encourage coalescence.
Centrifugation: If available, centrifuging the mixture is a highly effective method for forcing the separation of the layers.[2]

Frequently Asked Questions (FAQs)

Q1: Why is emulsion formation common during the workup of amines like this compound?

Amine workups, especially after reactions like reductive amination, can be prone to emulsions for several reasons. The amine product itself can act as a surfactant, particularly if the pH of the aqueous phase is not optimal. Furthermore, byproducts from the synthesis, such as partially reacted starting materials or imine intermediates, can also stabilize emulsions. Vigorous shaking during extraction exacerbates this issue by creating a large surface area between the two immiscible phases.[1]

Q2: What is "salting out" and how does it help break an emulsion?

"Salting out" is the addition of a salt, typically sodium chloride (as a saturated aqueous solution, or brine), to the emulsion.[3] This increases the ionic strength of the aqueous layer, which in turn decreases the solubility of organic compounds in the aqueous phase. This forces the organic molecules, including your product and any organic impurities acting as emulsifiers, into the organic layer, thereby destabilizing the emulsion and promoting phase separation.[2]

Q3: Can I adjust the pH to break an emulsion during an amine workup?

Yes, pH adjustment is a powerful technique. For a tertiary amine like this compound, you want to ensure it is in its neutral, freebase form to be soluble in the organic layer. The pKa of the conjugate acid of a similar compound, N,N-dimethylphenethylamine, is around 9.75. Therefore, during extraction, the aqueous phase should be made significantly basic (e.g., pH > 11 with NaOH) to ensure the amine is deprotonated. Conversely, you can intentionally acidify the mixture with an acid like HCl to a pH < 4 to fully protonate the amine, making it water-soluble and allowing for its extraction into the aqueous phase, leaving non-basic impurities in the organic layer.

Q4: When should I consider filtering the emulsion through Celite®?

Filtering through Celite® is particularly useful when you suspect that fine particulate matter is stabilizing the emulsion.[4] This can be unreacted reagents, byproducts, or inorganic salts. It is often a very effective method when other techniques like adding brine or gentle swirling have failed.

Q5: Is it better to prevent emulsions from forming in the first place?

Absolutely. Prevention is always the best strategy. The simplest way to prevent emulsion formation is to use gentle mixing techniques, such as slow swirling or rocking of the separatory funnel, instead of vigorous shaking.[2] Additionally, ensuring the pH of the aqueous phase is appropriate before extraction can also help prevent emulsion formation.

Quantitative Data on Emulsion Breaking Techniques

Disclaimer: The following data is adapted from studies on crude oil demulsification and is intended for illustrative purposes only to compare the general effectiveness of different methods. The efficiency of these techniques will vary depending on the specific chemical system.

TechniqueTime (minutes)Water Separation Efficiency (%)
Gravity Settling (Control) 3015
6025
12040
Addition of Brine (3.5 w/v%) 3060
6085
12097
Centrifugation (5000 rpm) 15>95

Experimental Protocols

Protocol 1: Standard Workup for this compound after Reductive Amination

This protocol assumes the reaction was a reductive amination of 4-methoxyphenylacetaldehyde with dimethylamine.

  • Quenching the Reaction: After the reaction is complete, cool the reaction mixture to room temperature. If a borohydride reagent was used, slowly and carefully add an aqueous solution of 1 M HCl to quench any remaining reducing agent. Be cautious as hydrogen gas may be evolved.

  • Solvent Removal (Optional but Recommended): If the reaction was performed in a water-miscible solvent like methanol or THF, it is often beneficial to remove the solvent under reduced pressure. This can significantly reduce the likelihood of emulsion formation.

  • Redissolving the Residue: Dissolve the residue in a suitable organic extraction solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane) and water.

  • Basification: Transfer the mixture to a separatory funnel. Slowly add a 2 M NaOH solution until the aqueous layer is strongly basic (pH > 11, check with pH paper).

  • Extraction: Gently swirl the separatory funnel for 1-2 minutes, periodically venting to release any pressure. Avoid vigorous shaking. Allow the layers to separate.

  • Separation: Drain the aqueous layer. If an emulsion persists, refer to the troubleshooting guide above.

  • Washing the Organic Layer: Wash the organic layer with brine (saturated NaCl solution). This will help to remove residual water and can also aid in breaking any minor emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Breaking a Persistent Emulsion

If a persistent emulsion has formed during the workup:

  • Stop Shaking: Allow the separatory funnel to stand undisturbed for at least 30 minutes.

  • Add Brine: Add a significant volume of saturated NaCl solution (brine) to the separatory funnel and swirl gently.

  • Filter through Celite®: If the emulsion persists, set up a Büchner funnel with a pad of Celite®. Wet the Celite® with the organic solvent being used. Pour the entire contents of the separatory funnel through the Celite® pad under gentle vacuum.

  • Re-separate: Transfer the filtrate back to the separatory funnel and allow the layers to separate.

  • Centrifugation (if available): If filtration is ineffective, transfer the emulsion to centrifuge tubes and centrifuge at a moderate speed until the layers have separated.

Visualizing the Troubleshooting Workflow

The following diagrams illustrate the logical flow for preventing and resolving emulsions during the workup of this compound.

Emulsion_Prevention_Workflow start Start Workup gentle_mixing Use Gentle Mixing (Swirling/Rocking) start->gentle_mixing check_ph Adjust Aqueous pH > 11 Before Extraction gentle_mixing->check_ph no_emulsion Clean Separation check_ph->no_emulsion proceed Proceed with Workup no_emulsion->proceed Yes troubleshoot Go to Troubleshooting Workflow no_emulsion->troubleshoot No

Caption: Proactive workflow to prevent emulsion formation.

Emulsion_Troubleshooting_Workflow start Emulsion Formed wait Let Stand (30 mins) start->wait resolved Emulsion Resolved? wait->resolved add_brine Add Saturated NaCl (Brine) add_brine->resolved filter_celite Filter through Celite® filter_celite->resolved centrifuge Centrifuge centrifuge->resolved resolved->add_brine No resolved->filter_celite No resolved->centrifuge No success Continue Workup resolved->success Yes

Caption: Step-by-step guide for resolving a persistent emulsion.

References

Technical Support Center: Crystallization of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the crystallization of [2-(4-Methoxyphenyl)ethyl]dimethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges encountered during the crystallization of this compound?

A1: The crystallization of this compound, like many organic amines, can present several challenges. The most common issues include:

  • Oiling out: The compound separates from the solution as a liquid (an oil) instead of a solid. This is often due to high solubility, rapid cooling, or the presence of impurities.

  • Poor crystal quality: Formation of very small needles, plates, or amorphous solid instead of well-defined single crystals suitable for analysis.

  • Polymorphism: The ability of the compound to exist in different crystalline forms (polymorphs).[1][2][3] These polymorphs can have different physical properties, including solubility and stability, which can impact downstream processes.[1][2]

  • Difficulty in finding a suitable solvent system: Identifying a single solvent or a solvent/anti-solvent combination that provides the optimal solubility curve for crystallization can be challenging.

Q2: My compound is "oiling out" during crystallization. What steps can I take to induce crystal formation?

A2: "Oiling out" is a frequent obstacle in the crystallization of amines. Here are several strategies to address this issue:

  • Reduce Supersaturation: Oiling out often occurs when the solution is too concentrated. Try using a slightly larger volume of solvent to dissolve the compound initially.

  • Slow Cooling: Decrease the cooling rate. Allow the solution to cool slowly to room temperature, followed by gradual cooling in a refrigerator or ice bath. Rapid temperature changes favor oil formation.

  • Solvent System Modification: Experiment with a mixed solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (an "anti-solvent," in which it is less soluble) until the solution becomes slightly turbid. Then, gently warm the solution until it is clear again before allowing it to cool slowly.

  • Seeding: If you have a small amount of crystalline material, add a "seed crystal" to the supersaturated solution to initiate crystallization.

  • pH Adjustment: Consider converting the freebase amine to a salt. The ionic nature of a salt, such as a hydrochloride or tartrate salt, often improves crystallinity and reduces the tendency to oil out.[4] This can be achieved by adding a stoichiometric amount of a suitable acid.

Q3: I am struggling to find a suitable solvent for the crystallization of this compound. What is a good starting point?

A3: A systematic solvent screening is crucial. Based on the structure of this compound, which contains both a polar amine group and a less polar methoxyphenyl group, a range of solvents with varying polarities should be tested.

A good starting point for solvent selection includes:

  • Alcohols: Ethanol, methanol, isopropanol

  • Esters: Ethyl acetate

  • Ketones: Acetone

  • Ethers: Diethyl ether, methyl tert-butyl ether (MTBE)

  • Hydrocarbons: Heptane, hexane, toluene (often used as anti-solvents)

  • Water: Particularly if crystallizing a salt form of the amine.

It is often beneficial to use a binary solvent system (a good solvent and an anti-solvent) to achieve a desirable solubility profile for crystallization.

Q4: Can polymorphism affect the properties of my crystallized this compound?

A4: Yes, polymorphism can significantly impact the physicochemical properties of your compound.[1][2][5] Different polymorphs can exhibit variations in:

  • Solubility and Dissolution Rate: This can affect bioavailability in a pharmaceutical context.[1][2]

  • Stability: One polymorph may be more thermodynamically stable than another under certain conditions.[1]

  • Melting Point

  • Crystal Habit (shape)

  • Mechanical Properties

It is crucial to control crystallization conditions (solvent, temperature, cooling rate) to consistently produce the desired polymorph.[1]

Troubleshooting Guides

Problem 1: No Crystals Form Upon Cooling
Possible Cause Suggested Solution
Solution is too dilute.Concentrate the solution by slowly evaporating some of the solvent.
Compound is too soluble in the chosen solvent.Add an anti-solvent dropwise to the solution at room temperature until slight turbidity persists. Warm to clarify and then cool slowly.
Nucleation is inhibited.Try scratching the inside of the flask with a glass rod at the meniscus to create nucleation sites. Add a seed crystal if available.
Problem 2: Formation of an Oil Instead of Crystals ("Oiling Out")
Possible Cause Suggested Solution
Solution is too concentrated.Add a small amount of the "good" solvent to the oiled-out mixture, warm to dissolve, and then cool slowly.
Cooling rate is too fast.Allow the solution to cool to room temperature on the benchtop before transferring to a colder environment. Consider using a Dewar flask for very slow cooling.
Presence of impurities.Purify the compound further using another technique (e.g., chromatography) before attempting recrystallization.
Inherent property of the freebase.Convert the amine to a salt (e.g., hydrochloride, tartrate) by adding a suitable acid. Salts often have better crystallization properties.[4]

Experimental Protocols

General Protocol for Crystallization of this compound as a Freebase
  • Solvent Screening: In small vials, test the solubility of a few milligrams of the compound in various solvents at room temperature and upon heating. A good crystallization solvent will dissolve the compound when hot but show limited solubility when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Cover the flask and allow the solution to cool slowly to room temperature. If no crystals form, place the flask in a refrigerator (2-8 °C).

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Protocol for Crystallization as a Salt (e.g., Hydrochloride)
  • Dissolution: Dissolve the this compound freebase in a suitable solvent (e.g., isopropanol or ethyl acetate).

  • Acidification: Slowly add a stoichiometric equivalent of a solution of hydrochloric acid (e.g., HCl in isopropanol or diethyl ether) to the stirred amine solution.

  • Precipitation: The hydrochloride salt will likely precipitate. The mixture may be gently warmed to ensure complete reaction and then cooled to maximize yield.

  • Isolation and Washing: Collect the salt by vacuum filtration and wash with a small amount of the cold solvent.

  • Drying: Dry the salt under vacuum.

Data Presentation

Table 1: Qualitative Solubility of a Structural Analog (Phentermine)

CompoundSolventSolubility
Phentermine (free base)ChloroformVery Soluble
Phentermine HydrochlorideWaterSoluble
Phentermine HydrochlorideLower Alcohols (e.g., Ethanol)Soluble

Data compiled from publicly available chemical databases for the structurally similar compound phentermine.

Visualizations

Caption: Troubleshooting workflow for crystallization challenges.

Salt_Formation_for_Crystallization freebase This compound (Freebase in Solution) acid Add Stoichiometric Acid (e.g., HCl in Solvent) freebase->acid salt Formation of Amine Salt (e.g., Hydrochloride) acid->salt precipitation Precipitation / Crystallization of Salt salt->precipitation

Caption: Logical relationship for improving crystallization via salt formation.

References

Validation & Comparative

A Comparative Analysis of [2-(4-Methoxyphenyl)ethyl]dimethylamine and Its Analogs in Receptor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of [2-(4-Methoxyphenyl)ethyl]dimethylamine and its structural analogs, focusing on their pharmacological properties and performance in various in vitro assays. The information presented herein is a synthesis of data from multiple research publications, offering a comprehensive overview for those engaged in neuroscience research and the development of novel therapeutics targeting monoaminergic systems.

Introduction to this compound

This compound, also known as N,N-Dimethyl-4-methoxyphenethylamine, is a substituted phenethylamine that serves as a structural scaffold for a variety of psychoactive compounds and therapeutic agents. Its core structure, a phenethylamine backbone with a methoxy group on the phenyl ring and two methyl groups on the terminal amine, is a key determinant of its interaction with monoamine receptors and transporters. Understanding the structure-activity relationships (SAR) of this compound and its analogs is crucial for designing molecules with specific pharmacological profiles.

Comparative Pharmacological Data

The following table summarizes the in vitro pharmacological data for this compound and a selection of its analogs. The data, collated from various studies, highlights how modifications to the parent structure influence binding affinity and functional activity at key serotonin and dopamine receptors. It is important to note that direct comparisons between studies should be made with caution due to potential variations in experimental conditions.

Table 1: Comparative In Vitro Pharmacological Data of this compound and Analogs

Compound Name & StructureTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50/IC50, nM)Efficacy (Emax, % of 5-HT)Reference
This compound 5-HT2AData Not AvailableData Not AvailableData Not Available
5-HT2CData Not AvailableData Not AvailableData Not Available
Dopamine D2Data Not AvailableData Not AvailableData Not Available
2,5-Dimethoxy-4-bromophenethylamine (2C-B) 5-HT2A4.81.6100[1]
5-HT2C1.84.1100[1]
2-(4-Fluoro-3-hydroxyphenyl)ethylamine Dopamine D1230--[2]
Dopamine D2350--[2]
N-Ethyl-2-(4-fluoro-3-hydroxyphenyl)ethylamine Dopamine D11200--[2]
Dopamine D235--[2]
N,N-Dimethylphenethylamine (N,N-DMPEA) TAAR1-Agonist-[3]
5-HT1A-Ligand-[3]

Note: The structures are illustrative and not to scale. "Data Not Available" indicates that specific quantitative data for this compound at the listed target was not found in the surveyed literature.

Structure-Activity Relationship (SAR) Insights

The data presented in Table 1, along with broader literature, reveals key SAR trends for this class of compounds:

  • Ring Substituents: The position and nature of substituents on the phenyl ring dramatically influence receptor affinity and selectivity. For example, the addition of methoxy groups at the 2 and 5 positions, as seen in the 2C-x series, generally enhances affinity for serotonin 5-HT2 receptors.[4]

  • N-Alkylation: Modification of the terminal amine group affects potency and functional activity. While N,N-dimethylation in the parent compound is a key feature, altering these alkyl groups can shift the pharmacological profile. For instance, in a related series, increasing the size of N-alkyl groups can lead to a decrease in potency as a releasing agent and a shift towards reuptake inhibition.

  • Alpha-Methylation: The presence of a methyl group on the alpha-carbon of the ethyl side chain, as seen in amphetamine analogs, can protect the molecule from metabolism by monoamine oxidase (MAO), thereby increasing its duration of action.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of these compounds.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of test compounds for serotonin (e.g., 5-HT2A, 5-HT2C) or dopamine (e.g., D2) receptors.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from HEK293 cells).

  • Radioligand specific for the receptor (e.g., [3H]ketanserin for 5-HT2A, [3H]spiperone for D2).

  • Test compounds at various concentrations.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound or vehicle.

  • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Flux Functional Assay

This cell-based assay is used to measure the functional activity (potency and efficacy) of compounds at Gq-coupled G-protein coupled receptors (GPCRs), such as the 5-HT2A and 5-HT2C receptors.

Objective: To determine if a test compound acts as an agonist, antagonist, or allosteric modulator at a Gq-coupled receptor by measuring changes in intracellular calcium concentration.

Materials:

  • HEK293 cells stably expressing the receptor of interest (e.g., 5-HT2A).

  • Cell culture medium.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Probenecid (to prevent dye leakage).

  • Test compounds and a reference agonist (e.g., serotonin).

  • A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye by incubating them with a solution containing the dye and probenecid for a specified time (e.g., 1 hour at 37°C).

  • Prepare serial dilutions of the test compounds and the reference agonist in the assay buffer.

  • Place the cell plate in the fluorescence plate reader.

  • Initiate the kinetic read, measuring baseline fluorescence.

  • Add the test compounds or reference agonist to the wells and continue to measure the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. For agonists, the EC50 (the concentration that produces 50% of the maximal response) and Emax (the maximal response relative to the reference agonist) are determined from the concentration-response curves. For antagonists, the IC50 (the concentration that inhibits 50% of the response to a fixed concentration of agonist) is calculated.

Visualizing Molecular Interactions and Workflows

The following diagrams illustrate key concepts related to the pharmacology of these compounds.

G General GPCR Signaling Pathway (Gq-coupled) Agonist Agonist (this compound analog) Receptor 5-HT2A/2C Receptor (GPCR) Agonist->Receptor Binds G_Protein Gq Protein Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2_release Ca2+ Release ER->Ca2_release Cellular_Response Cellular Response Ca2_release->Cellular_Response PKC->Cellular_Response

Caption: Gq-coupled GPCR signaling pathway activated by an agonist.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membranes Receptor Membranes Incubation Incubate (Membranes + [3H]L + I) Membranes->Incubation Radioligand Radioligand ([3H]L) Radioligand->Incubation Test_Compound Test Compound (I) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash to remove unbound [3H]L Filtration->Washing Scintillation Add Scintillation Fluid Washing->Scintillation Counting Quantify Radioactivity Scintillation->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: Workflow for a typical radioligand binding assay.

Conclusion

The pharmacological profile of this compound and its analogs is highly dependent on their specific structural features. Modifications to the phenyl ring and the N-alkyl substituents provide a powerful means to modulate affinity and functional activity at serotonin and dopamine receptors. The data and protocols presented in this guide offer a foundational understanding for researchers aiming to design and evaluate novel compounds within this chemical space for therapeutic applications. Further comprehensive studies directly comparing a wider range of closely related analogs are warranted to build a more complete picture of their structure-activity relationships.

References

A Comparative Guide to the Analytical Method Validation for [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of [2-(4-Methoxyphenyl)ethyl]dimethylamine. The information presented is intended for researchers, scientists, and drug development professionals to support the selection and validation of an appropriate analytical technique. The methodologies and validation parameters are based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5][6]

Introduction

This compound, a tertiary amine, requires robust and reliable analytical methods for its quantification in various matrices, including active pharmaceutical ingredients (APIs), formulated products, and biological samples. The validation of these analytical methods is crucial to ensure data integrity and meet regulatory requirements.[6] This guide compares two common chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation: Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of small molecules similar to this compound. The presented values are representative and may vary depending on the specific instrumentation and experimental conditions.

Validation ParameterHPLC-UVGC-MSICH Guideline Reference
Specificity GoodExcellentQ2(R2)[3][4]
Linearity (r²) > 0.999> 0.995Q2(R2)[3][4]
Range 1 - 200 µg/mL0.1 - 50 µg/mLQ2(R2)[3][4]
Accuracy (% Recovery) 98 - 102%95 - 105%Q2(R2)[3][4]
Precision (% RSD) < 2.0%< 5.0%Q2(R2)[3][4]
Limit of Detection (LOD) ~0.1 µg/mL~0.01 µg/mLQ2(R2)[3][4][7]
Limit of Quantitation (LOQ) ~0.3 µg/mL~0.03 µg/mLQ2(R2)[3][4][7]
Robustness HighModerateQ2(R2)[3][4]
Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analysis of this compound are provided below.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the routine quality control of this compound in bulk drug substances and pharmaceutical formulations.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0). The gradient or isocratic elution will depend on the sample matrix.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of dilutions from the stock solution to cover the desired concentration range (e.g., 1-200 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Specificity: Analyze blank samples (placebo or matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or blank matrix with known concentrations of the analyte (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.

  • Precision:

    • Repeatability: Analyze six replicate samples of the same concentration on the same day. The relative standard deviation (%RSD) should be less than 2.0%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be within acceptable limits.

  • LOD and LOQ: Determine the limit of detection and limit of quantitation based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature to assess the method's reliability.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher specificity and sensitivity, making it suitable for the analysis of this compound in complex matrices or for trace-level quantification.[8]

1. Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (single quadrupole or tandem).

2. Chromatographic and Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of the reference standard in a suitable organic solvent (e.g., methanol or ethyl acetate) at a concentration of 1 mg/mL.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards over the desired concentration range (e.g., 0.1-50 µg/mL).

  • Sample Preparation: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte from the sample matrix and concentrate it. The final extract should be in a volatile organic solvent compatible with GC analysis.

4. Validation Parameters:

  • Specificity: The use of mass spectrometry provides high specificity. Monitor for characteristic fragment ions of the analyte.

  • Linearity: Analyze the calibration standards and construct a calibration curve. The correlation coefficient (r²) should be greater than 0.995.

  • Accuracy: Determine the recovery by analyzing spiked blank matrix samples at different concentration levels.

  • Precision: Evaluate repeatability and intermediate precision by analyzing replicate samples.

  • LOD and LOQ: Determine based on the signal-to-noise ratio of the chromatogram.

  • Robustness: Assess the effect of small variations in GC parameters such as inlet temperature, oven temperature ramp rate, and gas flow rate.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method according to ICH guidelines.

Analytical_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Purpose protocol Develop Validation Protocol (Define Parameters & Acceptance Criteria) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq Detection & Quantitation Limits (LOD & LOQ) protocol->lod_loq robustness Robustness protocol->robustness evaluation Evaluate Results Against Acceptance Criteria specificity->evaluation linearity->evaluation accuracy->evaluation precision->evaluation lod_loq->evaluation robustness->evaluation pass Method is Validated evaluation->pass Pass fail Method Fails Validation evaluation->fail Fail documentation Prepare Validation Report pass->documentation redevelopment Method Redevelopment/ Protocol Adjustment fail->redevelopment redevelopment->protocol end End: Approved Analytical Method documentation->end

Caption: General workflow for analytical method validation.

References

A Comparative Guide to the Biological Efficacy of [2-(4-Methoxyphenyl)ethyl]dimethylamine and Other Phenethylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of [2-(4-Methoxyphenyl)ethyl]dimethylamine, also known as N,N-dimethyl-4-methoxyphenylethylamine (DMMPE), with other structurally related phenethylamine compounds. The comparison focuses on their interactions with key central nervous system targets, supported by experimental data from in vitro studies. Detailed methodologies for the key experiments are provided to facilitate reproducibility and further investigation.

Introduction to Phenethylamines

Substituted phenethylamines are a broad class of organic compounds based on the phenethylamine structure. Modifications to the phenyl ring, the ethyl side chain, or the amino group can dramatically alter their pharmacological properties, leading to a wide range of biological activities, including stimulant, entactogen, and hallucinogenic effects.[1] These compounds primarily exert their effects through interaction with monoamine neurotransmitter systems, particularly the serotonin and dopamine systems. This guide will focus on the comparative efficacy of DMMPE and selected analogs at the serotonin 5-HT2A receptor and the dopamine transporter (DAT).

Quantitative Comparison of Biological Activities

While direct comparative studies including DMMPE are limited in the public domain, the following table summarizes the available quantitative data for DMMPE and two well-characterized phenethylamine derivatives: 2,5-dimethoxy-4-bromophenethylamine (2C-B) and 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe), a representative N-benzylphenethylamine. These compounds have been selected to illustrate the effects of key structural modifications on biological activity.

CompoundStructureTargetAssay TypeValueReference
This compound (DMMPE) DMMPE structureSerotonin ReceptorsReceptor AffinityN,N-dimethylation of the terminal amine generally decreases affinity for serotonin receptors.[2]
Dopamine Transporter (DAT)Uptake InhibitionData not readily available.
2,5-dimethoxy-4-bromophenethylamine (2C-B) 2C-B structure5-HT2A ReceptorFunctional Agonism (EC50)1.2 nM (101% Emax)[3]
5-HT2C ReceptorFunctional Agonism (EC50)0.63 nM (98% Emax)[3]
Serotonin Transporter (SERT)InhibitionLow potency inhibitor.[3]
2-(4-Iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine (25I-NBOMe) 25I-NBOMe structure5-HT2A ReceptorBinding Affinity (Ki)2.2 nM[4]
5-HT2C ReceptorBinding Affinity (Ki)7.0 nM[4]

Structure-Activity Relationship Discussion

The biological activity of phenethylamines is highly dependent on their chemical structure.

  • Substitution on the Phenyl Ring: The addition of methoxy groups at the 2 and 5 positions, as seen in 2C-B and 25I-NBOMe, is a common feature that often enhances affinity for serotonin receptors.[2] The presence of a halogen, such as bromine at the 4-position in 2C-B, further increases potency.[2]

  • Substitution on the Amino Group: N,N-dimethylation, as in DMMPE, generally leads to a decrease in affinity for serotonin receptors compared to primary amines.[2] In contrast, the addition of a bulky N-benzyl group, particularly with a 2-methoxy substitution as in the NBOMe series, can dramatically increase affinity and potency at the 5-HT2A receptor.[5]

Experimental Protocols

Serotonin 5-HT2A Receptor Binding Assay ([³H]Ketanserin)

This assay determines the binding affinity of a test compound to the 5-HT2A receptor by measuring its ability to displace a radiolabeled ligand, [³H]ketanserin.

Materials:

  • Cell membranes prepared from cells expressing the human 5-HT2A receptor.

  • [³H]Ketanserin (specific activity ~60-80 Ci/mmol).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding determinator: 10 µM Mianserin or another suitable 5-HT2A antagonist.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the appropriate concentration of test compound or vehicle (for total binding), and the non-specific binding determinator.

  • Add the cell membrane preparation (typically 50-100 µg of protein per well).

  • Initiate the binding reaction by adding [³H]ketanserin at a final concentration close to its Kd (e.g., 1-2 nM).

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki value using the Cheng-Prusoff equation.[1][6]

Dopamine Transporter (DAT) Uptake Assay ([³H]Dopamine)

This assay measures the functional potency of a test compound to inhibit the reuptake of dopamine by the dopamine transporter.

Materials:

  • Cells stably expressing the human dopamine transporter (e.g., HEK293-hDAT).

  • [³H]Dopamine (specific activity ~20-40 Ci/mmol).

  • Uptake buffer: Krebs-Ringer-HEPES buffer (pH 7.4) containing 125 mM NaCl, 5 mM KCl, 1.5 mM MgSO₄, 1.25 mM CaCl₂, 1.5 mM KH₂PO₄, 10 mM glucose, 25 mM HEPES, 0.1 mM pargyline, and 0.1 mM ascorbic acid.

  • Non-specific uptake determinator: A high concentration of a potent DAT inhibitor (e.g., 10 µM GBR12909 or nomifensine).[7][8]

  • Test compounds dissolved in a suitable solvent.

  • 96-well cell culture plates.

  • Lysis buffer (e.g., 1% SDS).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Seed the hDAT-expressing cells in a 96-well plate and allow them to adhere overnight.

  • On the day of the experiment, wash the cells with pre-warmed uptake buffer.

  • Pre-incubate the cells with varying concentrations of the test compound, vehicle (for total uptake), or the non-specific uptake determinator for 10-20 minutes at 37°C.[9]

  • Initiate the uptake by adding [³H]dopamine at a final concentration near its Km (e.g., 50 nM).[7]

  • Incubate for a short period (e.g., 10 minutes) at 37°C, ensuring the uptake is in the linear range.[9]

  • Terminate the uptake by rapidly aspirating the medium and washing the cells three times with ice-cold uptake buffer.[8]

  • Lyse the cells with lysis buffer.

  • Transfer the lysate to scintillation vials or a compatible 96-well plate, add scintillation cocktail, and quantify the radioactivity.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Determine the IC50 value for the inhibition of dopamine uptake.

Signaling Pathways and Experimental Workflows

The biological effects of many phenethylamines, particularly their hallucinogenic properties, are mediated through the activation of the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).[10]

5-HT2A Receptor Gq/11 Signaling Pathway

5-HT2A_Signaling_Pathway Ligand Phenethylamine Agonist Receptor 5-HT2A Receptor Ligand->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates targets Experimental_Workflow start Start compound_synthesis Compound Synthesis & Characterization start->compound_synthesis primary_binding Primary Screening: Receptor Binding Assays compound_synthesis->primary_binding functional_assays Functional Assays: (e.g., Ca²⁺ flux, Uptake Inhibition) primary_binding->functional_assays sar_analysis Structure-Activity Relationship (SAR) Analysis functional_assays->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization in_vivo In Vivo Studies (Animal Models) sar_analysis->in_vivo lead_optimization->compound_synthesis Iterative Process end End in_vivo->end

References

Decoding the Structure-Activity Relationship of [2-(4-Methoxyphenyl)ethyl]dimethylamine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The [2-(4-Methoxyphenyl)ethyl]dimethylamine scaffold represents a core chemical structure found in a variety of biologically active compounds. Understanding the intricate relationship between its structural modifications and resulting biological activity is paramount for the rational design of novel therapeutics. This guide provides a comparative analysis of the structural activity relationship (SAR) of derivatives based on this scaffold, with a focus on their interaction with key neurological receptors. Experimental data from related phenylethylamine analogs are presented to illustrate these principles, accompanied by detailed experimental protocols and visual workflows.

Comparative Analysis of Receptor Binding Affinities

The biological activity of this compound derivatives is significantly influenced by substitutions on the phenyl ring and modifications of the ethylamine side chain. The following tables summarize quantitative data from studies on analogous compounds, highlighting the impact of these changes on receptor binding affinity.

Table 1: Influence of Phenyl Ring Substituents on Serotonin 5-HT2A and 5-HT2B Receptor Affinity

Data presented below is for a series of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues, which share a core phenylethylamine structure. The binding affinity is expressed as pKi, the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.

4-Position Substituenth5-HT2A pKih5-HT2B pKiReference
H6.896.70[1]
F7.106.82[1]
Br7.827.46[1]
I7.857.52[1]
OCH2CH37.006.96[1]
NO27.307.00[1]
nC3H77.527.30[1]
tC4H97.007.00[1]

As demonstrated in the table, the lipophilicity of the substituent at the 4-position of the phenyl ring correlates with binding affinity at both h5-HT2A and h5-HT2B receptors.[1]

Table 2: Effect of N-Alkylation and Side Chain Modification on Sigma-1 Receptor Affinity

The following data is derived from a study on 1-alkyl-2-phenylethylamine derivatives designed from a lead compound, N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamine (NE-100), which has a high affinity for the sigma-1 receptor.

CompoundModification from LeadSigma-1 Ki (nM)Reference
NE-100-0.94[2]
(-)-6dN-propyl, 1-butyl0.63[2]
(-)-6iN-propyl, 1-(3-methylbutyl)0.58[2]

This data suggests that specific alkyl substitutions on the ethylamine side chain can enhance the affinity for the sigma-1 receptor.[2]

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the SAR studies of this compound derivatives and their analogs.

Radioligand Binding Assay

This assay is a fundamental technique used to determine the binding affinity of a compound for a specific receptor.

1. Membrane Preparation:

  • Tissues or cells expressing the target receptor are homogenized in an ice-cold buffer.

  • The homogenate is centrifuged at high speed to pellet the cell membranes.

  • The resulting membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Binding Reaction:

  • The membrane preparation is incubated with a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound.

  • The incubation is carried out in a specific buffer at a defined temperature and for a set duration to reach equilibrium.

3. Separation of Bound and Free Ligand:

  • The reaction mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.

  • The filter is washed with ice-cold buffer to remove any unbound radioligand.

4. Quantification:

  • The radioactivity retained on the filter is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

5. Data Analysis:

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays (e.g., Calcium Mobilization Assay)

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor.

1. Cell Culture:

  • A cell line stably expressing the receptor of interest (e.g., HEK293 cells) is cultured under standard conditions.

2. Cell Plating:

  • Cells are seeded into multi-well plates and allowed to adhere overnight.

3. Loading with Calcium-Sensitive Dye:

  • The cells are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration (e.g., Fluo-4 AM).

4. Compound Addition and Signal Detection:

  • The plate is placed in a fluorescence plate reader.

  • The test compound is added to the wells, and the change in fluorescence, which corresponds to the change in intracellular calcium levels, is measured over time.

5. Data Analysis:

  • The concentration-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of the maximal response) is calculated to determine the potency of an agonist. For antagonists, the IC50 is determined by its ability to inhibit the response of a known agonist.

Visualizing the Workflow and Pathways

The following diagrams illustrate the typical workflow for a structural activity relationship study and a simplified signaling pathway for a G-protein coupled receptor, a common target for phenylethylamine derivatives.

SAR_Workflow cluster_design Design & Synthesis cluster_testing In Vitro Testing cluster_analysis Data Analysis Lead Lead Compound This compound Analogs Synthesize Analogs (Vary R-groups) Lead->Analogs Structural Modification Binding Receptor Binding Assays (Determine Ki) Analogs->Binding Functional Functional Assays (Determine EC50/IC50) Binding->Functional SAR Establish SAR (Correlate Structure with Activity) Functional->SAR QSAR QSAR Modeling (Predict Activity) SAR->QSAR QSAR->Lead Optimize Lead

Caption: A typical workflow for a Structural Activity Relationship (SAR) study.

GPCR_Signaling Ligand Ligand (e.g., Phenylethylamine Derivative) Receptor GPCR (e.g., 5-HT2A) Ligand->Receptor G_Protein G-Protein (Gq/11) Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Response Cellular Response Ca_Release->Response PKC->Response

Caption: A simplified Gq-coupled GPCR signaling pathway.

References

comparative analysis of different synthesis routes for [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Synthetic Methodologies

The tertiary amine, [2-(4-Methoxyphenyl)ethyl]dimethylamine, is a key structural motif in various pharmacologically active compounds. Its efficient synthesis is of significant interest to the drug development and chemical research communities. This guide provides a comparative analysis of four primary synthetic routes to this compound: the Eschweiler-Clarke reaction, reductive amination, the Leuckart-Wallach reaction, and direct alkylation. Each method is evaluated based on reaction conditions, yield, and procedural complexity, with supporting experimental data and detailed protocols to aid in methodology selection.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic routes to this compound.

Synthesis Route Starting Material Key Reagents Reaction Conditions Reported Yield (%) Pros Cons
Eschweiler-Clarke Reaction 2-(4-Methoxyphenyl)ethylamineFormaldehyde, Formic Acid80-100°C, 2-18 hours~98[1]High yield, avoids quaternary ammonium salt formation, straightforward procedure.[1][2][3]High temperatures, corrosive acid.
Reductive Amination 4-MethoxyphenylacetaldehydeDimethylamine, Sodium TriacetoxyborohydrideRoom temperature, 1-3 hours~77 (analogous)Mild reaction conditions, one-pot procedure, good functional group tolerance.[4]Aldehyde starting material can be unstable, requires a hydride reducing agent.
Leuckart-Wallach Reaction 4-Methoxyphenylacetaldehyde or corresponding ketoneAmmonium formate or FormamideHigh temperatures (120-165°C) or catalyzed (50-70°C)85-92 (catalyzed, analogous)Uses inexpensive reagents.[5]Traditionally requires very high temperatures, can produce side products.[5]
Direct Alkylation 2-(4-Methoxyphenyl)ethylamineDimethyl Sulfate, Base (e.g., Sodium Bicarbonate)Reflux in acetone, ~20 hours~66 (analogous)Can be performed with readily available alkylating agents.Potential for over-alkylation to form quaternary ammonium salts, dimethyl sulfate is toxic and carcinogenic.[6]

Signaling Pathways and Experimental Workflows

The logical relationships between the different synthetic strategies and a generalized experimental workflow are depicted below.

Synthesis_Routes Comparative Overview of Synthesis Routes SM1 2-(4-Methoxyphenyl)ethylamine R1 Eschweiler-Clarke Reaction SM1->R1 Formaldehyde, Formic Acid R2 Direct Alkylation SM1->R2 Dimethyl Sulfate, Base SM2 4-Methoxyphenylacetaldehyde R3 Reductive Amination SM2->R3 Dimethylamine, NaBH(OAc)3 R4 Leuckart-Wallach Reaction SM2->R4 Ammonium Formate or Formamide P This compound R1->P R2->P R3->P R4->P

Caption: Comparative workflow of synthetic routes.

Experimental_Workflow Generalized Experimental Workflow A Reactant Mixing B Reaction under Controlled Conditions (Temperature, Time) A->B C Reaction Quenching and Work-up (e.g., Basification, Extraction) B->C D Drying and Solvent Removal C->D E Purification (e.g., Distillation, Chromatography) D->E F Product Characterization E->F

Caption: Generalized experimental workflow.

Experimental Protocols

Protocol 1: Eschweiler-Clarke Reaction

This protocol is adapted from a general procedure for the methylation of amines.[1]

  • Materials:

    • 2-(4-Methoxyphenyl)ethylamine

    • Formaldehyde (37% aqueous solution)

    • Formic acid (98-100%)

    • Sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Dichloromethane (DCM) or Ethyl Acetate

    • Saturated sodium chloride (brine) solution

    • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Procedure:

    • To a round-bottom flask, add 2-(4-methoxyphenyl)ethylamine (1 equivalent).

    • Add an excess of formic acid (e.g., 1.8 equivalents) and formaldehyde solution (e.g., 1.1 equivalents).

    • Heat the mixture to 80-100°C and stir for 2-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Cool the reaction mixture to room temperature.

    • Add water and 1M HCl, and extract with DCM.

    • Basify the aqueous phase to pH 11 with NaOH solution.

    • Extract the product with DCM (3x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to afford the tertiary amine. A reported yield for a similar reaction is 98%.[1]

Protocol 2: Reductive Amination (Analogous Procedure)

This protocol is adapted from the reductive amination of m-anisaldehyde with dimethylamine hydrochloride.

  • Materials:

    • 4-Methoxyphenylacetaldehyde

    • Dimethylamine hydrochloride

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a reaction vessel, dissolve 4-methoxyphenylacetaldehyde (1 equivalent) and dimethylamine hydrochloride (1.2 equivalents) in DCE.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture for 1-3 hours at room temperature, monitoring by TLC.

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCE (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the product. A similar reaction using m-anisaldehyde reported a yield of 77%.

Protocol 3: Leuckart-Wallach Reaction (Catalyzed, Analogous Procedure)

This protocol is based on a catalyzed Leuckart-Wallach reaction of a ketone.[7]

  • Materials:

    • 4-Methoxyphenylacetaldehyde

    • Ammonium formate (HCOONH₄)

    • [RhCp*Cl₂]₂ catalyst

    • Methanol

    • Base for work-up (e.g., NaOH)

  • Procedure:

    • In a reaction vessel, combine 4-methoxyphenylacetaldehyde (1 equivalent), ammonium formate (5 equivalents), and [RhCp*Cl₂]₂ catalyst (e.g., 0.005 mol amount) in methanol.

    • Heat the mixture to 70°C for approximately 7 hours.

    • After cooling, perform a basic work-up.

    • Extract the product with an organic solvent.

    • Dry the organic layer and remove the solvent under reduced pressure.

    • Purify the crude product. An analogous reaction with a ketone reported an isolated yield of 85%.[7]

Protocol 4: Direct Alkylation (Analogous Procedure)

This protocol is adapted from the N-methylation of an amide using dimethyl sulfate.[6]

  • Materials:

    • 2-(4-Methoxyphenyl)ethylamine

    • Dimethyl sulfate

    • Sodium bicarbonate (NaHCO₃)

    • Acetone

    • Ethyl acetate

    • Hexane

  • Procedure:

    • Caution: Dimethyl sulfate is toxic and carcinogenic. Handle in a fume hood with appropriate personal protective equipment.

    • To a round-bottom flask, add 2-(4-methoxyphenyl)ethylamine (1 equivalent), dimethyl sulfate (2.2 equivalents), sodium bicarbonate (excess), and acetone.

    • Heat the mixture to reflux and monitor by TLC.

    • After the reaction is complete (e.g., ~20 hours), cool the mixture to room temperature and filter off the sodium bicarbonate.

    • Remove the acetone from the filtrate under reduced pressure.

    • Take up the residue in ethyl acetate and add hexane to precipitate the product.

    • Filter the product. A similar N-methylation of an amide reported a yield of 66%.[6]

Conclusion

The choice of synthetic route for this compound depends on the specific requirements of the researcher, including desired yield, purity, cost, and available equipment. The Eschweiler-Clarke reaction offers a high-yielding and straightforward method, though it requires elevated temperatures. Reductive amination provides a milder alternative with good yields under ambient conditions. The Leuckart-Wallach reaction , particularly with modern catalytic systems, can be an efficient method using inexpensive reagents. Direct alkylation is a feasible option but requires careful control to avoid side products and involves a highly toxic reagent. This comparative guide provides the necessary data and protocols to make an informed decision for the synthesis of this important compound.

References

A Comparative Guide to Analytical Reference Standards for [2-(4-4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Reference Material Quality Grades

In analytical chemistry, the quality of a reference standard is paramount for obtaining accurate and reproducible results. It is crucial to understand the distinction between different grades of reference materials.[1][2]

  • Certified Reference Material (CRM): A CRM is a standard of the highest metrological quality.[2][3] It is produced by an accredited body and is accompanied by a certificate that provides the property value of the analyte, its associated uncertainty, and a statement of metrological traceability.[2][4] CRMs are essential for method validation, calibration, and establishing traceability to SI units.[1][2]

  • Commercial Grade/High-Purity Standard: These are materials supplied with a purity value, often determined by a single analytical technique like HPLC or GC. While suitable for many routine applications, they typically lack the comprehensive characterization, uncertainty budget, and traceability of a CRM.

Comparison of Analytical Standards

For the purpose of this guide, we will compare a commercially available [2-(4-Methoxyphenyl)ethyl]dimethylamine (97% purity as stated by a supplier) with a hypothetical Certified Reference Material (CRM) of a closely related and structurally similar phenethylamine analog, such as 2-Phenylethylamine hydrochloride, which is available as a CRM.[1]

Table 1: Quantitative Data Comparison
FeatureCommercial Grade this compoundCertified Reference Material (CRM) - 2-Phenylethylamine HCl
Certified Purity Typically >97% (technique-specific, e.g., GC)Certified value with uncertainty (e.g., 99.8% ± 0.2%)
Traceability Not formally establishedTraceable to SI units via primary methods (e.g., qNMR)
Uncertainty Budget Not providedComprehensive uncertainty budget provided in the certificate
Homogeneity Data Not typically providedData from homogeneity studies included in the certificate
Stability Data Limited or no long-term stability dataLong-term and short-term stability data provided
Certificate of Analysis Basic, stating purity and physical propertiesComprehensive, including certified value, uncertainty, traceability, and intended use

Experimental Protocols

Accurate and precise analytical methods are crucial for the quantification and qualification of this compound. Below are detailed methodologies for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) that can be adapted for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Purity and Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For phenethylamines, derivatization is often employed to improve chromatographic performance and mass spectral fragmentation.[5]

1. Sample Preparation and Derivatization:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard and the alternative CRM in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL.

  • Derivatization: To 100 µL of the standard solution, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS as a catalyst. Cap the vial and heat at 70°C for 30 minutes.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-550.

High-Performance Liquid Chromatography (HPLC-UV) Method for Purity Assessment

HPLC with UV detection is a widely used technique for the quantitative analysis of non-volatile compounds in the pharmaceutical industry.[6]

1. Sample Preparation:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard and the alternative CRM in the mobile phase to a final concentration of 0.5 mg/mL.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and 0.1% formic acid in water (e.g., 30:70 v/v). The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm and 275 nm (to detect the parent compound and potential impurities with different chromophores).

  • Injection Volume: 10 µL.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates a common synthetic route for this compound, which is a reductive amination of 4-methoxyphenylacetaldehyde.

G Synthesis of this compound cluster_start Starting Materials cluster_reaction1 Step 1: Reduction cluster_intermediate Intermediate cluster_reaction2 Step 2: Reductive Amination cluster_product Final Product 4-Methoxyphenylacetic acid 4-Methoxyphenylacetic acid Reduction Reduction 4-Methoxyphenylacetic acid->Reduction LiAlH4 or other reducing agent Dimethylamine Dimethylamine Reductive Amination Reductive Amination Dimethylamine->Reductive Amination NaBH(OAc)3 or NaBH3CN 4-Methoxyphenylacetaldehyde 4-Methoxyphenylacetaldehyde Reduction->4-Methoxyphenylacetaldehyde 4-Methoxyphenylacetaldehyde->Reductive Amination This compound This compound Reductive Amination->this compound

Caption: A plausible synthetic pathway for this compound.

Experimental Workflow for GC-MS Analysis

The following diagram outlines the workflow for the GC-MS analysis of the reference standards.

G GC-MS Analysis Workflow Start Start Sample Preparation Sample Preparation Start->Sample Preparation Derivatization Derivatization Sample Preparation->Derivatization GC-MS Analysis GC-MS Analysis Derivatization->GC-MS Analysis Data Acquisition Data Acquisition GC-MS Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Purity Assessment Purity Assessment Data Processing->Purity Assessment Impurity Profiling Impurity Profiling Data Processing->Impurity Profiling Comparison Comparison Purity Assessment->Comparison Impurity Profiling->Comparison Report Report Comparison->Report End End Report->End

Caption: Workflow for the GC-MS analysis of reference standards.

Logical Relationship: CRM vs. Commercial Standard

This diagram illustrates the hierarchical relationship and key differentiating factors between a Certified Reference Material and a commercial-grade analytical standard.

G CRM vs. Commercial Standard cluster_crm CRM Attributes cluster_commercial Commercial Standard Attributes Reference Material Reference Material Certified Reference Material (CRM) Certified Reference Material (CRM) Reference Material->Certified Reference Material (CRM) Metrological Traceability Commercial Grade Standard Commercial Grade Standard Reference Material->Commercial Grade Standard General Use Certified Value Certified Value Certified Reference Material (CRM)->Certified Value Uncertainty Uncertainty Certified Reference Material (CRM)->Uncertainty Traceability Traceability Certified Reference Material (CRM)->Traceability Stated Purity Stated Purity Commercial Grade Standard->Stated Purity Limited Documentation Limited Documentation Commercial Grade Standard->Limited Documentation

Caption: Key differences between a CRM and a commercial standard.

Conclusion

The selection of an appropriate analytical reference standard is a critical step in ensuring the quality and reliability of research and development data. While a Certified Reference Material for this compound is not currently available, a high-purity commercial grade can serve as a suitable in-house standard for many applications. However, for method validation, instrument calibration, and applications requiring the highest level of accuracy and traceability, the use of a CRM of a closely related compound is recommended. The experimental protocols and comparative framework provided in this guide offer a robust starting point for the analytical characterization and qualification of this compound reference standards.

References

Navigating Immunoassay Specificity: A Comparative Guide to the Cross-Reactivity of [2-(4-Methoxyphenyl)ethyl]dimethylamine and Related Phenethylamines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed analysis of the potential cross-reactivity of the research chemical [2-(4-Methoxyphenyl)ethyl]dimethylamine in common immunoassays reveals a significant likelihood of false-positive results for phencyclidine (PCP) and other substances. This guide provides a comparative overview of the cross-reactivity profiles of this compound and structurally similar phenethylamines, offering crucial insights for researchers, scientists, and drug development professionals to ensure accurate and reliable screening results.

The structural similarity of this compound, a compound utilized in pharmaceutical research and development, to other psychoactive phenethylamines necessitates a thorough understanding of its behavior in routine drug screening immunoassays. Due to a lack of direct experimental data on this specific compound, this guide leverages extensive findings on its close structural analog, the antidepressant drug venlafaxine, to predict and contextualize its potential for cross-reactivity.

High Potential for Cross-Reactivity with Phencyclidine (PCP) Immunoassays

Multiple studies have documented the cross-reactivity of venlafaxine and its primary metabolite, O-desmethylvenlafaxine, in PCP immunoassays.[1][2][3][4][5][6] This interference can lead to false-positive results, potentially confounding clinical and forensic investigations. Given that this compound shares the core phenethylamine structure with a methoxy group on the phenyl ring, similar to venlafaxine, a high probability of cross-reactivity with PCP assays is anticipated.

Package inserts for venlafaxine products explicitly warn of the potential for false-positive urine immunoassay screening tests for both phencyclidine (PCP) and amphetamine.[7][8][9][10] Confirmatory testing using more specific methods like gas chromatography/mass spectrometry (GC/MS) is essential to differentiate venlafaxine and, by extension, structurally similar compounds from PCP and amphetamines.[7][9][10]

Comparative Cross-Reactivity Data

The following table summarizes the cross-reactivity data for venlafaxine and other relevant phenethylamine derivatives in various immunoassays. This data serves as a critical reference for interpreting screening results and highlights the variability of cross-reactivity based on both the compound and the specific assay used.

CompoundImmunoassay TargetImmunoassay Type/PlatformConcentration Leading to Positive ResultPercent Cross-ReactivityReference
Venlafaxine & O-desmethylvenlafaxine Phencyclidine (PCP)Abbott AxSYM (Fluorescent Polarization Immunoassay)4.2 µg/mL (Venlafaxine) + 0.7 µg/mL (ODV)Not specified[1]
Venlafaxine & O-desmethylvenlafaxine Phencyclidine (PCP)Syva Immunoassay100 µg/mL (combined)Not specified[4]
p-Methoxyamphetamine (PMA) AmphetamineNot specifiedPositive result obtainedNot specified[11]
MDMA AmphetamineNot specified73%[12]
MDEA AmphetamineNot specified18%[12]
Various Phenethylamines Amphetamines/MDMAEMIT® II Plus, Instant-View™VariesVaries[11][13]

Understanding the Mechanism: Immunoassay Principles

Immunoassays are a cornerstone of preliminary drug screening due to their speed and cost-effectiveness. The two most common techniques are the Enzyme-Linked Immunosorbent Assay (ELISA) and the Enzyme Multiplied Immunoassay Technique (EMIT®). Both are competitive binding assays where the drug present in a sample competes with a labeled drug for a limited number of antibody binding sites.

Experimental Protocols

Below are generalized protocols for competitive ELISA and EMIT® immunoassays used in drug screening.

1. Competitive Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

  • Principle: In a competitive ELISA, the antigen (drug) in the sample competes with an enzyme-conjugated antigen for binding to a limited number of primary antibody sites coated on a microplate well. The amount of enzyme-linked antigen that binds is inversely proportional to the concentration of the antigen in the sample.

  • Procedure:

    • Coating: Microplate wells are pre-coated with antibodies specific to the target drug class.

    • Competition: The test sample (e.g., urine) is added to the well along with a fixed amount of enzyme-labeled drug (conjugate). The drug in the sample and the enzyme-labeled drug compete to bind to the immobilized antibodies.

    • Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.

    • Washing: The wells are washed to remove any unbound sample components and enzyme-labeled drug.

    • Substrate Addition: A chromogenic substrate for the enzyme is added to each well.

    • Color Development: The enzyme bound to the antibody catalyzes a reaction that produces a colored product.

    • Stopping the Reaction: A stop solution is added to halt the color development.

    • Detection: The absorbance of the colored product is measured using a spectrophotometer. A lower absorbance indicates a higher concentration of the drug in the sample.[14][15][16]

2. Enzyme Multiplied Immunoassay Technique (EMIT®) Protocol

  • Principle: EMIT® is a homogeneous immunoassay, meaning no separation or washing steps are required. An enzyme is chemically labeled with the drug of interest in such a way that when the drug-enzyme conjugate is bound by an antibody, the enzyme's active site is blocked, rendering it inactive. Free drug from the sample competes with the drug-enzyme conjugate for antibody binding sites.

  • Procedure:

    • Reagent Mixing: The test sample is mixed with a reagent containing antibodies specific to the target drug and a second reagent containing the drug-enzyme conjugate.

    • Competitive Binding: The drug in the sample competes with the drug-enzyme conjugate for the antibody binding sites.

    • Enzyme Activity: If the drug is present in the sample, it will bind to the antibody, leaving the drug-enzyme conjugate free and its enzyme active. The amount of active enzyme is directly proportional to the concentration of the drug in the sample.

    • Substrate Reaction: A substrate for the enzyme is added. The active enzyme converts the substrate into a product that can be measured spectrophotometrically (often by a change in absorbance of NADH).

    • Detection: The rate of change in absorbance is measured, which is proportional to the concentration of the drug in the sample.[17][18][19][20][21]

Visualizing Immunoassay Workflow and Cross-Reactivity

To further clarify the experimental process and the principles of cross-reactivity, the following diagrams are provided.

Immunoassay_Workflow cluster_elisa Competitive ELISA Workflow cluster_emit EMIT® Workflow A1 Antibody-coated well B1 Add Sample and Enzyme-labeled Drug A1->B1 C1 Incubation & Competitive Binding B1->C1 D1 Wash to remove unbound components C1->D1 E1 Add Substrate D1->E1 F1 Color Development E1->F1 G1 Read Absorbance (Inversely proportional to drug conc.) F1->G1 A2 Sample B2 Mix with Antibody and Enzyme-labeled Drug A2->B2 C2 Competitive Binding B2->C2 D2 Add Substrate C2->D2 E2 Measure Enzyme Activity (Directly proportional to drug conc.) D2->E2 Cross_Reactivity_Logic Target This compound Venlafaxine Venlafaxine Target->Venlafaxine High Structural Similarity PCP_Assay PCP Immunoassay Target->PCP_Assay Predicted Cross-Reactivity Venlafaxine->PCP_Assay Known Cross-Reactivity Amphetamine_Assay Amphetamine Immunoassay Venlafaxine->Amphetamine_Assay Potential Cross-Reactivity (per package inserts) Other_Phenethylamines Other Phenethylamines (e.g., PMA, MDMA) Other_Phenethylamines->Amphetamine_Assay Known Cross-Reactivity

References

Confirming the Identity of Synthesized [2-(4-Methoxyphenyl)ethyl]dimethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a comparative overview of key analytical techniques for the identification of [2-(4-Methoxyphenyl)ethyl]dimethylamine, a compound of interest in various research fields. We present supporting experimental data, detailed methodologies, and a logical workflow to aid in its characterization.

Spectroscopic and Chromatographic Identification Techniques

The primary methods for confirming the molecular structure of a synthesized compound include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing purity and can be coupled with mass spectrometry for definitive identification.

Data Summary

The following tables summarize the expected analytical data for this compound. This data is compiled from literature sources on closely related compounds and known impurities in pharmaceutical manufacturing.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
N(CH₃)₂~2.3~45.5
Ar-CH₂-~2.8~34.0
-CH₂-N~2.5~60.0
Ar-H (ortho to OCH₃)~6.8~114.0
Ar-H (meta to OCH₃)~7.1~129.5
Ar-C-OCH₃-~158.0
Ar-C-CH₂-~132.0
OCH₃~3.8~55.2

Table 2: Expected Mass Spectrometry Fragmentation

m/z Proposed Fragment Significance
179[M]⁺Molecular Ion
121[CH₃OC₆H₄CH₂]⁺Benzylic cleavage, characteristic of the methoxyphenyl ethyl moiety
58[CH₂=N(CH₃)₂]⁺Alpha-cleavage, characteristic of the dimethylamino group

Table 3: Key Infrared Absorption Bands

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2950-2800C-H stretchAliphatic (CH₂, CH₃)
~3000-2900C-H stretchAromatic
~1610, ~1510C=C stretchAromatic ring
~1245C-O stretchAryl ether
~1035C-N stretchTertiary amine

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and comparable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-10 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse sequence.

    • Spectral width: 0-160 ppm.

    • Number of scans: 1024 or more, depending on concentration.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Chemical shifts should be referenced to the residual solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as methanol or ethyl acetate.

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector temperature: 250 °C.

    • Oven program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: Scan from m/z 40 to 400.

    • Source temperature: 230 °C.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared spectrometer.

  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a salt plate (e.g., NaCl or KBr) or as a thin film. Alternatively, a KBr pellet can be prepared by grinding a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition:

    • Scan range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Analysis: Identify characteristic absorption bands and compare them with known functional group frequencies.

Workflow for Identity Confirmation

The following diagram illustrates a logical workflow for confirming the identity of synthesized this compound.

Workflow for Compound Identity Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_comparison Data Comparison & Confirmation cluster_conclusion Conclusion Synthesis Synthesize Compound Purification Purify Compound (e.g., Chromatography, Distillation) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS IR FTIR Spectroscopy Purification->IR Purity Assess Purity (e.g., HPLC, GC) Purification->Purity CompareNMR Compare NMR with Predicted/Reference Spectra NMR->CompareNMR CompareMS Compare MS Fragmentation with Expected Pattern MS->CompareMS CompareIR Compare IR Bands with Known Functional Groups IR->CompareIR Confirmation Identity Confirmed CompareNMR->Confirmation FurtherInvestigation Further Investigation Required CompareNMR->FurtherInvestigation Discrepancy CompareMS->Confirmation CompareMS->FurtherInvestigation Discrepancy CompareIR->Confirmation CompareIR->FurtherInvestigation Discrepancy Purity->Confirmation Purity->FurtherInvestigation Impurities Detected

Caption: Logical workflow for the synthesis, purification, and analytical confirmation of this compound.

Comparative Analysis of [2-(4-Methoxyphenyl)ethyl]dimethylamine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed review of existing scientific literature reveals a significant gap in the pharmacological characterization of [2-(4-Methoxyphenyl)ethyl]dimethylamine (DM-MPEA), a phenethylamine derivative. While its chemical structure suggests potential interactions with key neurological targets, a thorough search of peer-reviewed studies has not yielded specific quantitative data on its binding affinities or functional activities at various receptors and transporters. This absence of foundational experimental data precludes a direct comparative analysis with other psychoactive compounds.

This compound, also known as N,N-dimethyl-4-methoxyphenethylamine, belongs to the broad class of phenethylamines, which includes many compounds with significant effects on the central nervous system. Structurally related compounds, particularly those with methoxy substitutions on the phenyl ring, are often potent agonists at serotonin receptors, most notably the 5-HT₂A and 5-HT₂C subtypes, and can also interact with dopamine and adrenergic receptors.

However, without specific in vitro and in vivo studies on DM-MPEA, any discussion of its pharmacological profile remains speculative. The creation of a comprehensive comparison guide, including quantitative data tables and detailed experimental protocols as requested, is therefore not feasible at this time. Such a guide would require access to peer-reviewed research detailing the compound's performance in standardized assays.

The Path Forward: A Call for Research

To enable a proper scientific evaluation and comparison of this compound, foundational research is required. The following experimental workflow outlines the necessary steps to characterize its pharmacological profile.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Comparative Analysis cluster_2 Phase 3: In Vivo Evaluation (Optional) A Compound Acquisition & Purity Analysis (HPLC, NMR) B Primary Radioligand Binding Assays (Serotonin, Dopamine, Adrenergic Receptors; SERT, DAT, NET Transporters) A->B C Functional Assays (e.g., Calcium Flux, cAMP for GPCRs; Neurotransmitter Uptake for Transporters) B->C D Data Analysis (Ki, IC50, EC50, Emax values) C->D E Selection of Comparator Compounds (e.g., 4-Methoxyphenethylamine, 2C-Series Analogs) D->E F Head-to-Head In Vitro Assays E->F G Tabulation of Quantitative Data (Binding Affinities, Efficacies) F->G H Animal Behavioral Models (e.g., Head-Twitch Response, Locomotor Activity) I Pharmacokinetic Studies (ADME) H->I

Caption: Proposed workflow for the pharmacological characterization of DM-MPEA.

Hypothetical Signaling Pathway Interaction

Based on the pharmacology of structurally similar phenethylamines, it is plausible that DM-MPEA could act as an agonist at the 5-HT₂A receptor, a key target for many psychedelic compounds. Activation of this G-protein coupled receptor (GPCR) typically initiates a downstream signaling cascade involving phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

cluster_membrane Cell Membrane Receptor 5-HT2A Receptor G_Protein Gq/11 Receptor->G_Protein Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates Ligand DM-MPEA (Hypothetical Agonist) Ligand->Receptor Binds G_Protein->PLC Activates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Downstream Downstream Cellular Effects Ca_Release->Downstream

Caption: Hypothetical 5-HT2A receptor signaling pathway for DM-MPEA.

It must be emphasized that the above pathway is speculative and requires experimental validation. Without peer-reviewed data, it is not possible to provide the detailed comparative guide requested. The scientific community would benefit from studies that elucidate the pharmacological and toxicological profile of this compound to better understand its potential effects and place it within the broader landscape of psychoactive phenethylamines.

Safety Operating Guide

Essential Procedures for the Safe Disposal of [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a detailed protocol for the safe disposal of [2-(4-Methoxyphenyl)ethyl]dimethylamine (CAS Number: 775-33-7), a compound utilized in various research and synthetic applications. While a specific Safety Data Sheet (SDS) for this exact compound was not identified, the following procedures are based on safety data for closely related and structurally similar amine compounds. These compounds are consistently classified as hazardous, necessitating stringent disposal protocols.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any vapors.

Key Hazard Information (based on analogous compounds):

  • Corrosive: Causes severe skin burns and eye damage.[1][2]

  • Harmful if swallowed. [3][4]

  • Irritating to the respiratory system. [2][4]

Quantitative Data Summary

The following table summarizes key quantitative data for analogous compounds, which should be considered when handling and disposing of this compound.

PropertyValue (for analogous compounds)Source
Flash Point 107 °C / 224 °F[3]
Primary Hazards Skin Corrosion/Irritation, Serious Eye Damage[1][2][3]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant[1][2][3][5]

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical step in maintaining a safe laboratory environment. The following protocol outlines the necessary steps for its collection, storage, and disposal as hazardous chemical waste.

1. Waste Segregation and Collection:

  • Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials, and absorbent materials), in a designated, compatible, and clearly labeled hazardous waste container.[6]

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[6]

2. Containerization:

  • Use a robust, leak-proof container made of a material compatible with amines, such as high-density polyethylene (HDPE).

  • The container must be equipped with a secure, tight-fitting lid to prevent accidental spills and the escape of vapors.[6]

3. Labeling:

  • The waste container must be clearly labeled as "HAZARDOUS WASTE".[6]

  • The label should include:

    • The full chemical name: "this compound"

    • The CAS Number: "775-33-7"

    • An indication of the hazards (e.g., "Corrosive," "Toxic")

    • The accumulation start date (the date the first waste was added to the container)

    • The name of the principal investigator or laboratory contact.

4. Storage:

  • Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA) or a central hazardous waste storage area.

  • The storage location should be well-ventilated and away from incompatible materials, particularly acids and acid chlorides.[5]

5. Disposal:

  • Once the waste container is full or has reached the storage time limit set by your institution and local regulations, contact your EHS department to arrange for pickup and disposal.

  • Follow all institutional procedures for completing hazardous waste manifests and handover to authorized waste management personnel. The final disposal method will be determined by the approved waste disposal facility, which is equipped to handle such chemical waste in an environmentally responsible manner.

Experimental Workflow and Decision-Making for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final disposal.

A Waste Generation (this compound and contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Select Compatible Hazardous Waste Container (e.g., HDPE) B->C D Label Container Correctly 'HAZARDOUS WASTE' Chemical Name, CAS#, Hazards, Date C->D E Place Waste in Container in a Fume Hood D->E F Securely Seal Container E->F G Store in Designated Satellite Accumulation Area F->G H Container Full or Time Limit Reached? G->H H->G No I Contact EHS for Waste Pickup H->I Yes J Follow Institutional Waste Handover Procedures I->J K Disposal at an Approved Waste Management Facility J->K

Disposal Workflow for this compound

References

Essential Safety and Logistical Information for Handling [2-(4-Methoxyphenyl)ethyl]dimethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive Safety Data Sheet (SDS) for [2-(4-Methoxyphenyl)ethyl]dimethylamine (CAS Number: 775-33-7) was not available at the time of this document's creation. The following guidance is based on the available GHS hazard classifications and safety information for structurally similar compounds. It is imperative to handle this chemical with caution in a controlled laboratory environment and to supplement this information with a substance-specific risk assessment.

This guide provides essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Quantitative Data
Hazard ClassGHS Classification
Acute Toxicity, Oral Harmful if swallowed.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation Causes serious eye damage/irritation.[1]
Flammability Combustible liquid.[1]
General The toxicological properties have not been fully investigated.[2]

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to mitigate risks. The following step-by-step procedures should be followed:

1. Engineering Controls:

  • Work in a well-ventilated area.[3][4]

  • All handling of the compound that may generate aerosols or vapors should be conducted within a certified chemical fume hood.

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[3]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[3] Change gloves immediately if they become contaminated, torn, or punctured.

  • Body Protection: A lab coat is mandatory. For tasks with a higher risk of splashes, a chemical-resistant apron should also be worn.[3][5]

  • Respiratory Protection: If working outside of a fume hood is unavoidable and there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[3]

3. Handling and Storage:

  • Avoid contact with skin and eyes.[6]

  • Do not inhale vapors or mists.

  • Wash hands thoroughly after handling.[7]

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2]

  • Keep the container tightly sealed when not in use.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable, labeled container for disposal. For major spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Characterization and Segregation:

  • This compound should be treated as hazardous chemical waste.

  • Segregate waste containing this amine from other waste streams to prevent potentially hazardous reactions.[8]

2. Containerization and Labeling:

  • Collect waste in a dedicated, compatible, and leak-proof container.

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

3. Disposal Procedure:

  • Do not dispose of this chemical down the drain or in the regular trash.[8]

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor for pickup and proper disposal.[8]

  • Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weighing and Transfer prep_setup->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate disposal_collect Collect Waste in Labeled Container handle_reaction->disposal_collect cleanup_remove_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_remove_ppe cleanup_wash Wash Hands Thoroughly cleanup_remove_ppe->cleanup_wash disposal_contact Contact EHS for Pickup disposal_store Store in Satellite Accumulation Area disposal_collect->disposal_store disposal_store->disposal_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
[2-(4-Methoxyphenyl)ethyl]dimethylamine
Reactant of Route 2
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Reactant of Route 2
[2-(4-Methoxyphenyl)ethyl]dimethylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.